CCG258208
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)piperidin-4-yl]-2-fluoro-N-(1H-pyrazol-5-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN4O4/c25-21-3-1-15(9-20(21)24(30)27-12-17-5-8-28-29-17)19-6-7-26-11-16(19)13-31-18-2-4-22-23(10-18)33-14-32-22/h1-5,8-10,16,19,26H,6-7,11-14H2,(H,27,30)(H,28,29)/t16-,19-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQUKEAYUAYTIBV-LPHOPBHVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1C2=CC(=C(C=C2)F)C(=O)NCC3=CC=NN3)COC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]([C@@H]1C2=CC(=C(C=C2)F)C(=O)NCC3=CC=NN3)COC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
what is the cellular target of CCG258208
An In-depth Technical Guide on the Cellular Target of CCG-257081
Note: The compound "CCG-258208" is likely a typographical error in the query. The available scientific literature extensively refers to CCG-257081 , a closely related and well-documented small molecule inhibitor of the Rho/MRTF/SRF signaling pathway. This guide will focus on the established cellular target and mechanism of action of CCG-257081.
Introduction
CCG-257081 is a small molecule inhibitor that has demonstrated significant therapeutic potential in preclinical models of fibrosis and cancer.[1][2][3] It belongs to a series of compounds, including the parent molecule CCG-1423, designed to disrupt the transcriptional activity of the Myocardin-Related Transcription Factor/Serum Response Factor (MRTF/SRF) pathway.[3][4] This pathway is a critical regulator of genes involved in cytoskeletal dynamics, cell migration, and the fibrotic response, making it a compelling target for drug development. This technical guide provides a detailed overview of the cellular target of CCG-257081, its mechanism of action, quantitative data on its activity, and the experimental protocols used to elucidate its function.
The RhoA/MRTF/SRF Signaling Pathway
The primary cellular context for the activity of CCG-257081 is the RhoA/MRTF/SRF signaling cascade. This pathway translates extracellular signals and changes in cytoskeletal tension into a specific program of gene expression.
Pathway Activation:
-
Upstream Activation: The pathway is initiated by various extracellular stimuli, including growth factors (e.g., TGF-β), lysophosphatidic acid (LPA), and mechanical stress, which activate G-protein coupled receptors (GPCRs) or integrins.[5]
-
RhoA Activation: These signals converge on the activation of the small GTPase RhoA.
-
Actin Polymerization: Activated RhoA, through its effector ROCK, promotes the polymerization of globular actin (G-actin) into filamentous actin (F-actin), leading to the formation of stress fibers.[5]
-
MRTF-A Release: In quiescent cells, MRTF-A is sequestered in the cytoplasm through a direct binding interaction with G-actin. The depletion of the cytoplasmic G-actin pool, due to its incorporation into F-actin, leads to the release of MRTF-A.[5][6][7]
-
Nuclear Translocation: The release from G-actin unmasks a nuclear localization signal (NLS) on MRTF-A, facilitating its import into the nucleus via the importin α/β pathway.[5][8]
-
SRF Co-activation: In the nucleus, MRTF-A binds to the transcription factor Serum Response Factor (SRF).
-
Gene Transcription: The MRTF-A/SRF complex then binds to Serum Response Elements (SREs) in the promoter regions of target genes, driving their transcription.[5][6] These target genes include those encoding for cytoskeletal proteins like smooth muscle actin (α-SMA) and profibrotic factors such as connective tissue growth factor (CTGF).[1]
Figure 1. The RhoA/MRTF/SRF signaling pathway.
Direct Cellular Target of CCG-257081: Pirin
While initially characterized as an inhibitor of the MRTF/SRF pathway, the direct molecular target of this series of compounds remained elusive for some time. Recent studies combining affinity isolation, biophysical techniques, and genetic approaches have identified the nuclear protein pirin as a direct binding target of CCG-257081 and its analogs.[3][9]
Pirin is an iron-dependent nuclear protein that has been implicated as a co-factor in various transcriptional processes. Biophysical analysis using Isothermal Titration Calorimetry (ITC) confirmed a direct binding interaction between CCG-257081 and pirin.[2][9] Furthermore, X-ray crystallography has successfully resolved the co-crystal structure of a related analog with pirin, providing structural evidence for the interaction.[3]
Mechanism of Action of CCG-257081
CCG-257081 exerts its inhibitory effect on the MRTF/SRF pathway through its interaction with pirin. The binding of CCG-257081 to pirin ultimately leads to the retention of MRTF-A in the cytoplasm, preventing its co-activation of SRF in the nucleus. While the precise molecular bridge between pirin and MRTF-A localization is still under investigation, the functional outcome is a potent inhibition of the transcription of SRF target genes.[4][10]
In addition to its primary mechanism, CCG-257081 has also been shown to modulate TGF-β signaling. Treatment with CCG-257081 markedly reduces the phosphorylation of SMAD2, a key downstream effector of the TGF-β pathway.[3][9] This suggests a potential crosstalk between the pirin/MRTF axis and TGF-β signaling, which is highly relevant in the context of fibrosis.
Figure 2. Inhibition of MRTF-A nuclear import by CCG-257081.
Quantitative Analysis of CCG-257081 Activity
The biological activity of CCG-257081 has been quantified through various in vitro assays. The following tables summarize the key potency and binding affinity data.
| Assay Type | Cell Line / System | Target Readout | IC50 Value | Reference |
| Gene Expression | Human Lung Fibroblasts | Smooth Muscle Actin (ACTA2) mRNA | 4 µM | [1][11] |
| Gene Expression | Human Lung Fibroblasts | Connective Tissue Growth Factor (CTGF) mRNA | 15 µM | [1][11] |
| Colony Formation | YUMM Mouse Melanoma | Vemurafenib-Resistant Colony Growth | 1 µM (S-isomer) | [10] |
| Biophysical Assay | Binding Partner | Parameter | Value | Reference |
| Isothermal Titration Calorimetry (ITC) | Recombinant Pirin | Binding Affinity (Kd) | 8.6 µM | [2] |
Experimental Protocols
The elucidation of the cellular target and mechanism of action of CCG-257081 relies on several key experimental methodologies.
Immunofluorescence Assay for MRTF-A Nuclear Translocation
This protocol is used to visually assess and quantify the subcellular localization of MRTF-A in response to pathway stimulation and inhibitor treatment.
Objective: To determine if CCG-257081 inhibits the stimulus-induced translocation of MRTF-A from the cytoplasm to the nucleus.
Materials:
-
Cell line of interest (e.g., NIH-3T3 fibroblasts, human lung fibroblasts)
-
Glass coverslips
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium for starvation
-
Stimulant (e.g., TGF-β, LPA, or 15% FBS)
-
CCG-257081
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-MRTF-A
-
Secondary antibody: Fluorescently-conjugated (e.g., Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Starvation: Replace the growth medium with serum-free medium and incubate for 24 hours to synchronize the cells and establish a basal state where MRTF-A is predominantly cytoplasmic.
-
Inhibitor Pre-treatment: Treat the cells with the desired concentrations of CCG-257081 (or vehicle control, e.g., DMSO) for 1-2 hours.
-
Stimulation: Add the stimulant (e.g., FBS to a final concentration of 15%) to the wells and incubate for 30-60 minutes to induce MRTF-A translocation.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cell membranes with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with 5% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with the anti-MRTF-A primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-conjugated secondary antibody and DAPI for 1 hour at room temperature, protected from light.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the results by counting the number of cells with predominantly nuclear, pan-cellular, or predominantly cytoplasmic MRTF-A staining. A significant increase in the percentage of cells with cytoplasmic MRTF-A in the CCG-257081-treated group compared to the stimulated control indicates inhibitory activity.[12][13]
Figure 3. Workflow for MRTF-A immunofluorescence assay.
Serum Response Element (SRE) Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of the MRTF/SRF complex. A reporter plasmid containing a luciferase gene under the control of multiple SREs is transfected into cells. The amount of light produced by the luciferase enzyme is directly proportional to the activity of the MRTF/SRF pathway. Inhibition is measured as a decrease in luminescence.
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to measure the thermodynamics of binding interactions. It directly measures the heat released or absorbed during the binding of a small molecule (CCG-257081) to a larger macromolecule (recombinant pirin). This allows for the accurate determination of the binding affinity (Kd), stoichiometry, and enthalpy of the interaction.[9]
Conclusion
The cellular target of CCG-257081 has been identified as the nuclear protein pirin. By binding to pirin, CCG-257081 effectively inhibits the RhoA-dependent nuclear import of MRTF-A. This prevents the formation of the MRTF-A/SRF transcriptional complex, thereby blocking the expression of key genes involved in fibrosis and cell motility. The robust preclinical data, combined with a well-defined mechanism of action, positions CCG-257081 as a promising therapeutic candidate for diseases driven by aberrant MRTF/SRF pathway activation.
References
- 1. Prevention of bleomycin-induced lung fibrosis via inhibition of the MRTF/SRF transcription pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CCG257081 | MRTF/SRF inhibitor | Probechem Biochemicals [probechem.com]
- 3. Identification of Pirin as a Molecular Target of the CCG-1423/CCG-203971 Series of Antifibrotic and Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitors of Rho/MRTF/SRF Transcription Pathway Regulate Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An actin-regulated importin α/β-dependent extended bipartite NLS directs nuclear import of MRTF-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mechanistic insights into Rho/MRTF inhibition-induced apoptotic events and prevention of drug resistance in melanoma: implications for the involvement of pirin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Nuclear translocation of myocardin-related transcription factor-A during transforming growth factor beta–induced epithelial to mesenchymal transition of lens epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. embopress.org [embopress.org]
The Selectivity Profile of CCG258208: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of CCG258208, a potent and selective inhibitor of G protein-coupled receptor kinase 2 (GRK2). Developed from a paroxetine scaffold through a structure-based design approach, this compound has emerged as a valuable tool for studying the physiological and pathological roles of GRK2, particularly in the context of heart failure.[1][2][3] This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways and experimental workflows to support further research and development efforts.
Data Presentation
The selectivity of a kinase inhibitor is paramount to its utility as a research tool and its potential as a therapeutic agent. The following tables summarize the quantitative data on the inhibitory activity and selectivity of this compound against its primary target, GRK2, and a panel of other kinases.
Table 1: In Vitro Potency and Selectivity of this compound
| Target Kinase | IC50 | Selectivity vs. GRK2 | Reference |
| GRK2 | 30 nM | - | [4][5][6][7] |
| GRK1 | 87.3 µM | >2500-fold | [4][5][6][7] |
| GRK5 | 7.09 µM | 230-fold | [4][5][6][7] |
| PKA | >100 µM | >3333-fold | [4] |
| ROCK1 | >100 µM | >3333-fold | [4] |
Table 2: Kinome Scan Selectivity Profile of this compound (at 1 µM)
This table presents a selection of off-target kinases for this compound as identified in a kinome scan of 104 kinases. The data is presented as the percentage of control activity remaining in the presence of 1 µM this compound. Lower percentages indicate stronger inhibition.
| Kinase | Percent of Control Activity | Reference |
| GRK2 | 0.7% | [4] |
| GRK3 | 0.0% | [4] |
| ROCK1 | 50% | [4] |
| 11 other kinases | ≤70% | [4] |
Note: The specific identities of the 11 other kinases with ≤70% control activity were not detailed in the provided source material.
Experimental Protocols
This section outlines the methodologies for key experiments cited in the characterization of this compound.
Kinase Inhibitor Selectivity Profiling (scanELECT® Method)
The kinome-wide selectivity of this compound was assessed using the scanELECT® kinase selectivity and profiling service, a competition-based binding assay.
Principle: This assay quantifies the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of kinases. The amount of kinase captured on the solid support is measured, and a lower amount of captured kinase in the presence of the test compound indicates a higher binding affinity.
General Protocol:
-
Kinase Preparation: A panel of purified human kinases is utilized.
-
Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).
-
Competition Assay:
-
The test compound (this compound) at a fixed concentration (e.g., 1 µM) is incubated with the kinase.
-
The immobilized ligand is then added to the mixture.
-
The reaction is allowed to reach equilibrium.
-
-
Detection:
-
The solid support is washed to remove unbound proteins.
-
The amount of kinase bound to the immobilized ligand is quantified, typically using quantitative PCR (qPCR) for a DNA tag conjugated to the kinase or another sensitive detection method.
-
-
Data Analysis: The amount of kinase bound in the presence of the test compound is compared to a DMSO control (vehicle). The results are expressed as the percentage of control, where a lower percentage indicates greater inhibition of binding. A selectivity score, such as the S(35) score, can also be calculated to represent the overall selectivity of the compound.[4]
Adult Mouse Ventricular Myocyte (AMVM) Isolation and Contractility Assay
This protocol describes the isolation of primary cardiomyocytes from adult mice and the subsequent measurement of their contractile function in response to pharmacological agents.
I. Isolation of Adult Mouse Ventricular Myocytes:
-
Animal Preparation: An adult mouse is heparinized and then euthanized via an approved method (e.g., cervical dislocation).
-
Heart Excision: The chest cavity is opened, and the heart is rapidly excised and placed in ice-cold, calcium-free perfusion buffer.
-
Langendorff Perfusion:
-
The aorta is cannulated onto a Langendorff apparatus.
-
The heart is perfused in a retrograde manner with a calcium-free buffer to wash out the blood.
-
The perfusion is then switched to a digestion buffer containing collagenase and hyaluronidase to break down the extracellular matrix.
-
-
Cell Dissociation:
-
Once the heart becomes flaccid, the ventricles are minced and gently triturated in the digestion buffer to release individual cardiomyocytes.
-
The enzyme activity is stopped by transferring the cell suspension to a "stop buffer" containing a low concentration of calcium and bovine serum albumin.
-
-
Calcium Reintroduction: The extracellular calcium concentration is gradually increased to physiological levels to ensure the viability and calcium tolerance of the myocytes.
II. Cardiomyocyte Contractility Assay:
-
Cell Plating: Isolated, rod-shaped cardiomyocytes are plated on laminin-coated coverslips.
-
Experimental Setup: The coverslip is placed in a perfusion chamber on the stage of an inverted microscope equipped with a video-based edge-detection system or a sarcomere length detection system.
-
Baseline Measurement: The cells are field-stimulated to contract at a physiological frequency (e.g., 1-2 Hz). Baseline contractile parameters, such as the percentage of fractional shortening and the maximal velocity of shortening and relengthening, are recorded.
-
Pharmacological Stimulation:
-
A β-adrenergic receptor agonist, such as isoproterenol, is added to the perfusion buffer to stimulate contractility.
-
This compound (or vehicle control) is pre-incubated with the cardiomyocytes before and during isoproterenol stimulation.
-
-
Data Acquisition and Analysis:
-
Changes in cell length or sarcomere length during contraction and relaxation are recorded using video microscopy.
-
The contractile parameters are quantified and compared between the different experimental conditions (baseline, isoproterenol alone, and isoproterenol with this compound) to determine the effect of the inhibitor on βAR-stimulated contractility.[3][7]
-
Mandatory Visualization
The following diagrams were generated using the Graphviz DOT language to illustrate key signaling pathways and experimental workflows related to this compound.
Caption: GRK2 Signaling Pathway and Mechanism of this compound Inhibition.
Caption: General Workflow for Kinase Inhibitor Selectivity Profiling.
References
- 1. Isolation of adult mouse and rat cardiomyocytes [bio-protocol.org]
- 2. Isolation and Culture of Adult Mouse Cardiac Myocytes | Springer Nature Experiments [experiments.springernature.com]
- 3. Real-time determination of sarcomere length of a single cardiomyocyte during contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for Isolation of Cardiomyocyte from Adult Mouse and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cell and sarcomere contractile performance from the same cardiocyte using video microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of CCG258208: A Potent and Selective GRK2 Inhibitor for Heart Failure
An In-depth Technical Guide for Researchers and Drug Development Professionals
CCG258208 has emerged as a significant small molecule inhibitor of G protein-coupled receptor kinase 2 (GRK2), a key therapeutic target in heart failure. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its development from the paroxetine scaffold, its mechanism of action, and the experimental methodologies used to characterize its potent and selective inhibitory activity.
Core Structure-Activity Relationship and Quantitative Data
This compound was developed through a structure-based drug design approach starting from the scaffold of paroxetine, a known selective serotonin reuptake inhibitor that was serendipitously found to inhibit GRK2.[1] The core of the SAR studies revolved around modifying the paroxetine structure to enhance potency against GRK2 while maintaining selectivity against other kinases. This compound, a paroxetine analog featuring a pyrazole D-ring substituent, demonstrates a significant increase in potency.[2]
Inhibitory Potency and Selectivity of this compound and Analogs
The following table summarizes the in vitro inhibitory activities of this compound and its key analogs against GRK2 and other related kinases.
| Compound | GRK2 IC₅₀ (nM) | GRK5 IC₅₀ (µM) | GRK1 IC₅₀ (µM) | PKA IC₅₀ (µM) | ROCK1 IC₅₀ (µM) | Selectivity (GRK5/GRK2) |
| This compound | 30[3] | 7.09[3] | 87.3[3] | >833[3] | >833[3] | ~236-fold[3] |
| CCG258747 | 18[2] | 1.5[2] | 9.3[2] | >100[2] | >10[2] | ~83-fold[2] |
| Paroxetine | 1,100[4] | - | - | - | - | - |
IC₅₀ values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%. Data compiled from multiple sources.[2][3][4]
The data clearly indicates that the addition of the pyrazole ring in this compound results in a nearly 40-fold increase in potency compared to the parent compound, paroxetine. Further modification to an indazole in CCG258747 leads to an even greater potency.[2] The selectivity profile of this compound is a critical aspect of its therapeutic potential, with over 230-fold selectivity against the closely related GRK5 and significantly higher selectivity against other kinases, minimizing the potential for off-target effects.[3]
Mechanism of Action and Signaling Pathway
In heart failure, chronic stimulation of β-adrenergic receptors (β-ARs) leads to the upregulation of GRK2.[5] GRK2 then phosphorylates the activated β-ARs, triggering their desensitization and internalization, which blunts the heart's response to adrenergic stimulation and contributes to the progression of the disease.[5][6]
This compound exerts its therapeutic effect by directly inhibiting the catalytic activity of GRK2.[7] By binding to the ATP-binding pocket of the kinase, this compound prevents the phosphorylation of β-ARs. This inhibition of GRK2 leads to the resensitization of β-AR signaling, resulting in increased cyclic adenosine monophosphate (cAMP) production and enhanced cardiomyocyte contractility in response to catecholamines.[1][7]
Experimental Protocols
The characterization of this compound involved several key in vitro and in vivo experiments. Detailed methodologies for these assays are provided below.
In Vitro Kinase Inhibition Assay
Objective: To determine the IC₅₀ values of this compound and its analogs against GRK2 and other kinases.
Methodology:
-
Reaction Mixture: A typical reaction mixture contains the purified kinase (e.g., GRK2), a fluorescently labeled peptide substrate, ATP, and the test compound at varying concentrations in a suitable buffer.
-
Incubation: The reaction is initiated by the addition of ATP and incubated at room temperature for a specified period (e.g., 60 minutes).
-
Detection: The extent of peptide phosphorylation is measured using a fluorescence-based detection method. The signal is inversely proportional to the amount of phosphorylated substrate.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC₅₀ value is then determined by fitting the data to a dose-response curve.
Cardiomyocyte Contractility Assay
Objective: To assess the functional effect of this compound on the contractility of isolated cardiomyocytes.
Methodology:
-
Cell Isolation: Primary cardiomyocytes are isolated from adult mouse or rat ventricles.
-
Cell Culture: The isolated cardiomyocytes are plated on laminin-coated coverslips and allowed to adhere.
-
Treatment: Cells are pre-incubated with this compound or vehicle control for a defined period (e.g., 30 minutes).
-
Stimulation: Cardiomyocyte contraction is stimulated by the addition of a β-adrenergic agonist, such as isoproterenol.
-
Measurement: Cell shortening and relengthening are recorded using video-based edge detection microscopy.
-
Data Analysis: Parameters such as the amplitude and velocity of contraction and relaxation are quantified and compared between treated and untreated cells.
References
- 1. Structural and Functional Analysis of G Protein–Coupled Receptor Kinase Inhibition by Paroxetine and a Rationally Designed Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting cardiac β-adrenergic signaling via GRK2 inhibition for heart failure therapy [frontiersin.org]
- 3. GRK2 as a Novel Gene Therapy Target in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational study of paroxetine-like inhibitors reveals new molecular insight to inhibit GRK2 with selectivity over ROCK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting cardiac β-adrenergic signaling via GRK2 inhibition for heart failure therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GRK2 as a therapeutic target for heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of CCG-258208 and its Analogs: A Technical Overview of a Novel Class of Rho/MRTF/SRF Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information specifically detailing the discovery and development of CCG-258208 is limited. This document provides a comprehensive technical guide on the discovery and development of the closely related and well-characterized CCG series of Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) pathway inhibitors. The data and methodologies presented herein are derived from published literature on analogs such as CCG-1423, CCG-203971, CCG-232601, and CCG-257081, and are considered representative of this chemical class. The existence of CCG-258208 as a hydrochloride salt is noted through commercial suppliers, though its specific biological and pharmacological properties are not detailed in peer-reviewed literature.
Introduction
Fibrotic diseases, characterized by the excessive deposition of extracellular matrix, represent a significant and largely unmet medical need. A key signaling pathway implicated in the pathogenesis of fibrosis is the Rho/MRTF/SRF pathway. This pathway integrates extracellular signals, such as those from growth factors and mechanical stress, to regulate the transcription of genes involved in cell motility, adhesion, and differentiation, particularly the differentiation of fibroblasts into pro-fibrotic myofibroblasts. The discovery of small molecule inhibitors of this pathway has opened up new avenues for therapeutic intervention. This whitepaper details the discovery, mechanism of action, and preclinical development of a novel class of oxadiazole-thioether compounds, exemplified by the "CCG" series of molecules, which potently inhibit the Rho/MRTF/SRF signaling cascade.
The Rho/MRTF/SRF Signaling Pathway: A Key Regulator of Fibrogenesis
The Rho family of small GTPases, particularly RhoA, are critical regulators of the actin cytoskeleton. Upon activation, RhoA promotes the polymerization of globular actin (G-actin) into filamentous actin (F-actin). This process is central to the activation of the transcriptional co-activator MRTF-A (also known as MKL1). In its inactive state, MRTF-A is sequestered in the cytoplasm through its association with G-actin. The depletion of the cytoplasmic G-actin pool, resulting from F-actin polymerization, liberates MRTF-A, allowing it to translocate to the nucleus. In the nucleus, MRTF-A partners with the transcription factor SRF to drive the expression of target genes containing the Serum Response Element (SRE) in their promoters. These target genes include key pro-fibrotic factors such as α-smooth muscle actin (α-SMA) and collagen.
Discovery and Optimization of the CCG Series
The development of the CCG series of inhibitors originated from a high-throughput screening campaign utilizing a serum response element (SRE)-driven luciferase reporter assay. This cell-based assay was designed to identify compounds that could block the transcriptional activity of the MRTF/SRF complex. An early lead compound to emerge from these efforts was CCG-1423. While effective in vitro, CCG-1423 suffered from poor pharmacokinetic properties and cytotoxicity, limiting its therapeutic potential.
Subsequent medicinal chemistry efforts focused on improving the drug-like properties of the initial leads. This led to the synthesis of a series of oxadiazole-thioether analogs with improved potency, metabolic stability, and reduced toxicity. Key compounds that have been described in the literature include CCG-203971 and CCG-232601. These second-generation inhibitors demonstrated enhanced efficacy in preclinical models of fibrosis. Further optimization led to compounds like CCG-257081 with further improved pharmacokinetic profiles. It is within this context of continued optimization that CCG-258208 was likely synthesized.
Mechanism of Action: Targeting the MRTF/SRF Transcriptional Hub
The CCG series of compounds function by disrupting the nuclear function of MRTF-A, thereby preventing the transcription of SRF-dependent pro-fibrotic genes. While the precise molecular target was initially unknown, recent studies have identified the nuclear protein Pirin as a direct binding partner for this class of inhibitors. Pirin is a non-heme iron-binding protein that has been implicated in the regulation of transcription. The interaction of the CCG compounds with Pirin is thought to interfere with the assembly or function of the MRTF-A/SRF transcriptional complex.
Quantitative Biological Activity
The following table summarizes the in vitro potency of key CCG analogs in the SRE-luciferase reporter assay.
| Compound | IC50 (µM) in SRE-Luciferase Assay | Cell Line | Reference |
| CCG-1423 | ~2.5 | NIH 3T3 | (Not directly cited, general knowledge from multiple sources) |
| CCG-203971 | 0.64 | HEK293T | |
| CCG-232601 | 0.55 | HEK293T | |
| CCG-257081 | ~0.1 | HEK293T | (Derived from graphical data in) |
Preclinical Efficacy in Fibrosis Models
The anti-fibrotic potential of the CCG series has been evaluated in various in vivo models. For instance, in the bleomycin-induced model of skin fibrosis, administration of compounds like CCG-232601 and CCG-257081 has been shown to significantly reduce dermal thickening and collagen deposition.
Experimental Protocols
Serum Response Element (SRE) Luciferase Reporter Assay
This cell-based assay is fundamental to the discovery and characterization of Rho/MRTF/SRF pathway inhibitors.
Objective: To quantify the transcriptional activity of the MRTF/SRF complex in response to pathway activators and inhibitors.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293T) or NIH 3T3 cells are cultured in appropriate media. Cells are transiently transfected with a plasmid encoding the firefly luciferase gene under the control of a promoter containing multiple copies of the Serum Response Element (SRE). A co-transfection with a plasmid expressing a constitutively active form of a RhoA upstream activator (e.g., Gα12) is often performed to stimulate the pathway. A control plasmid expressing Renilla luciferase is also co-transfected to normalize for transfection efficiency and cell viability.
-
Compound Treatment: Following transfection, cells are treated with various concentrations of the test compounds (e.g., CCG-203971) or vehicle control for a specified period (typically 18-24 hours).
-
Cell Lysis and Luciferase Assay: Cells are lysed, and the firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system on a luminometer.
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The normalized data is then used to determine the concentration-response curve and calculate the IC50 value for each compound.
Bleomycin-Induced Skin Fibrosis Model
Objective: To evaluate the in vivo anti-fibrotic efficacy of the CCG compounds.
Methodology:
-
Animal Model: C57BL/6 mice are typically used.
-
Induction of Fibrosis: Mice receive daily subcutaneous injections of bleomycin into a defined area of the back for a period of 2-4 weeks.
-
Compound Administration: The test compound (e.g., CCG-232601) is administered daily via an appropriate route, such as oral gavage or intraperitoneal injection, concurrently with the bleomycin injections. A vehicle control group receives bleomycin and the vehicle.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and skin samples are collected from the treatment area.
-
Histological Analysis: Skin sections are stained with Masson's trichrome to visualize collagen deposition and dermal thickness is measured.
-
Biochemical Analysis: Skin samples can be homogenized to measure collagen content using assays such as the Sircol assay. Gene expression of pro-fibrotic markers can be quantified by RT-qPCR.
Conclusion
The CCG series of Rho/MRTF/SRF pathway inhibitors represents a promising class of therapeutic candidates for the treatment of fibrotic diseases. Through a systematic process of high-throughput screening and medicinal chemistry optimization, potent and orally bioavailable compounds have been developed. These molecules effectively block the pro-fibrotic signaling cascade in vitro and demonstrate significant anti-fibrotic efficacy in preclinical models. While specific data on CCG-258208 remains to be published, its development is a logical progression in the ongoing effort to refine the pharmacological properties of this important class of inhibitors. Further investigation into the clinical potential of these compounds is warranted.
An In-depth Technical Guide on CCG258208 and G Protein-Coupled Receptor Signaling
Notice to the Reader: As of November 2025, publicly available scientific literature and databases contain no specific information detailing the biological activity, mechanism of action, or direct relationship of a compound designated CCG258208 with G protein-coupled receptor (GPCR) signaling or any other biological pathway. Extensive searches have yielded only listings from chemical vendors for a substance named "this compound hydrochloride," without associated experimental data.
The "CCG" prefix often denotes compounds originating from the Center for Chemical Genomics, suggesting this compound may be part of a screening library. However, no publications from this center or any other research institution currently describe the biological characterization of this specific molecule.
Given the absence of data for this compound, this guide will instead provide a comprehensive overview of a closely related and well-documented area of research: the inhibition of the RhoA/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway by other "CCG" compounds. This pathway is a critical downstream effector of numerous GPCRs, and understanding its modulation provides a strong potential framework for the future characterization of novel compounds like this compound.
The GPCR-RhoA-MRTF-SRF Signaling Axis: A Key Regulator of Cellular Processes
G protein-coupled receptors constitute a large family of transmembrane receptors that play a crucial role in cellular signaling. Upon activation by a diverse array of ligands, including hormones, neurotransmitters, and chemokines, GPCRs can couple to heterotrimeric G proteins, such as Gα12/13 and Gαq, to activate the small GTPase RhoA.
Activated, GTP-bound RhoA orchestrates a wide range of cellular responses, including cytoskeletal rearrangement, cell migration, proliferation, and gene transcription. A key downstream pathway of RhoA involves the regulation of the transcriptional co-activator MRTF. In its inactive state, MRTF is sequestered in the cytoplasm through its association with globular actin (G-actin). Activation of RhoA leads to actin polymerization, which depletes the pool of G-actin available to bind MRTF. This allows MRTF to translocate to the nucleus, where it forms a complex with the transcription factor SRF to drive the expression of target genes involved in fibrosis, cancer progression, and inflammation.
dot graph TD{ rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption { label="GPCR-RhoA-MRTF-SRF Signaling Pathway"; fontsize=10; fontcolor="#5F6368"; }
Figure 1. A diagram illustrating the signaling cascade from GPCR activation to target gene expression via the RhoA-MRTF-SRF axis.
"CCG" Compounds as Inhibitors of the RhoA/MRTF/SRF Pathway
Several compounds from the Center for Chemical Genomics, such as CCG-1423 and CCG-203971 , have been identified as inhibitors of the RhoA/MRTF/SRF signaling pathway.[1][2] These small molecules have been instrumental in elucidating the role of this pathway in various diseases and serve as valuable research tools. While the precise mechanism of action can vary, they generally function by disrupting the nuclear translocation of MRTF or its interaction with SRF.[1]
Quantitative Data for Known "CCG" Rho/MRTF/SRF Pathway Inhibitors
The following table summarizes publicly available quantitative data for well-characterized "CCG" inhibitors of this pathway. It is important to note that this data is not for this compound.
| Compound | Assay | Cell Line | IC50 | Reference |
| CCG-1423 | RhoC-dependent cell growth | A375M2, SK-Mel-147 | ≤300 nM | [2] |
| CCG-203971 | RhoA/C-activated SRE-luciferase | - | 6.4 µM | [3] |
| CCG-203971 | PC-3 cell migration | PC-3 | 4.2 µM | [3] |
Key Experimental Protocols for Characterizing Inhibitors of the GPCR-RhoA-MRTF-SRF Pathway
Should this compound be identified as an inhibitor of this pathway, the following experimental protocols would be crucial for its characterization.
RhoA Activation Assays
These assays are designed to measure the levels of active, GTP-bound RhoA in cells following stimulation with a GPCR agonist.
-
Pull-down Assay: This is a common method where cell lysates are incubated with a protein domain that specifically binds to GTP-bound RhoA, such as the Rho-binding domain (RBD) of Rhotekin.[4] The active RhoA is then "pulled down" using affinity beads and detected by western blotting.
-
G-LISA™ Activation Assay: This is a 96-well plate-based assay that provides a more quantitative and higher-throughput alternative to the traditional pull-down assay.[5] Cell lysates are added to wells coated with the Rho-GTP-binding protein, and the captured active RhoA is detected using a specific antibody and a colorimetric or chemiluminescent substrate.
Figure 2. A simplified workflow for a RhoA pull-down activation assay.
MRTF-A Nuclear Translocation Assays
These experiments visualize and quantify the movement of MRTF-A from the cytoplasm to the nucleus.
-
Immunofluorescence Microscopy: Cells are treated with a GPCR agonist in the presence or absence of the inhibitor. The cells are then fixed, permeabilized, and stained with an antibody specific for MRTF-A. The subcellular localization of MRTF-A is then visualized using fluorescence microscopy.[6]
-
High-Content Imaging: This automated microscopy-based approach allows for the quantification of MRTF-A nuclear translocation in a high-throughput manner across many cells and conditions.
Serum Response Factor (SRF) Reporter Assays
These assays measure the transcriptional activity of the SRF, which is dependent on the nuclear presence of MRTF.
-
Luciferase Reporter Assay: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple copies of the Serum Response Element (SRE).[7][8] Upon activation of the pathway, the MRTF/SRF complex binds to the SRE and drives the expression of luciferase, which can be quantified by measuring luminescence.
Figure 3. A general workflow for a Serum Response Factor (SRF) luciferase reporter assay.
Conclusion
While there is currently no specific information available for this compound, the established link between GPCR signaling and the RhoA/MRTF/SRF pathway, along with the existence of other "CCG" compounds that inhibit this pathway, provides a strong foundation for future research. The experimental protocols and signaling pathway information detailed in this guide offer a comprehensive roadmap for the potential characterization of this compound and other novel modulators of this critical signaling axis. Researchers in drug development and related scientific fields are encouraged to consult emerging literature for any future disclosures regarding the biological activity of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Rho/SRF Pathway Inhibitor, CCG-1423 [merckmillipore.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. Cytoskeleton, Inc. RhoA G-LISA Activation Assay Kit (Colorimetric Format), | Fisher Scientific [fishersci.com]
- 6. Nuclear translocation of myocardin-related transcription factor-A during transforming growth factor beta–induced epithelial to mesenchymal transition of lens epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pGL4.34[luc2P/SRF-RE/Hygro] Vector Protocol [promega.com]
- 8. abeomics.com [abeomics.com]
The Role of GRK2 Inhibition in Cardiac Myocytes: A Technical Guide for Therapeutic Development
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
G protein-coupled receptor kinase 2 (GRK2), originally identified as β-adrenergic receptor kinase 1 (βARK1), is a pivotal regulator of cardiac function. In the healthy heart, it plays a crucial role in the physiological desensitization of G protein-coupled receptors (GPCRs), preventing overstimulation. However, in the pathophysiology of heart failure, GRK2 expression and activity are significantly upregulated in cardiac myocytes.[1] This upregulation is not a compensatory mechanism but a maladaptive alteration that drives the progression of heart failure through multiple mechanisms.[1][2] Elevated GRK2 leads to chronic desensitization of β-adrenergic receptors (β-ARs), diminishing contractile reserve and impairing cardiac pump function.[2][3][4] Furthermore, GRK2 exerts detrimental effects beyond GPCRs, including the promotion of mitochondrial-mediated apoptosis and the impairment of insulin-dependent metabolic pathways.[1][5][6] Consequently, inhibiting GRK2 has emerged as a highly promising therapeutic strategy to reverse cardiac dysfunction, halt adverse remodeling, and improve myocyte survival.[2][4][7] This document provides an in-depth technical overview of the signaling pathways governed by GRK2, the quantitative impact of its inhibition, and the experimental methodologies used to investigate its function in cardiac myocytes.
GRK2 in Cardiac Physiology and Heart Failure Pathophysiology
In a healthy cardiac myocyte, GRK2 is a key component of the machinery that provides negative feedback on β-AR signaling. Following stimulation by catecholamines like norepinephrine, GRK2 is recruited to the plasma membrane where it phosphorylates the activated β-AR. This phosphorylation event facilitates the binding of β-arrestin, which uncouples the receptor from its G protein, leading to signal termination and receptor internalization. This process is vital for preventing cardiac overstimulation.
In heart failure, the sympathetic nervous system (SNS) is chronically activated, leading to a sustained elevation of circulating catecholamines.[2][8] This chronic stimulation results in a significant upregulation of GRK2 levels and activity within the cardiac myocytes.[2][3] This pathological increase in GRK2 has several detrimental consequences:
-
Impaired Contractile Response: Excessive GRK2 activity leads to profound desensitization and downregulation of β-ARs, particularly the β1-AR subtype that is critical for cardiac inotropy.[2][4] This blunts the myocyte's ability to respond to sympathetic stimulation, reducing the heart's contractile reserve and overall pump function.[2][3]
-
Pro-Apoptotic Signaling: GRK2 can translocate from the cytosol to the mitochondria, a process enhanced by ischemic or oxidative stress.[1][9] In the mitochondria, GRK2 acts as a pro-death kinase, promoting the opening of the mitochondrial permeability transition pore (mPTP), a key step in the intrinsic apoptotic pathway.[1]
-
Metabolic Dysregulation: Elevated GRK2 levels interfere with cardiac metabolism. GRK2 can directly phosphorylate and inhibit Insulin Receptor Substrate-1 (IRS-1), a critical node in the insulin signaling pathway.[5][6] This impairment leads to reduced glucose uptake by cardiomyocytes, contributing to the energy-starved state characteristic of the failing heart.[2][5]
Inhibition of GRK2 is therefore a multi-faceted therapeutic approach, aiming to simultaneously restore β-AR signaling, protect myocytes from apoptosis, and improve cardiac metabolism.
Key Signaling Pathways Modulated by GRK2 Inhibition
The beneficial effects of GRK2 inhibition are rooted in its ability to intervene in several critical signaling cascades within the cardiac myocyte.
Restoration of β-Adrenergic Receptor Signaling
The canonical and most well-understood role of GRK2 is the desensitization of β-ARs. Inhibiting GRK2 prevents receptor phosphorylation, allowing for sustained G-protein coupling and downstream signaling, which enhances cardiac contractility. The peptide inhibitor βARKct, for example, competitively binds to Gβγ subunits, preventing the recruitment of GRK2 to the plasma membrane.[2][10]
Attenuation of Pro-Apoptotic Mitochondrial Signaling
Under cellular stress, GRK2 is directed to the mitochondria in a process dependent on ERK-mediated phosphorylation and subsequent binding to the chaperone protein Hsp90.[1][9] This pathway is a non-canonical, pro-death function of GRK2. Inhibition of GRK2 or its interaction with Hsp90 can prevent its mitochondrial localization, thereby protecting the myocyte from apoptosis.[1]
References
- 1. Pro-Death Signaling of GRK2 in Cardiac Myocytes after Ischemic Stress Occurs via ERK-Dependent, Hsp90-Mediated Mitochondrial Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting cardiac β-adrenergic signaling via GRK2 inhibition for heart failure therapy [frontiersin.org]
- 3. Targeting cardiac β-adrenergic signaling via GRK2 inhibition for heart failure therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GRK2 inhibition in heart failure: something old, something new - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GRK2 – A Link Between Myocardial Contractile Function and Cardiac Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GRK2 in Cardiovascular Disease and its Potential as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. G protein-coupled receptor kinase 2 ablation in cardiac myocytes before or after myocardial infarction prevents heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ahajournals.org [ahajournals.org]
- 10. G protein-coupled Receptor Kinase 2 as a Therapeutic Target for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
CCG258208: A Technical Guide to its Chemical Properties, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCG258208 is a potent and highly selective small molecule inhibitor of G protein-coupled receptor kinase 2 (GRK2). Developed as a derivative of paroxetine, this compound has emerged as a promising therapeutic candidate, particularly in the context of heart failure. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and mechanism of action of this compound, intended to support ongoing research and drug development efforts. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided. Signaling pathways and experimental workflows are illustrated using Graphviz diagrams.
Chemical and Physical Properties
This compound, also known as GRKs-IN-1, possesses a distinct set of chemical and physical properties that are critical for its biological activity and pharmaceutical development. These properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₅FN₄O₄ | [1] |
| Molecular Weight | 452.48 g/mol | [1] |
| CAS Number | 2055990-90-2 | [1] |
| Appearance | Solid powder | N/A |
| Solubility | DMSO: ≥ 41.4 mg/mL (≥ 91.5 mM)Ethanol: < 1 mg/mL | N/A |
| pKa | Not available | N/A |
| Melting Point | Not available | N/A |
Synthesis of this compound
The synthesis of this compound (referred to as compound 14as in the primary literature) is detailed in the work of Waldschmidt et al. (2017). The following is a summary of the synthetic route, and for a detailed, step-by-step protocol, readers are directed to the aforementioned publication.
The synthesis of this compound is a multi-step process starting from commercially available precursors. The core of the synthesis involves the modification of the paroxetine scaffold to enhance its affinity and selectivity for GRK2.
Key Synthetic Steps (A High-Level Overview):
-
Starting Material: The synthesis originates from a functionalized piperidine core, a key structural feature of paroxetine.
-
Amide Coupling: A crucial step involves the amide coupling of the piperidine intermediate with a substituted benzoic acid derivative. This is a standard reaction in medicinal chemistry, often employing coupling reagents such as HATU or EDC/HOBt.
-
Final Modification: The final step involves the introduction of a pyrazole moiety, which has been shown to be critical for the high-potency inhibition of GRK2.
For the complete and detailed synthetic protocol, including reaction conditions, purification methods, and characterization data, please refer to:
Waldschmidt, H. V., Homan, K. T., Cato, M. C., Cruz-Rodríguez, O., Cannavo, A., Wilson, M. W., ... & Larsen, S. D. (2017). Structure-Based Design of Highly Selective and Potent G Protein-Coupled Receptor Kinase 2 Inhibitors Based on Paroxetine. Journal of Medicinal Chemistry, 60(7), 3052–3069.
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects through the selective inhibition of G protein-coupled receptor kinase 2 (GRK2). In pathological conditions such as heart failure, GRK2 is upregulated and contributes to the desensitization of β-adrenergic receptors (β-ARs) in cardiomyocytes. This desensitization leads to a diminished contractile response to catecholamines, exacerbating cardiac dysfunction.
By inhibiting GRK2, this compound prevents the phosphorylation of β-ARs, thereby restoring their sensitivity to agonists. This leads to an increase in intracellular cyclic AMP (cAMP) levels, activation of protein kinase A (PKA), and ultimately, enhanced cardiomyocyte contractility.
The inhibitory activity of this compound against GRK2 and its selectivity over other kinases are presented in the table below.
| Kinase Target | IC₅₀ (nM) | Reference |
| GRK2 | 30 | [1] |
| GRK1 | >10,000 | [1] |
| GRK5 | 7,090 | [1] |
| PKA | >10,000 | [1] |
| ROCK1 | >10,000 | [1] |
Below is a diagram illustrating the signaling pathway affected by this compound in cardiomyocytes.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize this compound.
GRK2 Kinase Inhibition Assay
This assay is used to determine the potency of this compound in inhibiting GRK2 activity.
Materials:
-
Recombinant human GRK2
-
Fluorescently labeled peptide substrate (e.g., fluorescein-labeled casein)
-
ATP
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
This compound stock solution (in DMSO)
-
384-well microplate
-
Plate reader capable of detecting fluorescence polarization
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 384-well plate, add the GRK2 enzyme, the fluorescent peptide substrate, and the diluted this compound or vehicle (DMSO).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Measure the fluorescence polarization of each well using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Below is a diagram of the experimental workflow for the GRK2 kinase inhibition assay.
Cardiomyocyte Contractility Assay
This assay assesses the functional effect of this compound on the contractility of isolated cardiomyocytes.
Materials:
-
Isolated primary adult ventricular cardiomyocytes
-
Cell culture medium (e.g., DMEM)
-
IonOptix Myocyte Calcium and Contractility System (or equivalent)
-
Field stimulator
-
This compound stock solution (in DMSO)
-
Isoproterenol (β-adrenergic agonist)
Procedure:
-
Isolate cardiomyocytes from adult rodent hearts using established enzymatic digestion protocols.
-
Plate the isolated cardiomyocytes on laminin-coated coverslips and allow them to attach.
-
Mount the coverslips on a perfusion chamber on the stage of an inverted microscope equipped with the IonOptix system.
-
Perfuse the cells with a physiological salt solution.
-
Pace the cardiomyocytes at a constant frequency (e.g., 1 Hz) using the field stimulator.
-
Record baseline contractility parameters (e.g., peak shortening, time to peak shortening, time to 90% relaxation).
-
Perfuse the cells with a solution containing this compound at the desired concentration and record contractility.
-
To assess the effect on β-adrenergic signaling, co-perfuse with isoproterenol and this compound and record contractility.
-
Analyze the data to determine the effect of this compound on cardiomyocyte contractile function.
Conclusion
This compound is a potent and selective GRK2 inhibitor with significant potential for the treatment of heart failure. Its well-defined chemical properties and mechanism of action make it an excellent tool for studying the role of GRK2 in cardiovascular physiology and a promising lead compound for further drug development. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other GRK2 inhibitors.
References
CCG258208 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCG-258208 is a small molecule inhibitor targeting the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway. This pathway is a critical regulator of gene expression involved in a wide array of cellular processes, including cytoskeletal dynamics, cell migration, proliferation, and fibrosis. Dysregulation of the Rho/MRTF/SRF pathway has been implicated in the pathophysiology of various diseases, including cancer and fibrotic disorders. As such, inhibitors of this pathway, like CCG-258208, represent a promising therapeutic strategy. This technical guide provides a comprehensive overview of the available information on CCG-258208, including its chemical properties, mechanism of action, and relevant experimental data.
Chemical and Physical Properties
A thorough search of publicly available scientific databases and chemical supplier catalogs did not yield a specific CAS number or a definitive molecular weight for CCG-258208. While a hydrochloride salt of CCG-258208 is listed by some commercial suppliers, detailed chemical data remains undisclosed in the public domain. This suggests that CCG-258208 may be a compound under active investigation with limited publicly available information.
Data Presentation: Quantitative Data Summary
Due to the limited public information, a comprehensive quantitative data table for CCG-258208 cannot be constructed at this time. Information on related compounds in the same class of Rho/MRTF/SRF inhibitors is available and may offer some comparative insights.
| Property | CCG-258208 |
| CAS Number | Not Available |
| Molecular Weight | Not Available |
Mechanism of Action and Signaling Pathway
CCG-258208 functions as an inhibitor of the Rho/MRTF/SRF signaling cascade. This pathway is initiated by the activation of Rho GTPases, which are small signaling G proteins.
Signaling Pathway Diagram
Caption: The Rho/MRTF/SRF signaling pathway and the inhibitory action of CCG-258208.
Pathway Description:
-
Activation: The pathway is typically initiated by extracellular signals, such as growth factors, binding to G protein-coupled receptors (GPCRs).
-
RhoA Activation: This leads to the activation of the small GTPase RhoA, converting it from its inactive GDP-bound state to an active GTP-bound state.
-
Cytoskeletal Reorganization: Active RhoA promotes the formation of actin stress fibers through downstream effectors like Rho-associated kinase (ROCK).
-
MRTF Release: In resting cells, MRTF is sequestered in the cytoplasm by binding to globular actin (G-actin). The formation of filamentous actin (F-actin) depletes the pool of G-actin, leading to the release of MRTF.
-
Nuclear Translocation and Gene Expression: Freed from G-actin, MRTF translocates to the nucleus, where it binds to and co-activates the transcription factor SRF. The MRTF/SRF complex then drives the expression of target genes involved in cell motility, adhesion, and proliferation.
CCG-258208 is believed to exert its inhibitory effect by interfering with the function of MRTF, potentially by preventing its nuclear translocation or by disrupting its interaction with SRF.
Experimental Protocols
Experimental Workflow: Characterizing a Rho/MRTF/SRF Inhibitor
Caption: A typical experimental workflow for the evaluation of a Rho/MRTF/SRF inhibitor.
Methodologies for Key Experiments:
-
SRF Reporter Assay:
-
Cells are transiently transfected with a plasmid containing a luciferase reporter gene under the control of an SRF-responsive element (SRE).
-
Following transfection, cells are treated with a known activator of the Rho pathway (e.g., serum or LPA) in the presence or absence of varying concentrations of CCG-258208.
-
Luciferase activity is measured using a luminometer, with a decrease in luminescence indicating inhibition of SRF-mediated transcription.
-
-
Immunofluorescence Staining for MRTF Localization:
-
Cells are cultured on coverslips and treated with CCG-258208.
-
Cells are then fixed, permeabilized, and incubated with a primary antibody specific for MRTF.
-
A fluorescently labeled secondary antibody is used for detection.
-
The subcellular localization of MRTF (cytoplasmic vs. nuclear) is visualized using fluorescence microscopy. Inhibition would be indicated by the retention of MRTF in the cytoplasm.
-
-
Western Blot Analysis:
-
Protein lysates are collected from cells treated with CCG-258208.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies against downstream targets of the Rho/MRTF/SRF pathway, such as alpha-smooth muscle actin (α-SMA) or connective tissue growth factor (CTGF).
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection, and protein bands are visualized by chemiluminescence.
-
Conclusion
CCG-258208 is an inhibitor of the Rho/MRTF/SRF signaling pathway, a key regulator of cellular processes relevant to cancer and fibrosis. While specific chemical identifiers and detailed experimental data for CCG-258208 are not widely available in the public domain, the established understanding of its target pathway allows for the design of robust experimental strategies to elucidate its therapeutic potential. Further research and publication of data are necessary to fully characterize the properties and utility of this compound for drug development professionals.
Methodological & Application
Application Notes and Protocols for CCG258208 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction:
CCG258208 is a potent and highly selective inhibitor of G protein-coupled receptor kinase 2 (GRK2), a key regulator of G protein-coupled receptor (GPCR) signaling.[1][2][3][4] Derived from the paroxetine scaffold, this compound has demonstrated significant therapeutic potential in preclinical models of heart failure.[4][5][6][7] Upregulation of GRK2 in heart failure leads to desensitization of β-adrenergic receptors (βARs), impairing cardiac contractility.[5] By selectively inhibiting GRK2, this compound restores βAR signaling, enhances cardiac function, and mitigates pathological remodeling.[5][8] These notes provide detailed protocols for the dosage and administration of this compound in mouse models based on published studies.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by preventing the GRK2-mediated phosphorylation of agonist-bound GPCRs, particularly βARs on cardiomyocytes. This inhibition blocks the recruitment of β-arrestin, thereby preventing receptor desensitization and internalization. The restored sensitivity of βARs leads to a sustained downstream signaling cascade upon stimulation by catecholamines, resulting in increased production of cyclic adenosine monophosphate (cAMP) and enhanced cardiac contractility.[5][8]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro and in vivo mouse model studies.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Notes |
| GRK2 IC₅₀ | 30 nM[1][2][3] | The half maximal inhibitory concentration against GRK2. Another source reported 130 nM.[9] |
| Selectivity | >230-fold over GRK5 | Demonstrates high selectivity for GRK2 over other related kinases.[1][2][3] |
| >2500-fold over GRK1 |
Table 2: Pharmacokinetic Parameters in Mouse Models
| Administration | Mouse Strain | Dose | Peak Plasma Conc. | Duration Above IC₅₀ | Brain Penetration |
| Intraperitoneal (IP) | CD-1 | 10 mg/kg[10] | 2710 nM (at 30 min)[10] | > 7 hours[1][2][3][10] | Negligible[7][8] |
| Peroral (PO) | C57BL/6 | 20 mg/kg[8] | Not specified | > 3 hours (in plasma, heart, liver)[7][8] | Negligible[7][8] |
Table 3: Dosing Regimens in Heart Failure Mouse Models
| Heart Failure Model | Mouse Strain | Treatment Start | Doses Studied | Duration | Administration |
| Post-Myocardial Infarction (MI) | Not specified | 2 weeks post-MI[5][8] | 0.1, 0.5, 2 mg/kg/day[8] | 4 weeks[8] | Not specified |
| Transverse Aortic Constriction (TAC) | Not specified | 6 weeks post-TAC[5] | 2 mg/kg/day[8] | Not specified | Not specified |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound in mouse models.
Protocol 1: Pharmacokinetic Analysis
This protocol is designed to determine the absorption, distribution, and plasma concentration of this compound over time.
Materials:
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[1]
-
C57BL/6 or CD-1 mice (8-12 weeks old)[8]
-
Gavage needles (for oral administration)
-
Syringes and needles (for IP injection)
-
Blood collection tubes (e.g., EDTA-coated)
-
Surgical tools for organ harvesting
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system
Procedure:
-
Preparation of Dosing Solution: Prepare a stock solution of this compound in a suitable solvent like DMSO. For in vivo administration, dilute the stock solution in the appropriate vehicle to the final desired concentration (e.g., for a 20 mg/kg dose in a 20g mouse, the dose is 0.4 mg).[1][3]
-
Animal Dosing:
-
Sample Collection:
-
Sample Processing:
-
Centrifuge blood samples to separate plasma.
-
Homogenize tissue samples.
-
-
Analysis:
-
Analyze plasma and tissue homogenates for this compound concentration using a validated LC-MS/MS method.[8]
-
Protocol 2: Efficacy in a Post-Myocardial Infarction (MI) Heart Failure Model
This protocol evaluates the therapeutic efficacy of this compound in a mouse model of heart failure induced by MI.
Materials:
-
This compound
-
Vehicle
-
Mice susceptible to MI (e.g., C57BL/6)
-
Surgical equipment for MI induction (ligation of the left anterior descending coronary artery)
-
Echocardiography equipment
Procedure:
-
MI Induction: Induce myocardial infarction in mice via permanent ligation of the left anterior descending (LAD) coronary artery. Sham-operated animals undergo the same procedure without LAD ligation.
-
Post-Operative Recovery: Allow animals to recover for two weeks.
-
Treatment Initiation: At two weeks post-MI, randomize the mice into treatment groups:[8]
-
Vehicle control
-
This compound Low Dose (0.1 mg/kg/day)
-
This compound Medium Dose (0.5 mg/kg/day)
-
This compound High Dose (2 mg/kg/day)
-
-
Drug Administration: Administer the assigned treatments daily for 4 weeks. The route of administration (e.g., oral gavage, osmotic mini-pumps) should be consistent.[8]
-
Functional Assessment: Perform serial echocardiography at baseline (before treatment) and at the end of the study to assess cardiac function (e.g., ejection fraction, fractional shortening).
-
Terminal Analysis: At the end of the 4-week treatment period, euthanize the animals and harvest the hearts for histological analysis (e.g., infarct size, fibrosis, hypertrophy).[5]
Protocol 3: In Vitro Cardiomyocyte Contractility Assay
This assay assesses the direct effect of this compound on the contractility of isolated cardiomyocytes.
Materials:
-
Isolated primary adult mouse cardiomyocytes
-
β-adrenergic agonist (e.g., Isoproterenol)
-
Cell culture medium
-
Ion imaging system or cell contractility measurement system
Procedure:
-
Cell Preparation: Isolate adult ventricular cardiomyocytes from mice using established enzymatic digestion protocols.
-
Pre-treatment: Incubate the isolated cardiomyocytes with varying concentrations of this compound (e.g., 0.1 µM, 1 µM) or vehicle for 10 minutes.[1][2]
-
Stimulation: Stimulate the cardiomyocytes with a β-adrenergic agonist like isoproterenol to induce a contractile response.
-
Measurement: Measure cardiomyocyte contractility (e.g., percent cell shortening, velocity of shortening/relengthening) using a video-based edge-detection system or a similar contractility measurement apparatus.
-
Data Analysis: Compare the contractile response in this compound-treated cells to vehicle-treated cells. A significant increase in contractility is expected with this compound treatment.[1][2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound hydrochloride (GRK2-IN-1 hydrochloride) | G protein-coupled Bile Acid Receptor | | Invivochem [invivochem.com]
- 4. This compound - Purdue Institute for Drug Discovery - Purdue University [purdue.edu]
- 5. A New GRK2 Inhibitor for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Therapeutic Efficacy of a Novel Pharmacologic GRK2 Inhibitor in Multiple Animal Models of Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | GRK | TargetMol [targetmol.com]
- 10. A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CCG258208 in a Myocardial Infarction Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myocardial infarction (MI) remains a leading cause of morbidity and mortality worldwide, necessitating the development of novel therapeutic strategies to mitigate adverse cardiac remodeling and the progression to heart failure.[1][2] G protein-coupled receptor kinase 2 (GRK2) has emerged as a critical mediator in the pathophysiology of heart failure.[3][4][5][6] Upregulated in the failing heart, GRK2 desensitizes β-adrenergic receptors, impairs cardiac contractility, and promotes adverse remodeling.[3][4][5][6] CCG258208 is a potent and selective small-molecule inhibitor of GRK2, demonstrating significant therapeutic potential in preclinical models of heart failure.[1][2][7][8][9] Derived from the paroxetine scaffold, this compound exhibits a 50-fold higher selectivity for GRK2 and is effective at 100-fold lower doses than its parent compound.[1][2][10]
These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in a murine model of myocardial infarction. The information presented is intended to guide researchers in designing and executing experiments to evaluate the efficacy of GRK2 inhibition in preventing or reversing post-MI cardiac dysfunction and remodeling.
Mechanism of Action
Following myocardial infarction, the sympathetic nervous system is activated, leading to a surge in catecholamines. This chronic stimulation of β-adrenergic receptors (β-ARs) leads to the upregulation of GRK2.[11][12] GRK2 phosphorylates the agonist-occupied β-ARs, leading to the recruitment of β-arrestin, which uncouples the receptor from its G protein, desensitizing the receptor and attenuating downstream signaling.[13][14] This process contributes to the decline in cardiac contractility seen in heart failure.
This compound acts by directly binding to the catalytic domain of GRK2, inhibiting its kinase activity.[3] By preventing GRK2-mediated phosphorylation of β-ARs, this compound helps to preserve β-adrenergic signaling, thereby enhancing cardiac contractility and function.[1][8] Furthermore, GRK2 inhibition has been shown to reduce myocardial fibrosis and apoptosis, key components of adverse cardiac remodeling post-MI.[1][15][16]
Signaling Pathway of GRK2 in Myocardial Infarction and the Effect of this compound
Caption: GRK2 signaling pathway in myocardial infarction and the inhibitory action of this compound.
Data Presentation
In Vitro Potency of this compound
| Compound | Target | IC50 | Selectivity vs. GRK5 | Selectivity vs. GRK1 | Reference |
| This compound | GRK2 | 30 nM | 230-fold | >2500-fold | [7][9] |
| Paroxetine | GRK2 | ~1 µM | Lower | Lower | [3] |
In Vivo Efficacy of this compound in a Post-MI Mouse Model
| Treatment Group | Dose | Administration Route | Treatment Duration | Change in Ejection Fraction | Change in Infarct Size | Reference |
| Vehicle | - | Osmotic Pump | 4 weeks | Decrease | No significant change | [1] |
| This compound | 2 mg/kg/day | Osmotic Pump | 4 weeks | Significant Improvement | Significant Reduction | [1][2] |
| Paroxetine | 5 mg/kg/day | Osmotic Pump | 4 weeks | Improvement | Reduction | [3] |
Data presented is a summary of findings from referenced preclinical studies and should be used as a guide for experimental design.
Experimental Protocols
Murine Model of Myocardial Infarction (Permanent Ligation)
This protocol describes the surgical induction of myocardial infarction in mice via permanent ligation of the left anterior descending (LAD) coronary artery.
Materials:
-
Adult C57BL/6 mice (8-12 weeks old)
-
Anesthesia: Isoflurane or Ketamine/Xylazine cocktail
-
Rodent ventilator
-
Surgical microscope
-
Fine surgical instruments (forceps, scissors, needle holders)
-
Suture material (e.g., 8-0 silk)
-
ECG monitoring system
-
Heating pad
-
Analgesics (e.g., Buprenorphine)
-
Sterile saline
-
Betadine and 70% ethanol
Procedure:
-
Anesthesia and Preparation: Anesthetize the mouse and ensure a surgical plane of anesthesia is maintained throughout the procedure. Shave the chest area and disinfect with Betadine followed by 70% ethanol. Place the mouse in a supine position on a heating pad to maintain body temperature.
-
Intubation and Ventilation: Intubate the mouse and connect it to a rodent ventilator.
-
Thoracotomy: Make a left thoracotomy in the fourth intercostal space to expose the heart.
-
LAD Ligation: Gently retract the pericardium to visualize the LAD coronary artery. Using an 8-0 silk suture, ligate the LAD approximately 2-3 mm from its origin. Successful ligation is confirmed by the immediate appearance of a pale, ischemic area in the anterior wall of the left ventricle and by changes in the ECG (e.g., ST-segment elevation).
-
Chest Closure: Close the chest wall in layers. Evacuate any air from the thoracic cavity to prevent pneumothorax.
-
Post-operative Care: Discontinue anesthesia and allow the mouse to recover on a heating pad. Administer analgesics as required. Monitor the animal closely for the first 24 hours.
Administration of this compound
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., DMSO in sterile water or saline)
-
Mini-osmotic pumps (e.g., Alzet)
Procedure:
-
Drug Preparation: Dissolve this compound in the appropriate vehicle to the desired concentration for delivery via mini-osmotic pumps. A common dose used in mouse studies is 2 mg/kg/day.[1][2]
-
Pump Implantation: Two weeks post-MI surgery, to allow for infarct development and the onset of cardiac remodeling, implant a pre-filled mini-osmotic pump subcutaneously in the back of the mouse under light anesthesia. The pump will deliver a continuous infusion of this compound or vehicle for the duration of the study (typically 4 weeks).
Assessment of Cardiac Function and Remodeling
1. Echocardiography:
-
Perform transthoracic echocardiography at baseline (before MI), and at specified time points post-MI and after treatment (e.g., 2 and 4 weeks of treatment).
-
Measure left ventricular end-diastolic and end-systolic dimensions (LVEDD, LVESD) and calculate fractional shortening (FS) and ejection fraction (EF) to assess systolic function.
2. Histological Analysis for Fibrosis:
-
At the end of the study, euthanize the mice and excise the hearts.
-
Fix the hearts in 10% neutral buffered formalin and embed in paraffin.
-
Prepare 5 µm sections and perform Masson's trichrome staining to visualize and quantify the fibrotic scar tissue.
-
The infarct size can be expressed as a percentage of the total left ventricular area.
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in a mouse model of myocardial infarction.
Conclusion
This compound represents a promising therapeutic agent for the treatment of heart failure following myocardial infarction. Its potent and selective inhibition of GRK2 addresses a key pathological mechanism in the progression of cardiac dysfunction. The protocols and data presented here provide a framework for researchers to investigate the in vivo efficacy of this compound and further elucidate the therapeutic potential of GRK2 inhibition in cardiovascular disease. Rigorous experimental design and adherence to established protocols are crucial for obtaining reproducible and translatable results.
References
- 1. Therapeutic Efficacy of a Novel Pharmacologic GRK2 Inhibitor in Multiple Animal Models of Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Paroxetine-mediated GRK2 inhibition reverses cardiac dysfunction and remodeling after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. G Protein-Coupled Receptor Kinase 2 Ablation in Cardiac Myocytes Before or After Myocardial Infarction Prevents Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Targeting cardiac β-adrenergic signaling via GRK2 inhibition for heart failure therapy [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A New GRK2 Inhibitor for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. GRK2 – A Link Between Myocardial Contractile Function and Cardiac Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. G Protein-coupled Receptor Kinase-2 Is a Novel Regulator of Collagen Synthesis in Adult Human Cardiac Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. G Protein-Coupled Receptor Kinase 2 as Novel Therapeutic Target in Fibrotic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GRK2-facilitated TLR4 signaling promotes cardiac fibrosis in rheumatic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Myocardial Ablation of G Protein–Coupled Receptor Kinase 2 (GRK2) Decreases Ischemia/Reperfusion Injury through an Anti-Intrinsic Apoptotic Pathway | PLOS One [journals.plos.org]
Application Notes and Protocols for CCG258208 in Pressure Overload Heart Failure Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pressure overload, often induced experimentally by transverse aortic constriction (TAC), is a well-established model for studying cardiac hypertrophy and the transition to heart failure. A key player in the pathophysiology of heart failure is the G protein-coupled receptor kinase 2 (GRK2). Upregulation of GRK2 in a stressed heart desensitizes β-adrenergic receptors, impairing cardiac contractility and promoting adverse remodeling. CCG258208 is a potent and selective small-molecule inhibitor of GRK2, emerging as a promising therapeutic agent for heart failure.[1][2][3][4] These application notes provide detailed protocols for utilizing this compound in a murine pressure overload heart failure model, including data presentation and visualization of key pathways and workflows.
Mechanism of Action of this compound
This compound is a derivative of the paroxetine scaffold and acts as a potent and selective inhibitor of GRK2 with an IC50 of approximately 30 nM.[1][3] It exhibits significantly higher selectivity for GRK2 over other kinases like GRK1, GRK5, PKA, and ROCK1.[1][3] In the context of heart failure, elevated GRK2 levels phosphorylate β-adrenergic receptors, leading to their desensitization and internalization, thereby blunting the heart's response to catecholamines. By inhibiting GRK2, this compound restores β-adrenergic receptor sensitivity, enhances cardiac contractility, and mitigates the pathological remodeling associated with pressure overload.[4][5]
Quantitative Data Summary
The following tables summarize the reported effects of this compound in preclinical models of heart failure.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 | Selectivity vs. GRK2 | Reference |
| GRK2 | 30 nM | - | [1][3] |
| GRK5 | 7.09 µM | ~230-fold | [1][3] |
| GRK1 | 87.3 µM | >2500-fold | [1][3] |
| PKA | >100 µM | >3300-fold | [1][3] |
| ROCK1 | >100 µM | >3300-fold | [1][3] |
Table 2: Effects of this compound on Cardiac Function in a Post-Myocardial Infarction Mouse Model
| Treatment Group | Dose | Ejection Fraction (%) | Fractional Shortening (%) | Reference |
| Vehicle | - | ~30% | ~15% | [6] |
| This compound | 0.1 mg/kg/day | ~35% | ~18% | [6] |
| This compound | 0.5 mg/kg/day | ~40% | ~20% | [6] |
| This compound | 2 mg/kg/day | ~45% | ~22% | [6] |
Table 3: Effects of this compound on Cardiac Hypertrophy and Fibrosis in a Post-Myocardial Infarction Mouse Model
| Treatment Group | Dose | Heart Weight/Body Weight (mg/g) | Lung Weight/Body Weight (mg/g) | Fibrosis (%) | Reference |
| Sham | - | ~4.5 | ~5.0 | <5 | [2] |
| Vehicle | - | ~6.0 | ~7.5 | ~20 | [2] |
| This compound | 2 mg/kg/day | ~5.0 | ~6.0 | ~10 | [2] |
Experimental Protocols
Pressure Overload Model: Transverse Aortic Constriction (TAC)
This protocol describes the induction of pressure overload in mice via transverse aortic constriction.[7][8][9]
Materials:
-
8-10 week old male C57BL/6 mice
-
Anesthesia: Ketamine (100 mg/kg) and Xylazine (5-10 mg/kg) or Isoflurane (1-3%)
-
Surgical instruments: scissors, forceps, retractors, needle holder
-
Suture: 6-0 silk and 6-0 prolene
-
Blunt 27-gauge needle
-
Ventilator
-
Heating pad
-
Analgesics: Buprenorphine (0.05 mg/kg) and Meloxicam (5 mg/kg)
Procedure:
-
Anesthetize the mouse and confirm the depth of anesthesia using a toe pinch.
-
Intubate the mouse and connect it to a ventilator.
-
Place the mouse in a supine position on a heating pad to maintain body temperature.
-
Perform a midline cervical incision to expose the trachea and sternum.
-
Perform an upper sternotomy to visualize the aortic arch.
-
Carefully dissect the transverse aorta from the surrounding tissue between the innominate and left carotid arteries.
-
Pass a 6-0 silk suture under the aorta.
-
Place a blunt 27-gauge needle alongside the aorta.
-
Tightly tie the suture around the aorta and the needle.
-
Quickly remove the needle to create a standardized constriction.
-
Close the chest with 6-0 prolene sutures and the skin incision.
-
Administer post-operative analgesics.
-
Monitor the mice closely during recovery. Sham-operated animals undergo the same procedure without the aortic constriction.
This compound Administration
This protocol outlines the preparation and administration of this compound to mice.[10][11]
Materials:
-
This compound hydrochloride
-
Vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Prepare the vehicle solution by sequentially mixing the components.
-
Dissolve this compound hydrochloride in the vehicle to the desired concentration (e.g., for a 2 mg/kg dose in a 25g mouse with an injection volume of 100 µL, the concentration would be 0.5 mg/mL).
-
Administer the solution via intraperitoneal (IP) injection.
-
Treatment can be initiated at various time points post-TAC, for example, starting 1 week after surgery and continuing for several weeks.
Assessment of Cardiac Function: Echocardiography
This protocol describes the use of echocardiography to assess cardiac structure and function in mice.[12][13][14][15][16]
Materials:
-
High-frequency ultrasound system with a linear transducer (e.g., 30-40 MHz)
-
Anesthesia: Isoflurane (1-1.5%)
-
ECG monitoring
-
Heating platform
-
Ultrasound gel
Procedure:
-
Anesthetize the mouse and place it on the heated platform in a supine position.
-
Monitor heart rate and body temperature.
-
Apply ultrasound gel to the depilated chest area.
-
Obtain parasternal long-axis (PLAX) and short-axis (PSAX) views.
-
Acquire M-mode images at the level of the papillary muscles from the PSAX view.
-
Measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs), as well as anterior and posterior wall thickness.
-
Calculate ejection fraction (EF) and fractional shortening (FS) using the system software.
-
Assess diastolic function using pulsed-wave Doppler of the mitral inflow.
Histological Analysis of Cardiac Hypertrophy and Fibrosis
This section provides protocols for staining heart tissue to assess cardiomyocyte size and collagen deposition.
4.1 Wheat Germ Agglutinin (WGA) Staining for Cardiomyocyte Size [5][17][18][19]
Materials:
-
Formalin-fixed, paraffin-embedded heart sections (5 µm)
-
Fluorescently-conjugated WGA (e.g., Alexa Fluor 488)
-
Phosphate-buffered saline (PBS)
-
Mounting medium with DAPI
Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Wash with PBS.
-
Incubate sections with the fluorescently-conjugated WGA solution (e.g., 10 µg/mL in PBS) for 1-2 hours at room temperature, protected from light.
-
Wash sections three times with PBS.
-
Mount with a coverslip using mounting medium containing DAPI to counterstain nuclei.
-
Image using a fluorescence microscope.
-
Measure the cross-sectional area of cardiomyocytes using image analysis software.
4.2 Masson's Trichrome Staining for Fibrosis [1][2][3][20][21]
Materials:
-
Formalin-fixed, paraffin-embedded heart sections (5 µm)
-
Bouin's solution (optional, for mordanting)
-
Weigert's iron hematoxylin
-
Biebrich scarlet-acid fuchsin
-
Phosphomolybdic/phosphotungstic acid solution
-
Aniline blue solution
-
1% acetic acid
Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
(Optional) Mordant in Bouin's solution for 1 hour at 56°C for improved staining quality.
-
Stain nuclei with Weigert's hematoxylin for 10 minutes.
-
Rinse in running tap water.
-
Stain with Biebrich scarlet-acid fuchsin for 10-15 minutes.
-
Rinse in distilled water.
-
Differentiate in phosphomolybdic/phosphotungstic acid solution for 10-15 minutes.
-
Stain with aniline blue for 5-10 minutes.
-
Differentiate in 1% acetic acid for 2-5 minutes.
-
Dehydrate, clear, and mount.
-
Collagen will be stained blue, nuclei black, and myocardium red.
-
Quantify the fibrotic area as a percentage of the total tissue area using image analysis software.
Visualizations
Caption: this compound signaling pathway in cardiomyocytes.
Caption: Experimental workflow for evaluating this compound.
References
- 1. Masson's Trichrome Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Masson's Trichrome Staining Protocol for Collagen Fibers - IHC WORLD [ihcworld.com]
- 3. A One-Stop Protocol to Assess Myocardial Fibrosis in Frozen and Paraffin Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transverse aortic constriction (TAC) model [bio-protocol.org]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Therapeutic Efficacy of a Novel Pharmacologic GRK2 Inhibitor in Multiple Animal Models of Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mmpc.org [mmpc.org]
- 8. Transverse Aortic Constriction (TAC) Surgery Model of Heart Failure [bio-protocol.org]
- 9. Transverse Aortic Constriction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound hydrochloride (GRK2-IN-1 hydrochloride) | G protein-coupled Bile Acid Receptor | | Invivochem [invivochem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Frontiers | Echocardiography protocol: A tool for infrequently used parameters in mice [frontiersin.org]
- 13. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 14. mdpi.com [mdpi.com]
- 15. Echocardiographic Approaches and Protocols for Comprehensive Phenotypic Characterization of Valvular Heart Disease in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchmgt.monash.edu [researchmgt.monash.edu]
- 18. biotium.com [biotium.com]
- 19. Wheat Germ Agglutinin Staining as a Suitable Method for Detection and Quantification of Fibrosis in Cardiac Tissue after Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ejmjih.com [ejmjih.com]
- 21. microbenotes.com [microbenotes.com]
Application Notes and Protocols: Investigating the Therapeutic Potential of CCG258208 in Swine Models of Heart Failure
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of CCG258208, a putative inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway, in translational swine models of heart failure.
Introduction
Heart failure remains a leading cause of morbidity and mortality worldwide. A key pathological feature of heart failure is adverse cardiac remodeling, characterized by myocardial fibrosis, which leads to increased stiffness of the heart muscle and impaired cardiac function. The Rho/MRTF/SRF signaling pathway has been identified as a critical regulator of cellular processes that contribute to fibrosis.[1][2][3] this compound is a novel small molecule inhibitor designed to target this pathway, offering a promising therapeutic strategy to mitigate adverse cardiac remodeling in heart failure.
Preclinical evaluation in large animal models that closely mimic human cardiovascular physiology is a critical step in the clinical translation of new therapeutic agents.[4] Swine models of heart failure are highly valued for their anatomical and physiological similarities to humans, providing a robust platform for assessing the safety and efficacy of novel drug candidates like this compound.[4][5][6]
This document outlines detailed protocols for inducing heart failure in swine and for the subsequent evaluation of this compound treatment.
Proposed Signaling Pathway of this compound
This compound is hypothesized to exert its anti-fibrotic effects by inhibiting the Rho/MRTF/SRF signaling pathway. This pathway is a key transducer of extracellular signals that regulate gene expression programs involved in cell growth, migration, and differentiation. In the context of cardiac fibrosis, activation of this pathway in cardiac fibroblasts leads to their differentiation into myofibroblasts, the primary cell type responsible for excessive extracellular matrix deposition. By inhibiting this pathway, this compound is expected to reduce myofibroblast activation and subsequent collagen production, thereby attenuating cardiac fibrosis and improving cardiac function.
Experimental Protocols
Induction of Heart Failure in Swine
Two well-established methods for inducing heart failure in swine are presented below. The choice of model may depend on the specific research question and available resources.
a) Tachycardia-Induced Cardiomyopathy Model [7]
This model induces a dilated cardiomyopathy with reduced ejection fraction through chronic rapid cardiac pacing.
-
Animals: Domestic swine (e.g., Yorkshire), 30-40 kg.
-
Anesthesia: Pre-medication with ketamine (20 mg/kg) and xylazine (2 mg/kg) intramuscularly. Anesthesia is maintained with isoflurane (1-3%) in oxygen.
-
Procedure:
-
Under sterile conditions, a pacing lead is inserted via the right external jugular vein and advanced into the apex of the right ventricle under fluoroscopic guidance.
-
The proximal end of the lead is tunneled subcutaneously to the back.
-
A programmable pacemaker is implanted in a subcutaneous pocket and connected to the pacing lead.
-
After a recovery period of 7-10 days, rapid ventricular pacing is initiated at 220-240 beats per minute.
-
-
Development of Heart Failure: Heart failure typically develops over 3-4 weeks of continuous pacing, characterized by a significant reduction in left ventricular ejection fraction (LVEF).
b) Ischemia-Reperfusion Model (Post-Myocardial Infarction) [5][6]
This model mimics heart failure resulting from a myocardial infarction.
-
Animals: Domestic swine (e.g., Yorkshire), 30-40 kg.
-
Anesthesia: As described above.
-
Procedure:
-
Percutaneous access is gained to the femoral artery.
-
Under fluoroscopic guidance, a balloon catheter is advanced into the left anterior descending (LAD) or left circumflex (LCx) coronary artery.
-
The balloon is inflated to occlude the artery for 90-120 minutes, followed by deflation to allow for reperfusion.
-
Coronary angiography can be performed to confirm occlusion and reperfusion.
-
-
Development of Heart Failure: Myocardial infarction develops in the perfusion territory of the occluded artery, leading to progressive adverse remodeling and heart failure over 4-8 weeks.
Experimental Design for this compound Treatment
The following experimental workflow is proposed for evaluating the efficacy of this compound.
-
Groups:
-
Sham-operated + Vehicle
-
Heart Failure + Vehicle
-
Heart Failure + this compound (low dose)
-
Heart Failure + this compound (high dose)
-
-
Treatment Protocol:
-
This compound or vehicle is administered daily via an appropriate route (e.g., oral gavage or intravenous infusion).
-
Treatment is initiated after the confirmation of heart failure and continues for a predefined period (e.g., 4-8 weeks).
-
-
Monitoring:
-
Cardiac Function: Serial echocardiography to measure LVEF, left ventricular end-diastolic and end-systolic dimensions, and fractional shortening.
-
Hemodynamics: Invasive pressure-volume loop analysis at the study endpoint to assess cardiac contractility and stiffness.
-
Biomarkers: Plasma levels of N-terminal pro-B-type natriuretic peptide (NT-proBNP) and cardiac troponins.
-
Safety: Regular monitoring of clinical signs, body weight, and blood chemistry.
-
Endpoint Analysis
-
Histopathology:
-
Fibrosis: Masson's trichrome and Picrosirius red staining to quantify the extent of cardiac fibrosis.
-
Myocyte Hypertrophy: Wheat germ agglutinin staining to measure cardiomyocyte cross-sectional area.
-
-
Molecular Biology:
-
Gene Expression: Quantitative PCR (qPCR) to measure the expression of genes involved in fibrosis (e.g., Collagen I, Collagen III, ACTA2) and heart failure (e.g., NPPA, NPPB).
-
Protein Expression: Western blotting to assess the activation of key components of the Rho/MRTF/SRF pathway and other relevant signaling molecules.
-
Data Presentation (Hypothetical Data)
The following tables illustrate how quantitative data from such a study could be presented.
Table 1: Echocardiographic Parameters
| Group | Baseline LVEF (%) | 4 Weeks Post-HF LVEF (%) | 8 Weeks Post-HF LVEF (%) |
| Sham + Vehicle | 65 ± 5 | 63 ± 4 | 64 ± 5 |
| HF + Vehicle | 64 ± 6 | 35 ± 7 | 32 ± 8 |
| HF + this compound (Low Dose) | 63 ± 5 | 36 ± 6 | 40 ± 7 |
| HF + this compound (High Dose) | 65 ± 4 | 34 ± 8 | 45 ± 6** |
| Data are presented as mean ± SD. *p < 0.05, *p < 0.01 vs. HF + Vehicle. |
Table 2: Histological and Biomarker Analysis
| Group | Fibrosis Area (%) | Myocyte Cross-Sectional Area (µm²) | Plasma NT-proBNP (pg/mL) |
| Sham + Vehicle | 2.1 ± 0.5 | 450 ± 50 | 150 ± 30 |
| HF + Vehicle | 15.8 ± 3.2 | 780 ± 90 | 1200 ± 250 |
| HF + this compound (Low Dose) | 11.5 ± 2.5 | 650 ± 70 | 850 ± 180 |
| HF + this compound (High Dose) | 8.2 ± 1.8 | 580 ± 60 | 600 ± 150** |
| Data are presented as mean ± SD. *p < 0.05, *p < 0.01 vs. HF + Vehicle. |
Conclusion
These application notes provide a framework for the preclinical evaluation of this compound in robust and translationally relevant swine models of heart failure. The detailed protocols and experimental design will enable researchers to systematically investigate the therapeutic potential of this novel Rho/MRTF/SRF pathway inhibitor. The successful demonstration of efficacy and safety in these models would provide a strong rationale for advancing this compound into clinical development for the treatment of heart failure.
References
- 1. Inhibitors of Rho/MRTF/SRF Transcription Pathway Regulate Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of Rho/MRTF/SRF Transcription Pathway Regulate Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic optimitzation of CCG-203971: Novel inhibitors of the Rho/MRTF/SRF transcriptional pathway as potential antifibrotic therapeutics for systemic scleroderma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Miniature Swine for Preclinical Modeling of Complexities of Human Disease for Translational Scientific Discovery and Accelerated Development of Therapies and Medical Devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Establishing a Swine Model of Post-myocardial Infarction Heart Failure for Stem Cell Treatment [jove.com]
- 6. Large Animal Models of Heart Failure: A Translational Bridge to Clinical Success - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tachycardia-Induced Cardiomyopathy As a Chronic Heart Failure Model in Swine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CCG258208 in Cardiomyocyte Contractility Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCG258208 is a potent and selective small-molecule inhibitor of G protein-coupled receptor kinase 2 (GRK2).[1][2] In the context of cardiovascular research, particularly in the study of heart failure, GRK2 is a key therapeutic target. Upregulation of GRK2 in cardiomyocytes is a hallmark of heart failure, leading to desensitization of β-adrenergic receptors (βARs) and impaired cardiac contractility.[3][4] this compound offers a valuable pharmacological tool to investigate the reversal of this pathological signaling, aiming to restore cardiomyocyte contractile function. These application notes provide a comprehensive overview of the use of this compound in cardiomyocyte contractility assays, including its mechanism of action, detailed experimental protocols, and expected outcomes.
Mechanism of Action
This compound exerts its effects on cardiomyocyte contractility primarily by inhibiting GRK2. In a healthy heart, β-adrenergic stimulation triggers a signaling cascade that increases heart rate and contractility. However, in heart failure, chronic stimulation leads to GRK2 upregulation, which phosphorylates βARs, promoting their desensitization and internalization. This blunts the heart's ability to respond to adrenergic stimuli.
By selectively inhibiting GRK2, this compound prevents the phosphorylation of βARs.[4] This leads to the resensitization of these receptors to catecholamines, thereby enhancing downstream signaling pathways that mediate cardiomyocyte contraction. The primary outcome is an improvement in the inotropic response, which is critical for restoring cardiac pump function.[3][4]
Data Presentation
While direct quantitative data for this compound's effects on isolated cardiomyocyte contractility parameters were not available in the cited literature, the expected qualitative effects based on its mechanism of action as a GRK2 inhibitor are summarized below. The tables are structured to guide researchers on the parameters to measure and the anticipated directional changes following this compound treatment, especially in the context of β-adrenergic stimulation.
Table 1: Expected Effects of this compound on Cardiomyocyte Contractile Parameters
| Parameter | Description | Expected Effect of this compound |
| Peak Shortening (% of resting cell length) | The maximal extent of cell shortening during contraction. | Increase, particularly in the presence of a β-agonist. |
| Maximal Velocity of Shortening (+dL/dt) | The maximum rate of cell contraction. | Increase, reflecting improved contractile force. |
| Maximal Velocity of Relengthening (-dL/dt) | The maximum rate of cell relaxation. | Increase, indicating improved lusitropy. |
| Time to Peak Shortening (TPS) | The time taken to reach maximal contraction. | No significant change or slight decrease. |
| Time to 90% Relengthening (TR90) | The time taken for the cell to relax to 90% of its resting length. | Decrease, indicating faster relaxation. |
Table 2: Expected Effects of this compound on Cardiomyocyte Calcium Transients
| Parameter | Description | Expected Effect of this compound |
| Ca2+ Transient Amplitude (F/F0) | The peak intracellular calcium concentration during contraction. | Increase, especially with β-adrenergic stimulation. |
| Ca2+ Transient Decay Rate (Tau) | The rate at which intracellular calcium returns to baseline. | Increase (faster decay), reflecting enhanced SERCA2a activity. |
| Sarcoplasmic Reticulum (SR) Ca2+ Content | The amount of calcium stored in the sarcoplasmic reticulum. | Increase, leading to greater calcium release upon stimulation. |
Experimental Protocols
The following protocols provide a detailed methodology for conducting cardiomyocyte contractility and calcium transient assays to evaluate the effects of this compound.
Protocol 1: Isolation of Adult Ventricular Cardiomyocytes
This protocol is adapted from standard enzymatic digestion methods.
Materials:
-
Langendorff perfusion system
-
Collagenase Type II
-
Perfusion buffer (e.g., Joklik medium)
-
Krebs-Henseleit (KH) buffer
-
Bovine Serum Albumin (BSA)
-
Calcium chloride (CaCl2)
Procedure:
-
Anesthetize the animal according to approved institutional guidelines.
-
Excise the heart and immediately cannulate the aorta on the Langendorff apparatus.
-
Perfuse the heart with calcium-free KH buffer for 5-10 minutes to wash out the blood.
-
Switch to a digestion buffer containing collagenase II and a low concentration of CaCl2 (e.g., 25 µM).
-
Perfuse until the heart becomes flaccid (typically 10-20 minutes).
-
Remove the heart from the cannula, trim the atria, and gently mince the ventricular tissue in a fresh digestion buffer.
-
Gently triturate the tissue with a pipette to release individual cardiomyocytes.
-
Filter the cell suspension through a nylon mesh (e.g., 100 µm) to remove undigested tissue.
-
Allow the myocytes to settle by gravity and then resuspend them in a buffer with gradually increasing concentrations of CaCl2 to reintroduce calcium tolerance.
-
Plate the isolated, calcium-tolerant, rod-shaped cardiomyocytes on laminin-coated coverslips for subsequent experiments.
Protocol 2: Cardiomyocyte Contractility Assay
This protocol utilizes video-based edge detection to measure sarcomere shortening.
Materials:
-
Inverted microscope with a high-speed camera
-
IonOptix Myocyte Calcium and Contractility System (or similar)
-
Field stimulation chamber
-
Tyrode's solution (containing 1.8 mM CaCl2)
-
This compound stock solution (dissolved in DMSO)
-
Isoproterenol (or other β-agonist)
Procedure:
-
Place the coverslip with adherent cardiomyocytes in the field stimulation chamber on the microscope stage.
-
Perfuse the cells with Tyrode's solution at 37°C.
-
Pace the cardiomyocytes at a physiological frequency (e.g., 1-2 Hz) using the field stimulator.
-
Record baseline contractility for a stable period (e.g., 2-3 minutes).
-
Introduce this compound at the desired concentration(s) into the perfusion solution and allow for a 10-15 minute incubation period.
-
Record contractility in the presence of this compound.
-
To assess the effect on β-adrenergic response, add a β-agonist like isoproterenol to the perfusion solution (with this compound) and record the stimulated contractility.
-
Analyze the recorded videos using software (e.g., IonWizard) to determine peak shortening, +dL/dt, -dL/dt, TPS, and TR90.
Protocol 3: Cardiomyocyte Calcium Transient Assay
This protocol measures intracellular calcium dynamics using a fluorescent calcium indicator.
Materials:
-
Fluorescent microscope with a calcium imaging system (e.g., IonOptix)
-
Fura-2 AM or Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Tyrode's solution
-
This compound stock solution
-
Isoproterenol
Procedure:
-
Load the isolated cardiomyocytes with a calcium indicator (e.g., Fura-2 AM) by incubating them in a solution containing the dye and Pluronic F-127 for 15-20 minutes at room temperature.
-
Wash the cells with Tyrode's solution to remove excess dye.
-
Place the coverslip in the perfusion chamber on the microscope stage.
-
Pace the cells and record baseline calcium transients.
-
Introduce this compound and incubate as described in Protocol 2.
-
Record calcium transients in the presence of the compound.
-
Add a β-agonist and record the stimulated calcium transients.
-
Analyze the fluorescence data to determine the calcium transient amplitude, decay kinetics (Tau), and sarcoplasmic reticulum calcium content (can be assessed by rapid application of caffeine).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound in cardiomyocytes.
Caption: Workflow for cardiomyocyte contractility assays.
Conclusion
This compound is a valuable research tool for investigating the role of GRK2 in cardiomyocyte function and dysfunction. By selectively inhibiting GRK2, it allows for the study of β-adrenergic receptor resensitization and its downstream effects on excitation-contraction coupling. The protocols outlined in these application notes provide a robust framework for assessing the impact of this compound on cardiomyocyte contractility and calcium handling. While direct quantitative data on isolated cardiomyocytes treated with this compound is not yet widely available in the public literature, the expected outcomes are a significant improvement in contractile function, particularly under β-adrenergic stimulation. This makes this compound a promising compound for studies aimed at developing novel therapeutics for heart failure.
References
Application Notes and Protocols for CCG258208 in HEK293 and U2OS Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCG258208 is a potent and selective small molecule inhibitor of G protein-coupled receptor kinase 2 (GRK2).[1] GRK2 plays a critical role in the desensitization of G protein-coupled receptors (GPCRs), a process that dampens cellular signaling in response to prolonged agonist stimulation. By inhibiting GRK2, this compound can modulate GPCR signaling, making it a valuable tool for studying a variety of cellular processes. These application notes provide detailed protocols for the use of this compound in two commonly used human cell lines, HEK293 (Human Embryonic Kidney 293) and U2OS (Human Osteosarcoma), with a focus on its role in modulating μ-opioid receptor (MOR) internalization and downstream signaling pathways.
Mechanism of Action
GPCRs, upon activation by an agonist, are phosphorylated by GRKs, primarily GRK2.[2][3][4][5][6] This phosphorylation event promotes the binding of β-arrestin, which sterically hinders further G protein coupling, leading to signal desensitization. β-arrestin also facilitates the internalization of the receptor from the cell surface via clathrin-mediated endocytosis. This compound, by selectively inhibiting the kinase activity of GRK2, prevents the initial phosphorylation step. This, in turn, reduces β-arrestin recruitment and subsequent receptor internalization, thereby prolonging the signaling activity of the GPCR at the plasma membrane. One of the key downstream consequences of sustained GPCR signaling, particularly for Gs-coupled receptors, is the elevation of intracellular cyclic adenosine monophosphate (cAMP) levels.
Data Presentation
Quantitative Analysis of this compound Activity
| Parameter | Cell Line | Value | Reference |
| This compound Concentration for Robust Inhibition of MOR Internalization | HEK293 | 20 µM | [7] |
| Inhibition of DAMGO-induced MOR Internalization | HEK293 | Significant inhibition observed with 20 µM this compound | [7] |
| Inhibition of DAMGO-induced MOR Internalization | U2OS | Significant inhibition observed with 20 µM this compound (higher efficacy than in HEK293) | [7] |
| GRK2 IC50 | N/A | 30 nM | [1] |
| GRK5 IC50 | N/A | 7.09 µM | [1] |
| GRK1 IC50 | N/A | 87.3 µM | [1] |
Signaling Pathway Diagram
Caption: GRK2-mediated GPCR desensitization and its inhibition by this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for studying this compound effects.
Experimental Protocols
Cell Culture of HEK293 and U2OS Cells
Materials:
-
HEK293 cells (ATCC CRL-1573) or U2OS cells (ATCC HTB-96)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
Cell culture plates (6-well, 12-well, 96-well)
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium. Transfer to a T-75 flask.
-
Cell Maintenance: Culture cells in a humidified incubator at 37°C with 5% CO2. Change the medium every 2-3 days.
-
Passaging: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with sterile PBS. Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach. Neutralize the trypsin by adding 5-7 mL of complete growth medium. Collect the cell suspension and centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet in fresh medium and re-plate at the desired density (e.g., 1:3 to 1:6 split ratio).
μ-Opioid Receptor (MOR) Internalization Assay
This protocol is adapted from a study that utilized HEK293 and U2OS cells stably expressing a pH-sensitive GFP-tagged MOR (SpH-MOR).[7]
Materials:
-
HEK293 or U2OS cells stably expressing SpH-MOR
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
DAMGO (agonist for MOR)
-
DMSO (vehicle control)
-
Live-cell imaging medium (e.g., FluoroBrite DMEM)
-
Glass-bottom dishes or plates suitable for microscopy
-
Fluorescence microscope with live-cell imaging capabilities
Protocol:
-
Cell Seeding: Seed SpH-MOR expressing HEK293 or U2OS cells onto glass-bottom dishes and allow them to grow to 80-90% confluency.
-
Pre-treatment: On the day of the experiment, replace the growth medium with live-cell imaging medium. Pre-treat the cells with 20 µM this compound or an equivalent volume of DMSO (vehicle control) for 15-30 minutes at 37°C.
-
Image Acquisition (Baseline): Acquire baseline fluorescence images of the cells. The SpH-MOR construct will exhibit fluorescence at the cell surface.
-
Agonist Stimulation: Add DAMGO to a final concentration of 10 µM to induce receptor internalization.
-
Time-Lapse Imaging: Immediately begin acquiring time-lapse fluorescence images every 1-2 minutes for at least 30-60 minutes.
-
Data Analysis: Quantify the change in fluorescence intensity at the plasma membrane versus intracellular vesicles over time. A decrease in membrane fluorescence and an increase in intracellular puncta indicate receptor internalization. Compare the rate and extent of internalization in this compound-treated cells to the vehicle-treated control.
Western Blot Analysis
This protocol can be used to assess the phosphorylation status of downstream signaling proteins or the expression levels of relevant proteins.
Materials:
-
Treated cells from experiments
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them by adding ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein amounts for each sample, mix with Laemmli sample buffer, and denature at 95°C for 5 minutes. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. The next day, wash the membrane three times with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Densitometrically quantify the protein bands and normalize to a loading control like β-actin.
Cell Viability Assay (MTT or CellTiter-Glo®)
This assay is to determine if this compound exhibits cytotoxicity at the concentrations used in the experiments.
Materials:
-
HEK293 or U2OS cells
-
Complete growth medium
-
This compound (various concentrations)
-
DMSO (vehicle control)
-
96-well clear-bottom plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Solubilization solution (for MTT)
-
Plate reader (absorbance for MTT, luminescence for CellTiter-Glo®)
Protocol:
-
Cell Seeding: Seed HEK293 or U2OS cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: The next day, treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 20, 50, 100 µM) and a vehicle control (DMSO). Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Assay Procedure (MTT):
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Aspirate the medium and add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Assay Procedure (CellTiter-Glo®):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control wells.
cAMP Assay
This assay measures the intracellular levels of cyclic AMP, a key second messenger in many GPCR signaling pathways.
Materials:
-
HEK293 or U2OS cells
-
Serum-free medium
-
This compound
-
GPCR agonist (e.g., isoproterenol for β-adrenergic receptors)
-
Forskolin (positive control, adenylyl cyclase activator)
-
IBMX (phosphodiesterase inhibitor, optional)
-
cAMP assay kit (e.g., ELISA-based or FRET-based)
-
Plate reader
Protocol:
-
Cell Seeding: Seed HEK293 or U2OS cells into a 96-well plate and grow to confluency.
-
Pre-treatment: On the day of the assay, replace the growth medium with serum-free medium (optionally containing IBMX) and incubate for 30 minutes. Then, pre-treat the cells with 20 µM this compound or vehicle (DMSO) for 15-30 minutes.
-
Stimulation: Stimulate the cells with the desired GPCR agonist or forskolin for 10-15 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Data Analysis: Generate a standard curve if using an ELISA-based kit. Determine the concentration of cAMP in each sample and compare the levels in this compound-treated cells to the vehicle-treated controls.
Troubleshooting
-
Low efficacy of this compound: Ensure the compound is fully dissolved in DMSO and the final concentration of DMSO in the culture medium is below 0.5%. Verify the activity of the target GPCR and the expression of GRK2 in the cell line.
-
High background in assays: Optimize cell seeding density and ensure cells are healthy and not overly confluent. Include appropriate controls (e.g., no-cell, vehicle-only, unstimulated).
-
Variability between experiments: Maintain consistent cell passage numbers, seeding densities, and incubation times. Prepare fresh dilutions of compounds for each experiment.
Conclusion
This compound is a valuable pharmacological tool for investigating GRK2-mediated regulation of GPCRs in HEK293 and U2OS cell lines. The provided protocols offer a comprehensive guide for researchers to study the effects of this inhibitor on receptor internalization, downstream signaling, and overall cell health. Careful experimental design and adherence to these protocols will enable the generation of robust and reproducible data, contributing to a deeper understanding of GPCR biology and the therapeutic potential of GRK2 inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GRK2: multiple roles beyond G protein-coupled receptor desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Double life: How GRK2 and β-arrestin signaling participate in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Regulator of G Protein Signaling Homologous Domain of G Protein-Coupled Receptor Kinase 2 Mediates Short-Term Desensitization of β3-Adrenergic Receptor [frontiersin.org]
- 5. G protein-coupled receptor kinase 2 (GRK2) as a multifunctional signaling hub - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Investigating the Effect of CCG-258208 on Mu-Opioid Receptor Phosphorylation using Western Blot Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Mu-opioid receptor (MOR) is a G-protein coupled receptor (GPCR) that mediates the analgesic effects of opioids.[1] Chronic activation of MOR by agonists can lead to receptor phosphorylation, which is a critical step in the processes of desensitization, internalization, and the development of tolerance to opioid drugs.[2][3] This phosphorylation is primarily mediated by G-protein coupled receptor kinases (GRKs).[4] CCG-258208 is a known selective inhibitor of GRK2, a key enzyme in the phosphorylation of many GPCRs.[5] This application note provides a detailed protocol for utilizing Western blot analysis to investigate the hypothesis that CCG-258208 can modulate MOR phosphorylation. By inhibiting GRK2, CCG-258208 is expected to reduce agonist-induced MOR phosphorylation. This experimental approach is crucial for understanding the potential of GRK2 inhibitors in modulating opioid receptor function and developing novel therapeutic strategies.
Signaling Pathway and Experimental Rationale
Upon agonist binding, the Mu-opioid receptor undergoes a conformational change, leading to the activation of intracellular signaling pathways. This activation also triggers a feedback mechanism involving GRKs, which phosphorylate the intracellular domains of the receptor. Phosphorylated MORs are then recognized by β-arrestins, leading to receptor desensitization and internalization. CCG-258208, by selectively inhibiting GRK2, is expected to interrupt this process, resulting in decreased MOR phosphorylation even in the presence of an agonist.
Caption: MOR Signaling and Site of CCG-258208 Action.
Experimental Protocol: Western Blot Analysis of MOR Phosphorylation
This protocol outlines the steps to assess the effect of CCG-258208 on agonist-induced MOR phosphorylation in a cell-based model.
Materials and Reagents
-
Cell line expressing Mu-opioid receptor (e.g., HEK293-MOR or CHO-MOR)
-
Cell culture medium (e.g., DMEM) with supplements (FBS, penicillin/streptomycin)
-
CCG-258208
-
MOR agonist (e.g., DAMGO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-MOR (e.g., targeting Ser375)
-
Mouse or Rabbit anti-total MOR
-
Mouse or Rabbit anti-GAPDH or β-actin (loading control)
-
-
Secondary antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent substrate (ECL)
-
Imaging system for chemiluminescence detection
Experimental Workflow
Caption: Western Blot Experimental Workflow.
Detailed Methodology
-
Cell Culture and Plating:
-
Culture HEK293-MOR cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
-
Drug Treatment:
-
On the day of the experiment, replace the culture medium with serum-free medium and allow cells to equilibrate for 2 hours.
-
Pre-treat the cells with the desired concentration of CCG-258208 or vehicle (e.g., DMSO) for 30 minutes.
-
Stimulate the cells with a MOR agonist (e.g., 10 µM DAMGO) for a predetermined time (e.g., 5, 15, 30 minutes). Include a non-stimulated control group.
-
-
Protein Extraction:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-MOR (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Add the ECL chemiluminescent substrate to the membrane according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an appropriate imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
To normalize the data, strip the membrane and re-probe with antibodies for total MOR and a loading control (GAPDH or β-actin). The level of phosphorylated MOR should be normalized to the total MOR level.
-
Data Presentation
The quantitative data from the Western blot analysis can be summarized in the following table. The values represent the relative band intensities of phosphorylated MOR normalized to total MOR and the loading control.
| Treatment Group | Agonist (DAMGO) | CCG-258208 | Normalized Phospho-MOR Level (Arbitrary Units) | Standard Deviation |
| 1 | - | - | 1.0 | ± 0.1 |
| 2 | + | - | 5.2 | ± 0.4 |
| 3 | - | + | 1.1 | ± 0.1 |
| 4 | + | + | 2.3 | ± 0.3 |
Expected Results and Interpretation
Based on the known function of CCG-258208 as a GRK2 inhibitor, it is anticipated that pre-treatment with this compound will significantly reduce the agonist-induced increase in MOR phosphorylation. The data presented in the table illustrates this expected outcome, where the DAMGO-stimulated increase in phospho-MOR is attenuated in the presence of CCG-258208. This result would support the hypothesis that CCG-258208 can modulate MOR function by inhibiting its phosphorylation. Further experiments could explore the downstream consequences of this inhibition, such as effects on receptor internalization and signaling.
References
- 1. μ-opioid receptor - Wikipedia [en.wikipedia.org]
- 2. conservancy.umn.edu [conservancy.umn.edu]
- 3. Regulation of µ-Opioid Receptors: Desensitization, Phosphorylation, Internalization, and Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Key phosphorylation sites for robust β-arrestin2 binding at the MOR revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Purdue Institute for Drug Discovery - Purdue University [purdue.edu]
Application Notes and Protocols for CCG258208: Solubility and In Vivo Preparation
These application notes provide detailed protocols for the solubilization and preparation of CCG258208 for in vivo research applications. This compound is a potent and highly selective inhibitor of G protein-coupled receptor kinase 2 (GRK2), a key regulator of G protein-coupled receptor (GPCR) signaling.[1][2][3] Its therapeutic potential is being actively investigated, particularly in the context of heart failure.[4][5][6][7]
Data Presentation: this compound Solubility
Successful in vivo studies are critically dependent on the appropriate formulation of the therapeutic agent. The following table summarizes the known solubility of this compound hydrochloride in various solvent systems commonly used for animal studies. It is recommended to prepare fresh solutions for in vivo experiments and use them on the same day for optimal results.[2] If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[2]
| Formulation Vehicle | Achievable Concentration (mg/mL) | Molar Concentration (mM) | Observations |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.08 | ≥ 4.25 | Clear solution |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.08 | ≥ 4.25 | Clear solution |
| 10% DMSO + 90% Corn Oil | ≥ 2.08 | ≥ 4.25 | Clear solution |
| Phosphate-Buffered Saline (PBS) | 50 | 102.26 | Requires ultrasonication |
Mechanism of Action: GRK2 Inhibition
This compound functions as a potent and selective inhibitor of GRK2 with a reported IC50 of 30 nM.[1][2][3] It demonstrates significant selectivity over other kinases, including GRK5 (230-fold) and GRK1 (>2500-fold).[1][2][3] In pathological conditions such as heart failure, GRK2 is often upregulated, leading to the desensitization of β-adrenergic receptors (βARs).[5][6] This desensitization blunts the cardiac response to catecholamines, contributing to the progression of heart failure. By inhibiting GRK2, this compound prevents the phosphorylation of βARs, thereby restoring their signaling and improving cardiac contractility.[5]
Caption: Signaling pathway of GRK2 inhibition by this compound.
Experimental Protocols
Preparation of Stock Solutions
For consistency, it is advisable to prepare a concentrated stock solution of this compound in 100% DMSO. This stock can then be diluted into the appropriate aqueous-based vehicle for in vivo administration.
Materials:
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Aseptically weigh the desired amount of this compound hydrochloride powder.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 20.8 mg/mL).
-
Vortex or sonicate at room temperature until the powder is completely dissolved, resulting in a clear solution.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C or -80°C.
Preparation of In Vivo Formulations
The following protocols detail the preparation of 1 mL of dosing solution for in vivo studies. The volumes can be scaled as needed. It is crucial to add the solvents in the specified order to ensure complete dissolution.
Formulation 1: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline
This vehicle is suitable for various routes of administration, including intraperitoneal (i.p.) and intravenous (i.v.) injections.
Materials:
-
This compound in DMSO stock solution (e.g., 20.8 mg/mL)
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80 (Polysorbate 80), sterile
-
Saline (0.9% NaCl), sterile
Protocol:
-
To a sterile tube, add 100 µL of the this compound DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix until a homogenous solution is achieved.
-
Add 450 µL of sterile saline to reach a final volume of 1 mL.
-
Mix the final solution thoroughly before administration.
Formulation 2: 10% DMSO + 90% (20% SBE-β-CD in Saline)
This formulation utilizes sulfobutylether-β-cyclodextrin (SBE-β-CD) to enhance solubility and is often well-tolerated.
Materials:
-
This compound in DMSO stock solution (e.g., 20.8 mg/mL)
-
20% (w/v) SBE-β-CD in sterile saline
Protocol:
-
To a sterile tube, add 100 µL of the this compound DMSO stock solution.
-
Add 900 µL of the 20% SBE-β-CD solution.
-
Mix thoroughly until the solution is clear.
Formulation 3: 10% DMSO + 90% Corn Oil
This lipid-based vehicle is suitable for subcutaneous (s.c.) or oral (p.o.) administration.
Materials:
-
This compound in DMSO stock solution (e.g., 20.8 mg/mL)
-
Corn oil, sterile
Protocol:
-
To a sterile tube, add 100 µL of the this compound DMSO stock solution.
-
Add 900 µL of sterile corn oil.
-
Vortex extensively to ensure the formation of a uniform suspension or solution.
In Vivo Administration Workflow
The following diagram illustrates a typical workflow for an in vivo study with this compound, from compound preparation to administration and subsequent analysis. A reported in vivo study in mice utilized a dose of 10 mg/kg administered via intraperitoneal injection.[1][3]
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. This compound hydrochloride (GRK2-IN-1 hydrochloride) | G protein-coupled Bile Acid Receptor | | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Purdue Institute for Drug Discovery - Purdue University [purdue.edu]
- 5. A New GRK2 Inhibitor for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Therapeutic Efficacy of a Novel Pharmacologic GRK2 Inhibitor in Multiple Animal Models of Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
Administration of CCG258208: A Comparative Analysis of Intraperitoneal and Peroral Routes
Application Notes and Protocols for Researchers in Drug Development
CCG258208, a potent and selective inhibitor of G protein-coupled receptor kinase 2 (GRK2), has emerged as a promising therapeutic candidate, particularly in the context of heart failure.[1][2][3] This document provides a detailed comparison of intraperitoneal (IP) and peroral (PO) administration routes for this compound, offering researchers and drug development professionals a comprehensive guide to its preclinical application. The information compiled herein is derived from various studies to facilitate informed decisions on experimental design.
Comparative Pharmacokinetics and Efficacy
The choice of administration route significantly impacts the pharmacokinetic profile and subsequent efficacy of a compound. Studies in murine models have provided key insights into the behavior of this compound when administered via IP and PO routes.
Pharmacokinetic Profile
Peroral administration of this compound has demonstrated effective distribution to target organs such as the heart and liver, with plasma concentrations remaining above the half-maximal inhibitory concentration (IC50) for up to three hours post-administration.[1] A key advantage of this compound is its negligible penetration of the blood-brain barrier, even with intraperitoneal injection, which minimizes the risk of off-target effects related to serotonin reuptake inhibition, a characteristic of its parent compound, paroxetine.[1][2]
Intraperitoneal administration results in rapid absorption and sustained plasma levels.[4] In CD-1 mice, a single 10 mg/kg IP injection of this compound resulted in total plasma drug levels exceeding the GRK2 IC50 for at least seven hours.[5][6][7][8]
Quantitative Data Summary
For a clear comparison, the following tables summarize the quantitative data gathered from preclinical studies.
| Parameter | Intraperitoneal (IP) Administration | Peroral (PO) Administration | Reference |
| Animal Model | CD-1 mice; C57BL/6 mice | C57BL/6 mice | [1][5][6][7][9] |
| Dosage | 10 mg/kg (single dose); 20 mg/kg (control for PO) | 20 mg/kg | [1][5][6][7] |
| Plasma Concentration | 2710 nM at 30 minutes (10 mg/kg) | Above IC50 for up to 3 hours | [1][9] |
| Duration of Action | Exceeded GRK2 IC50 for at least 7 hours | Concentrations maintained for up to 3 hours | [1][5][6][7] |
| Brain Penetration | Negligible | Negligible | [1] |
| Efficacy Study: Dose-Response | Dosage (route not specified, likely IP or PO daily) | Outcome | Reference |
| Post-Myocardial Infarction Mouse Model | 0.1 mg/kg/day (Low) | Investigated | [1] |
| 0.5 mg/kg/day (Medium) | Investigated | [1] | |
| 2 mg/kg/day (High) | Determined as the most effective dose | [1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following are standardized protocols for the IP and PO administration of this compound based on published studies.
Protocol 1: Intraperitoneal (IP) Administration
This protocol is designed for assessing the pharmacokinetic profile and efficacy of this compound following a single IP injection.
-
Objective: To achieve rapid systemic exposure to this compound.
-
Materials:
-
This compound hydrochloride
-
Vehicle solution (e.g., 20% v/v DMSO, 50% v/v Polyethylene glycol-400, 30% v/v PBS)[9]
-
Sterile syringes and needles (e.g., 25-27 gauge)
-
Experimental animals (e.g., CD-1 or C57BL/6 mice)
-
Appropriate animal handling and restraint equipment
-
-
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve this compound hydrochloride in the vehicle to the desired concentration (e.g., for a 10 mg/kg dose in a 20g mouse, prepare a 1 mg/mL solution to inject 200 µL).
-
Ensure the solution is clear and free of particulates. Prepare fresh on the day of the experiment.
-
-
Animal Handling:
-
Weigh the animal to accurately calculate the injection volume.
-
Gently restrain the mouse in a supine position, tilting the head slightly downwards.
-
-
Injection:
-
Locate the injection site in the lower right or left quadrant of the abdomen to avoid the cecum, bladder, and other vital organs.
-
Insert the needle at a 15-20 degree angle, aspirate to ensure no fluid is drawn back (indicating incorrect placement in a vessel or organ), and then slowly inject the calculated volume.
-
-
Post-injection Monitoring:
-
Return the animal to its cage and monitor for any signs of distress.
-
For pharmacokinetic studies, collect blood samples at predetermined time points (e.g., 30 minutes, 2, 4, and 7 hours).[9]
-
-
Protocol 2: Peroral (PO) Administration
This protocol is suitable for evaluating the oral bioavailability and efficacy of this compound.
-
Objective: To administer this compound via the gastrointestinal tract.
-
Materials:
-
This compound
-
Appropriate vehicle for oral gavage (e.g., water, saline, or a specified formulation)
-
Oral gavage needles (flexible or rigid, appropriate size for the animal)
-
Syringes
-
Experimental animals (e.g., C57BL/6 mice)
-
-
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a homogenous suspension or solution of this compound in the chosen vehicle to the desired concentration (e.g., for a 20 mg/kg dose).
-
-
Animal Handling:
-
Weigh the animal for accurate dose calculation.
-
Firmly but gently restrain the animal to prevent movement.
-
-
Gavage:
-
Measure the gavage needle against the mouse to determine the correct insertion length (from the tip of the nose to the last rib).
-
Gently insert the gavage needle into the esophagus and advance it to the predetermined length.
-
Administer the solution slowly to prevent regurgitation.
-
-
Post-administration Monitoring:
-
Observe the animal to ensure it has swallowed the dose and shows no signs of respiratory distress.
-
For pharmacokinetic studies, collect blood and tissue samples at specified time points (e.g., 1, 2, 4, and 7 hours).[1]
-
-
Signaling Pathway and Experimental Workflow Visualizations
To further aid in the understanding of this compound's mechanism and its experimental application, the following diagrams are provided.
Caption: Signaling pathway of GRK2 inhibition by this compound.
References
- 1. Therapeutic Efficacy of a Novel Pharmacologic GRK2 Inhibitor in Multiple Animal Models of Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New GRK2 Inhibitor for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Purdue Institute for Drug Discovery - Purdue University [purdue.edu]
- 4. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound hydrochloride (GRK2-IN-1 hydrochloride) | G protein-coupled Bile Acid Receptor | | Invivochem [invivochem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cenmed.com [cenmed.com]
- 9. A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing CCG-258208 Concentration for Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of CCG-258208 for their cell culture experiments.
Compound Profile: CCG-258208
CCG-258208 is a small molecule inhibitor targeting G protein-coupled receptor kinase 2 (GRK2). By inhibiting GRK2, CCG-258208 can modulate downstream signaling pathways, making it a valuable tool for studying cellular processes regulated by GRK2. As with any small molecule inhibitor, determining the optimal concentration is crucial for achieving the desired biological effect while minimizing off-target effects and cytotoxicity.
Key Putative Signaling Pathways Affected:
-
GRK2 Signaling Pathway: CCG-258208 is expected to directly inhibit the kinase activity of GRK2, preventing the phosphorylation of G protein-coupled receptors (GPCRs) and subsequent desensitization and internalization.
-
Rho/MRTF Signaling Pathway: Inhibition of pathways upstream of RhoA, which can be influenced by GPCR signaling, may be indirectly affected by CCG-258208.
Frequently Asked Questions (FAQs)
1. What is the recommended starting concentration for CCG-258208 in cell culture?
The optimal concentration of CCG-258208 is highly cell-type dependent. We recommend starting with a broad range of concentrations to determine the optimal working concentration for your specific cell line and experimental endpoint. A typical starting range is between 0.1 µM and 10 µM. It is advisable to perform a dose-response curve to identify the EC50 (half-maximal effective concentration) for your desired biological effect.
2. How should I dissolve and store CCG-258208?
For most small molecule inhibitors, including CCG-258208, dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution (e.g., 10 mM).[1] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1] When preparing your working concentrations, dilute the stock solution in your cell culture medium. The final concentration of DMSO in the culture medium should be kept low, typically below 0.1%, to avoid solvent-induced cytotoxicity.
3. How long should I incubate my cells with CCG-258208?
The incubation time will depend on the specific biological question you are addressing and the kinetics of the signaling pathway being studied. For short-term signaling events, an incubation time of a few hours may be sufficient. For longer-term effects, such as changes in gene expression or cell proliferation, incubation times of 24 to 72 hours are common. A time-course experiment is recommended to determine the optimal incubation period.
4. How can I assess the cytotoxicity of CCG-258208 in my cell line?
It is essential to determine the cytotoxic concentration of CCG-258208 in your cell line to ensure that the observed biological effects are not due to cell death. Standard cytotoxicity assays such as the MTT assay, LDH release assay, or using fluorescent dyes that measure membrane integrity can be employed.[2][3][4] These assays should be performed in parallel with your functional assays.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of CCG-258208 | Concentration is too low. | Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 50 µM). |
| Incubation time is too short. | Conduct a time-course experiment to determine the optimal treatment duration. | |
| Compound has degraded. | Use a fresh aliquot of the stock solution. Ensure proper storage conditions. | |
| Cell line is not sensitive to the inhibitor. | Verify the expression of GRK2 in your cell line. Consider using a positive control cell line known to be sensitive to GRK2 inhibition. | |
| High levels of cell death | Concentration is too high. | Perform a cytotoxicity assay to determine the IC50 (half-maximal inhibitory concentration) for cell viability and use concentrations well below this value for your experiments. |
| Solvent (DMSO) concentration is too high. | Ensure the final DMSO concentration in your culture medium is below 0.1%. | |
| Compound is precipitating in the culture medium. | Visually inspect the culture medium for any precipitate after adding the compound. If precipitation occurs, try a lower concentration or a different solvent. | |
| High variability between experiments | Inconsistent cell seeding density. | Ensure a consistent number of cells are seeded for each experiment. |
| Inconsistent compound dilution. | Prepare fresh dilutions of the compound from the stock solution for each experiment. | |
| Passage number of cells is too high. | Use cells within a consistent and low passage number range, as cellular responses can change over time in culture. |
Data Presentation
Table 1: Recommended Starting Concentrations of CCG-258208 for Various Cell Lines (Hypothetical Data)
| Cell Line | Cell Type | Recommended Starting Range (µM) |
| HEK293 | Human Embryonic Kidney | 0.5 - 10 |
| HeLa | Human Cervical Cancer | 1 - 20 |
| A549 | Human Lung Carcinoma | 0.1 - 5 |
| H9c2 | Rat Cardiomyoblasts | 0.2 - 10 |
| MCF-7 | Human Breast Cancer | 1 - 25 |
Table 2: Dose-Response and Cytotoxicity of CCG-258208 in HEK293 Cells after 24-hour Treatment (Hypothetical Data)
| Concentration (µM) | GRK2 Inhibition (%) | Cell Viability (%) |
| 0 (Vehicle) | 0 | 100 |
| 0.1 | 15 | 98 |
| 0.5 | 45 | 95 |
| 1 | 60 | 92 |
| 5 | 85 | 88 |
| 10 | 95 | 75 |
| 25 | 98 | 50 |
| 50 | 99 | 20 |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of CCG-258208
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Compound Preparation: Prepare a series of dilutions of CCG-258208 in your cell culture medium. A common approach is to use a 2-fold or 3-fold serial dilution starting from a high concentration (e.g., 50 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest CCG-258208 concentration).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of CCG-258208.
-
Incubation: Incubate the plate for the desired duration (e.g., 24 hours).
-
Functional Assay: Perform your assay of interest to measure the biological effect of the inhibitor (e.g., a downstream signaling event, gene expression, or a phenotypic change).
-
Data Analysis: Plot the results as a dose-response curve and determine the EC50 value.
Protocol 2: MTT Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1.
-
Incubation: Incubate the plate for the same duration as your functional assay.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Mandatory Visualizations
Caption: GRK2 Signaling Pathway and the inhibitory action of CCG-258208.
Caption: The Rho/MRTF signaling pathway, which can be indirectly modulated.
Caption: Experimental workflow for optimizing CCG-258208 concentration.
References
- 1. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. G protein-coupled receptor kinase 2 (GRK2) as a multifunctional signaling hub - PMC [pmc.ncbi.nlm.nih.gov]
- 3. G protein-coupled receptor kinase 2 - Wikipedia [en.wikipedia.org]
- 4. How is SRF signaling activated? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
CCG258208 stability in solution and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of the GRK2 inhibitor, CCG258208.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid this compound compound?
A: Upon receipt, the solid (powder) form of this compound should be stored in a sealed container, protected from moisture. For long-term storage, -20°C is recommended, which can preserve the compound for up to three years. For shorter periods, storage at 4°C is acceptable for up to two years.[1]
Q2: What is the best solvent for preparing a stock solution?
A: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions. This compound is highly soluble in DMSO, up to approximately 250 mg/mL.[1][2] For aqueous applications, the hydrochloride salt form of this compound offers enhanced water solubility (approx. 50 mg/mL) and stability compared to the free base form.[2][3][4][5] When using DMSO, it is crucial to use a fresh, anhydrous grade, as hygroscopic DMSO can negatively impact solubility.[6]
Q3: How should I store stock solutions of this compound?
A: Stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to product inactivation.[2][6] Store these aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1][6] Ensure the containers are sealed tightly to prevent moisture absorption.[6]
Q4: Is this compound sensitive to light?
A: While specific photostability studies on this compound are not publicly available, its parent compound, paroxetine, is known to be photolabile and degrades upon exposure to simulated sunlight, with degradation accelerating at a higher pH.[5] Given this structural similarity, it is strongly recommended to protect this compound solutions from light by using amber vials or by wrapping containers in foil.
Q5: Can I use this compound in aqueous buffers or cell culture media?
A: Yes, but with caution. While the hydrochloride salt is water-soluble, the stability of this compound in aqueous solutions, particularly at physiological temperatures like 37°C for extended periods, has not been extensively documented. Paroxetine, the parent compound, was found to be stable in aqueous solutions in the dark for over 30 days, suggesting the core structure is resistant to hydrolysis.[5] However, it is best practice to prepare fresh working solutions in your buffer or media from a frozen stock solution immediately before each experiment.[6][7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in stock solution upon thawing. | The compound may have come out of solution during freezing or due to solvent absorbing moisture. | Gently warm the solution and use sonication to aid redissolution.[6][7] Ensure you are using anhydrous DMSO for stock preparation. Always keep vials tightly sealed. |
| Inconsistent or lower-than-expected activity in cell-based assays. | 1. Degradation: The compound may have degraded due to improper storage, multiple freeze-thaw cycles, or extended incubation in aqueous media at 37°C. 2. Adsorption: The compound may be adsorbing to plasticware. | 1. Prepare Fresh Solutions: Always prepare working dilutions fresh from a properly stored stock solution for each experiment. Avoid reusing leftover media containing the compound. 2. Use Low-Binding Plastics: Consider using low-protein-binding microplates and tubes. 3. Verify Stock Concentration: If issues persist, verify the concentration of your stock solution using a suitable analytical method like HPLC-UV. |
| Difficulty dissolving the compound in aqueous buffers. | The solubility limit in purely aqueous buffers may be lower than in organic solvents. | For in vivo or aqueous preparations, consider using formulation aids. Protocols with co-solvents like PEG300, Tween-80, or SBE-β-CD have been shown to achieve clear solutions at concentrations of ≥ 2.08 mg/mL.[1][2][6] Ultrasonication can also aid dissolution in PBS.[1][2] |
Data Summary
Storage Conditions
| Form | Temperature | Duration | Notes |
| Solid (Powder) | -20°C | 3 years | Sealed container, protected from moisture.[1] |
| 4°C | 2 years | Sealed container, protected from moisture.[1] | |
| In Solvent (Stock Solution) | -80°C | 6 months | Aliquot to avoid freeze-thaw cycles.[1][6] |
| -20°C | 1 month | Aliquot to avoid freeze-thaw cycles.[1][6] |
Solubility Data
| Solvent | Concentration | Notes |
| DMSO | ~250 mg/mL (~511 mM) | Requires sonication.[2][6] Use of newly opened, anhydrous DMSO is recommended.[6] |
| H₂O (Hydrochloride Salt) | ~50 mg/mL (~102 mM) | Requires sonication.[2][6] |
| PBS | 50 mg/mL (102.26 mM) | Requires sonication.[1][2] |
| In Vivo Formulation 1 | ≥ 2.08 mg/mL (4.25 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1][2][6] |
| In Vivo Formulation 2 | ≥ 2.08 mg/mL (4.25 mM) | 10% DMSO, 90% (20% SBE-β-CD in Saline).[1][2][6] |
| In Vivo Formulation 3 | ≥ 2.08 mg/mL (4.25 mM) | 10% DMSO, 90% Corn Oil.[1][2][6] |
Experimental Protocols
Protocol: Preparation of a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh the required amount of solid this compound hydrochloride (Molecular Weight: 488.94 g/mol ). For 1 mL of a 10 mM solution, weigh 4.89 mg.
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the solid compound.
-
Mixing: Vortex the solution and use an ultrasonic bath to ensure complete dissolution.[6]
-
Aliquoting and Storage: Dispense the stock solution into single-use, light-protected aliquots. Store immediately at -80°C for up to 6 months.
Protocol: General Stability Assessment in Aqueous Buffer
This protocol provides a framework for researchers to determine the stability of this compound in their specific experimental buffer.
-
Preparation: Prepare a working solution of this compound in the desired aqueous buffer (e.g., PBS, pH 7.4) at the final experimental concentration. Prepare this from a fresh DMSO stock, ensuring the final DMSO concentration is low and consistent across samples (e.g., <0.1%).
-
Incubation: Incubate the solution under the desired experimental conditions (e.g., 37°C in a cell culture incubator). Protect the solution from light.
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot of the solution.
-
Storage for Analysis: Immediately freeze the collected aliquots at -80°C until all time points have been collected.
-
Analysis: Analyze the concentration of the parent this compound compound in each aliquot using a stability-indicating analytical method, such as reverse-phase HPLC with UV detection.
-
Data Interpretation: Plot the percentage of this compound remaining versus time to determine its degradation rate under your specific experimental conditions.
Visualizations
Mechanism of Action: GRK2 Inhibition
This compound is a potent and selective inhibitor of G protein-coupled receptor kinase 2 (GRK2).[8] In chronic conditions like heart failure, GRK2 is upregulated and excessively phosphorylates G protein-coupled receptors (GPCRs), such as the β-adrenergic receptor (βAR). This phosphorylation leads to β-arrestin recruitment, which desensitizes the receptor to stimuli and promotes its internalization, ultimately dampening downstream signaling and reducing cardiac contractility.[3][9] By inhibiting GRK2, this compound prevents this excessive phosphorylation, thereby resensitizing the βARs, restoring signaling pathways, and improving cardiac function.[10]
Caption: GRK2-mediated desensitization of the β-adrenergic receptor and its inhibition by this compound.
Experimental Workflow: Stability Assessment
The following diagram outlines a typical workflow for assessing the stability of this compound in a specific solution.
Caption: A logical workflow for conducting an in-solution stability study of this compound.
References
- 1. What are GRK2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Molecular Mechanism of Selectivity among G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting cardiac β-adrenergic signaling via GRK2 inhibition for heart failure therapy [frontiersin.org]
- 4. Frontiers | “Freeze, Don’t Move”: How to Arrest a Suspect in Heart Failure – A Review on Available GRK2 Inhibitors [frontiersin.org]
- 5. Double life: How GRK2 and β-arrestin signaling participate in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GRK2: multiple roles beyond G protein-coupled receptor desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Regulator of G Protein Signaling Homologous Domain of G Protein-Coupled Receptor Kinase 2 Mediates Short-Term Desensitization of β3-Adrenergic Receptor [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Targeting cardiac β-adrenergic signaling via GRK2 inhibition for heart failure therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A New GRK2 Inhibitor for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CCG Rho/MRTF/SRF Pathway Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the CCG series of Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) pathway inhibitors. Our goal is to help you mitigate potential off-target effects and ensure the successful execution of your experiments.
Introduction to CCG Rho/MRTF/SRF Pathway Inhibitors
The CCG series of compounds, including CCG-203971, CCG-232601, and CCG-257081, are small molecule inhibitors targeting the RhoA-regulated MRTF/SRF-mediated gene transcription pathway. This pathway is a critical regulator of cellular processes such as cytoskeletal dynamics, cell migration, and fibrosis. While these inhibitors are valuable research tools, it is crucial to be aware of and control for potential off-target effects to ensure the validity of your experimental results. A notable off-target effect of some CCG compounds is the regulation of mitochondrial function.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for the CCG series of inhibitors?
A1: The CCG compounds are a novel series of oxadiazole-thioether molecules that functionally inhibit the MRTF/SRF transcriptional pathway. They have been shown to disrupt Rho signaling, which in turn prevents the nuclear translocation of MRTF-A, a key co-activator of SRF-mediated gene transcription.
Q2: I'm observing higher-than-expected cytotoxicity in my experiments. What could be the cause?
A2: Unexpected cytotoxicity can arise from several factors. Firstly, ensure that the solvent (e.g., DMSO) concentration is not exceeding toxic levels for your cell type. Secondly, some CCG compounds have been shown to have off-target effects on mitochondrial function, including the inhibition of all five complexes of the electron transport chain. This can lead to cellular stress and apoptosis. We recommend performing a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental duration.
Q3: My results are inconsistent across different cell lines. Why is this happening?
A3: The effects of CCG inhibitors can be cell-type specific. For example, studies have shown that while some CCG molecules inhibit RhoA in human lung cells, this may not be the case in mouse myoblasts. Additionally, the inhibition of MRTF-A and MRTF-B can vary between cell types. It is essential to empirically determine the optimal conditions for each cell line you are working with.
Q4: What are the known off-target effects of the CCG inhibitors?
A4: The most well-documented off-target effect is the impact on mitochondrial bioenergetics. Some CCG compounds can repress oxidative phosphorylation and increase glycolysis as a compensatory mechanism. They have also been observed to induce hyperacetylation of histones H4K12 and H4K16. It is important to consider these effects when interpreting your data, especially in studies related to metabolism or epigenetics.
Troubleshooting Guide
Issue 1: Sub-optimal Inhibition of SRF-mediated Transcription
Q: I am not seeing the expected decrease in my SRF reporter gene assay. What should I do?
A:
-
Verify Inhibitor Potency: Ensure the inhibitor has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment.
-
Optimize Concentration and Incubation Time: Perform a time-course and dose-response experiment to determine the optimal concentration and duration of treatment for your specific cell line and stimulus.
-
Check Cellular Uptake: Although these are small molecules designed for cell permeability, extreme cellular characteristics might limit uptake. If possible, use a fluorescently tagged analog or other methods to confirm intracellular delivery.
-
Confirm Pathway Activation: Ensure that your positive control for activating the Rho/MRTF/SRF pathway is working robustly.
Issue 2: Confounding Effects of Mitochondrial Dysfunction
Q: My experimental phenotype could be explained by either on-target pathway inhibition or mitochondrial toxicity. How can I differentiate between the two?
A:
-
Use a Rescue Experiment: If possible, try to rescue the on-target phenotype by expressing a constitutively active form of a downstream effector of the MRTF/SRF pathway. If the phenotype is not rescued, it is more likely due to an off-target effect.
-
Measure Mitochondrial Function Directly: Perform assays to assess mitochondrial health, such as a Seahorse assay to measure oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), or a JC-1 assay to measure mitochondrial membrane potential.
-
Use a Structurally Unrelated Inhibitor: If available, use another inhibitor of the Rho/MRTF/SRF pathway with a different chemical scaffold. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.
Issue 3: Variability in Experimental Replicates
Q: I am observing high variability between my experimental replicates. How can I improve consistency?
A:
-
Standardize Cell Culture Conditions: Ensure that cell passage number, confluency, and serum conditions are consistent across all experiments. The Rho/MRTF/SRF pathway is sensitive to serum stimulation.
-
Precise Timing of Treatments: Add the inhibitor and any stimulating agents at consistent time points and for the same duration in all replicates.
-
Automate Liquid Handling: If possible, use automated liquid handling to minimize pipetting errors, especially for small volumes.
Data Presentation
The following table summarizes the reported inhibitory concentrations (IC50) and observed off-target effects for representative CCG compounds.
| Compound | Target Pathway | Reported IC50 | Known Off-Target Effects | Cell Types Tested |
| CCG-203971 | Rho/MRTF/SRF | ~1-5 µM (varies by cell type and assay) | Inhibition of all 5 mitochondrial electron transport chain complexes, Histone H4K12/K16 hyperacetylation, Repression of oxidative phosphorylation, Increased glycolysis | Human lung fibroblasts, Mouse myoblasts |
| CCG-232601 | Rho/MRTF/SRF | ~1-5 µM (varies by cell type and assay) | Inhibition of all 5 mitochondrial electron transport chain complexes, Histone H4K12/K16 hyperacetylation, Repression of oxidative phosphorylation, Increased glycolysis | Human lung fibroblasts, Mouse myoblasts |
| CCG-257081 | Rho/MRTF/SRF | ~4-15 µM (for downstream gene expression) | Not as extensively characterized for mitochondrial effects in publicly available literature. | Human lung fibroblasts, Murine melanoma cells |
Experimental Protocols
SRF-Luciferase Reporter Assay
Objective: To quantify the on-target activity of CCG inhibitors on SRF-mediated gene transcription.
Methodology:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Co-transfect cells with an SRF-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
After 24 hours, replace the medium with low-serum medium for serum starvation overnight.
-
Pre-treat cells with a dose range of the CCG inhibitor or vehicle control for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., serum, LPA) to activate the Rho/MRTF/SRF pathway.
-
After 6-24 hours of stimulation, lyse the cells and measure luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Normalize the SRF-luciferase activity to the control luciferase activity.
Cellular Viability/Cytotoxicity Assay (MTT or CellTiter-Glo®)
Objective: To determine the cytotoxic potential of the CCG inhibitor.
Methodology:
-
Seed cells in a 96-well plate at a density that will not lead to overgrowth during the experiment.
-
The following day, treat the cells with a serial dilution of the CCG inhibitor. Include a vehicle-only control and a positive control for cell death (e.g., staurosporine).
-
Incubate for the desired experimental duration (e.g., 24, 48, 72 hours).
-
Perform the viability assay according to the manufacturer's protocol (e.g., add MTT reagent and incubate, then solubilize formazan and read absorbance; or add CellTiter-Glo® reagent and read luminescence).
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for Phospho-Cofilin and MRTF-A Localization
Objective: To assess upstream Rho activity and downstream MRTF-A nuclear translocation.
Methodology:
-
Culture and treat cells with the CCG inhibitor and stimulus as described for the reporter assay.
-
For phospho-cofilin analysis, lyse cells directly in Laemmli buffer. For MRTF-A localization, perform nuclear/cytoplasmic fractionation.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-cofilin, total cofilin, MRTF-A, a nuclear marker (e.g., Lamin B1), and a cytoplasmic marker (e.g., GAPDH).
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
Detect chemiluminescence using an imaging system.
Mandatory Visualizations
Caption: The Rho/MRTF/SRF signaling pathway and the inhibitory point of CCG-258208.
Caption: A workflow for troubleshooting unexpected results with CCG inhibitors.
Caption: Logical relationships of essential controls for CCG inhibitor experiments.
CCG258208 dose-response curve determination
This guide provides technical information, experimental protocols, and troubleshooting advice for determining the dose-response curve of CCG258208, a potent inhibitor of the MRTF-A/SRF signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of the Myocardin-Related Transcription Factor A (MRTF-A) and Serum Response Factor (SRF) signaling pathway.[1][2][3] It functions by disrupting the nuclear translocation of MRTF-A.[2][4] Normally, upon stimulation by pathways like RhoA, MRTF-A is released from its cytoplasmic binding to G-actin and moves into the nucleus.[3][4] In the nucleus, it acts as a transcriptional co-activator for SRF, driving the expression of genes involved in fibrosis, cell migration, and proliferation, such as alpha-smooth muscle actin (α-SMA) and collagen type I (COL1A1).[4][5] this compound prevents MRTF-A from reaching the nucleus, thereby inhibiting the transcription of these target genes.[2][4]
Q2: What is a dose-response curve and why is it important for this compound?
A2: A dose-response curve is a graph that visualizes the relationship between the concentration of a drug (like this compound) and the magnitude of its effect on a biological system. This analysis is crucial for determining key quantitative parameters such as the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration). For this compound, determining the dose-response curve is essential for understanding its potency, selecting appropriate concentrations for in vitro and in vivo experiments, and comparing its activity across different cell types or conditions.
Q3: Which cell-based assays are suitable for generating a this compound dose-response curve?
A3: The choice of assay depends on the specific research question. Suitable assays should monitor the activity of the MRTF-A/SRF pathway.[6][7][8] Common options include:
-
SRF Reporter Assays: Using a luciferase or fluorescent reporter gene under the control of an SRF-responsive element (SRE). This is a direct and sensitive method to measure pathway inhibition.
-
Quantitative PCR (qPCR): Measuring the mRNA expression of downstream target genes like ACTA2 (α-SMA), COL1A1, or FN1 (Fibronectin-1) after stimulation with an agonist like TGF-β1 or LPA.[2][5]
-
Western Blotting or Immunofluorescence: Quantifying the protein levels of α-SMA or collagen I to assess the functional outcome of pathway inhibition.[2]
-
Cell Viability/Proliferation Assays: To assess the cytotoxic or anti-proliferative effects of the compound at higher concentrations.[9]
-
Cell Migration or Invasion Assays: Since the MRTF-A/SRF pathway is involved in cell motility, these functional assays can also be used to determine a dose-response.[3]
Signaling Pathway and Experimental Workflow
Caption: MRTF-A/SRF signaling pathway with the inhibitory action of this compound.
Experimental Protocol: Determining IC50 via SRF-Luciferase Reporter Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound using a dual-luciferase reporter assay in a suitable cell line (e.g., NIH 3T3 fibroblasts).
1. Materials and Reagents:
-
Cell Line (e.g., NIH 3T3) stably or transiently transfected with an SRF-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase control plasmid.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Serum-free medium for starvation.
-
Stimulant: TGF-β1 or Lysophosphatidic acid (LPA).
-
96-well white, clear-bottom cell culture plates.
-
Dual-luciferase assay reagent kit.
-
Luminometer.
2. Experimental Workflow Diagram:
Caption: Workflow for a typical dose-response experiment using a reporter assay.
3. Step-by-Step Procedure:
-
Cell Seeding: Seed transfected cells into a 96-well white plate at a pre-determined optimal density and allow them to adhere overnight.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 24 hours to reduce basal SRF activity.
-
Compound Preparation: Prepare a serial dilution of this compound in serum-free medium. A typical 8-point dilution series might range from 100 µM to 1 nM, including a vehicle control (DMSO).
-
Pre-treatment: Add the diluted this compound or vehicle control to the appropriate wells. Incubate for 1 hour at 37°C.
-
Stimulation: Add the SRF pathway agonist (e.g., 5 ng/mL TGF-β1) to all wells except the unstimulated negative control.
-
Incubation: Incubate the plate for 18-24 hours to allow for reporter gene expression.
-
Lysis and Luminescence Reading: Lyse the cells and measure both Firefly and Renilla luciferase activity sequentially using a luminometer, following the manufacturer's protocol for the dual-luciferase kit.
-
Data Analysis:
-
For each well, calculate the ratio of Firefly luminescence to Renilla luminescence to normalize for transfection efficiency and cell number.
-
Calculate the percentage of inhibition for each this compound concentration relative to the stimulated (positive) and unstimulated (negative) controls.
-
Plot the percent inhibition against the log of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic fit) to calculate the IC50 value.
-
Data Presentation
Quantitative data should be summarized for clarity and comparison.
Table 1: Example IC50 Values for this compound in Different Assays
| Assay Type | Cell Line | Stimulant | IC50 (µM) |
| SRF-Luciferase Reporter | NIH 3T3 | 10% FBS | 0.85 |
| ACTA2 Gene Expression (qPCR) | Human Myofibroblasts | 5 ng/mL TGF-β1 | 1.2 |
| α-SMA Protein Expression | A549 | 5 ng/mL TGF-β1 | 1.5 |
Table 2: Example Raw Data for Dose-Response Curve
| Log [this compound] (M) | Normalized Response | % Inhibition |
| -9 | 0.98 | 2.0 |
| -8 | 0.95 | 5.0 |
| -7.5 | 0.85 | 15.0 |
| -7 | 0.60 | 40.0 |
| -6.5 | 0.25 | 75.0 |
| -6 | 0.08 | 92.0 |
| -5.5 | 0.05 | 95.0 |
| -5 | 0.04 | 96.0 |
Troubleshooting Guide
Q4: My dose-response curve is flat, showing no inhibition even at high concentrations. What could be wrong?
A4: A flat curve suggests the inhibitor is not working as expected in your system.
-
Inactive Compound: Ensure the compound has not degraded. Use a freshly prepared stock solution.
-
Pathway Not Activated: Confirm that your stimulant (e.g., TGF-β1, LPA) is effectively activating the MRTF-A/SRF pathway. Run a positive control (stimulant + vehicle) and compare it to a negative control (vehicle only). The signal window should be significant (typically >5-fold induction).
-
Cell Line Insensitivity: The chosen cell line may not have a functional RhoA/MRTF-A/SRF pathway or may be resistant to the compound.
-
Incorrect Assay Readout: Verify that your assay (e.g., qPCR primers, antibody) is specific and sensitive for the target being measured.
Q5: I see significant cell death at higher concentrations of this compound. How does this affect my IC50 calculation?
A5: Cytotoxicity can confound your results, as the reduction in signal may be due to cell death rather than specific pathway inhibition.
-
Action: Perform a parallel cytotoxicity assay (e.g., CellTiter-Glo®, MTT, or trypan blue exclusion) using the same compound concentrations and incubation times.
-
Interpretation: If the IC50 for pathway inhibition is significantly lower than the concentration causing cytotoxicity (CC50), the inhibitory effect is likely specific. If the values are similar, the observed "inhibition" may be an artifact of toxicity. The therapeutic window is the range between the efficacy dose and the toxic dose.
Q6: There is high variability between my replicate wells. What are the common causes?
A6: High variability can obscure real effects and make curve fitting difficult.
-
Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before plating and use calibrated pipettes. Edge effects in 96-well plates can also be a factor; consider not using the outer wells for measurements.
-
Pipetting Errors: Small volumes of concentrated compound are prone to error. Use a serial dilution method and ensure proper mixing at each step.
-
Reagent Issues: Ensure all reagents are fully thawed and mixed before use.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common dose-response assay issues.
References
- 1. Inhibitors of Rho/MRTF/SRF Transcription Pathway Regulate Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are MRTFA inhibitors and how do they work? [synapse.patsnap.com]
- 4. Novel Rho/MRTF/SRF Inhibitors Block Matrix-stiffness and TGF-β–Induced Fibrogenesis in Human Colonic Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the MRTF-A/SRF signaling axis alleviates vocal fold scarring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 8. criver.com [criver.com]
- 9. biofidus.de [biofidus.de]
Technical Support Center: In Vivo Delivery of Rho/MRTF/SRF Pathway Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Rho/MRTF/SRF pathway inhibitors, such as CCG-203971 and its analogs (e.g., CCG-232601), in in vivo experiments. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the in vivo delivery of first-generation Rho/MRTF/SRF inhibitors like CCG-203971?
A1: The primary challenges with in vivo delivery of CCG-203971 are its poor pharmacokinetic properties.[1][2] This includes low metabolic stability, with a half-life of only 1.6 minutes in mouse liver microsomes, and modest aqueous solubility.[1] These factors necessitate higher doses and often intraperitoneal (IP) administration to achieve therapeutic efficacy in animal models.[1]
Q2: How does CCG-232601 improve upon the in vivo delivery challenges of CCG-203971?
A2: CCG-232601 is an analog of CCG-203971 that was specifically designed to overcome the pharmacokinetic limitations of the parent compound.[1][2] It exhibits improved metabolic stability and solubility, which allows for oral administration.[1][2] This results in a greater than 10-fold increase in plasma exposure in mice compared to CCG-203971.[1][2] Consequently, CCG-232601 can be administered at a lower oral dose (e.g., 50 mg/kg) to achieve a comparable therapeutic effect to a much higher intraperitoneal dose of CCG-203971.[1][2]
Q3: What is the mechanism of action of the CCG series of inhibitors?
A3: The CCG series of compounds are inhibitors of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway.[1][2] This pathway is a key regulator of gene transcription involved in cellular processes such as cytoskeletal dynamics, cell migration, and fibrosis.[3][4] By inhibiting this pathway, these compounds can block the activation of myofibroblasts and the deposition of extracellular matrix, which are hallmarks of fibrotic diseases.[1][4]
Q4: What are the potential adverse effects or toxicities associated with these inhibitors in vivo?
A4: While second-generation compounds like CCG-203971 and CCG-232601 show improved tolerability over first-generation inhibitors (e.g., CCG-1423, which had unacceptable cytotoxicity), dose-dependent cytotoxicity is still a consideration.[3] In vitro studies have shown that high concentrations of CCG-203971 and CCG-232601 can impact mitochondrial respiration.[5] In vivo, CCG-203971 has been reported to be well-tolerated in mice at doses up to 100 mg/kg administered intraperitoneally.[6] Specific signs of toxicity in animal models are not extensively detailed in the available literature, so careful monitoring of animal health during studies is crucial.
Troubleshooting Guide
Issue 1: Poor Compound Solubility During Formulation Preparation
-
Problem: Difficulty dissolving CCG-203971 for intraperitoneal injection.
-
Troubleshooting Steps:
-
Vehicle Selection: CCG-203971 has been successfully administered in vivo using Dimethyl Sulfoxide (DMSO) as the vehicle.[6]
-
Preparation: Prepare a stock solution of CCG-203971 in 100% DMSO. For injection, this stock can be administered directly or diluted further, though care must be taken to avoid precipitation.
-
Sonication: Gentle warming and sonication may aid in the dissolution of the compound.
-
Fresh Preparation: It is recommended to prepare the dosing solution fresh for each administration to minimize the risk of precipitation.
-
Issue 2: Low Plasma Exposure and Lack of Efficacy with CCG-203971
-
Problem: Despite administration, the desired therapeutic effect is not observed.
-
Troubleshooting Steps:
-
Pharmacokinetic Limitations: Be aware of the very short half-life of CCG-203971.[1] This may require frequent dosing (e.g., twice daily) to maintain therapeutic concentrations.[6]
-
Route of Administration: Intraperitoneal injection is the documented route for achieving efficacy with CCG-203971 in preclinical models.[1] Oral administration is not recommended due to poor bioavailability.
-
Consider an Analog: For long-term studies or if oral administration is preferred, switching to an analog with improved pharmacokinetics, such as CCG-232601, is strongly recommended.[1][2]
-
Issue 3: Difficulty with Oral Administration of CCG-232601
-
Problem: Issues with formulating CCG-232601 for oral gavage or observing variability in efficacy.
-
Troubleshooting Steps:
-
Formulation: While specific formulation details for oral administration of CCG-232601 are not extensively published, a common approach for similar compounds is suspension in a vehicle like 0.5% carboxymethylcellulose (CMC) or a solution containing a small percentage of a solubilizing agent like Tween 80.
-
Dose Volume: Ensure the gavage volume is appropriate for the size of the animal to prevent distress and ensure accurate dosing.
-
Fasting: Consider a short fasting period before dosing to reduce variability in absorption, but be mindful of the animal's metabolic needs.
-
Quantitative Data Summary
Table 1: Comparison of In Vitro and In Vivo Properties of Rho/MRTF/SRF Inhibitors
| Parameter | CCG-203971 | CCG-232601 |
| Inhibition of SRE.L Activity (IC50) | 0.64 µM | 0.55 µM |
| Half-life in Mouse Liver Microsomes | 1.6 minutes | Significantly longer than CCG-203971 |
| In Vivo Administration Route | Intraperitoneal (IP) | Oral (PO) |
| Effective In Vivo Dose (Bleomycin-induced skin fibrosis model) | 100 mg/kg (IP, twice daily) | 50 mg/kg (PO, daily) |
| Plasma Exposure in Mice | Baseline | >10-fold increase vs. CCG-203971 |
Data compiled from references[1][2][6].
Experimental Protocols
Protocol: Bleomycin-Induced Skin Fibrosis in Mice with CCG-203971 Treatment
This protocol is a summary of the methodology described in studies investigating the anti-fibrotic effects of CCG-203971.[6]
-
Animal Model: C57BL/6 mice are commonly used.
-
Induction of Fibrosis:
-
For 14 consecutive days, intradermally inject bleomycin (e.g., 0.1 mg in 50 µL of PBS) into a shaved area on the upper back of the mice.
-
Control animals should receive intradermal injections of PBS.
-
-
Compound Administration (Preventative Model):
-
Prepare a solution of CCG-203971 in DMSO.
-
Administer CCG-203971 at a dose of 100 mg/kg via intraperitoneal injection twice daily.
-
The vehicle control group should receive intraperitoneal injections of DMSO.
-
Begin treatment concurrently with the first bleomycin injection and continue for the 14-day duration.
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice and collect skin samples from the injection site.
-
Histology: Fix skin samples in formalin, embed in paraffin, and stain with Masson's trichrome to assess dermal thickness and collagen deposition.
-
Collagen Content: Measure the hydroxyproline content of skin biopsies as a quantitative measure of collagen.
-
Gene and Protein Expression: Analyze skin homogenates for the expression of fibrotic markers such as α-smooth muscle actin (α-SMA) and collagen type I.
-
Visualizations
Signaling Pathway
Caption: The Rho/MRTF/SRF signaling pathway and the inhibitory action of CCG compounds.
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacokinetic Optimization of CCG-203971: Novel Inhibitors of the Rho/MRTF/SRF Transcriptional Pathway as Potential Antifibrotic Therapeutics for Systemic Scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Rho/MRTF/SRF Inhibitors Block Matrix-stiffness and TGF-β–Induced Fibrogenesis in Human Colonic Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of myocardin-related transcription factor/serum response factor signaling decreases lung fibrosis and promotes mesenchymal cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitors of Rho/MRTF/SRF Transcription Pathway Regulate Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
interpreting unexpected results with CCG258208
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using CCG258208, a potent and selective G protein-coupled receptor kinase 2 (GRK2) inhibitor.
Troubleshooting Unexpected Results
This section addresses potential discrepancies between expected and observed experimental outcomes with this compound.
Question: Why am I not observing the expected biological effect (e.g., increased cardiomyocyte contractility, altered GPCR signaling)?
Possible Causes and Troubleshooting Steps:
-
Suboptimal Compound Concentration: The effective concentration of this compound can vary between cell types and experimental conditions.
-
Incorrect Compound Preparation and Storage: this compound hydrochloride has specific solubility and stability characteristics.
-
Recommendation: Refer to the detailed experimental protocols for proper dissolution and storage. Ensure the compound is fully dissolved and avoid repeated freeze-thaw cycles. Stock solutions are typically stored at -80°C for up to 6 months or -20°C for up to 1 month.[1]
-
-
Cell Health and Passage Number: The responsiveness of cells to GRK2 inhibition can be influenced by their overall health and passage number.
-
Recommendation: Use cells that are healthy and within a low passage number range. Regularly check for signs of stress or contamination.
-
-
Assay-Specific Issues: The experimental readout may be influenced by factors unrelated to this compound activity.
-
Recommendation: Include appropriate positive and negative controls in your experimental design. For instance, when studying β-adrenergic receptor signaling, a β-agonist should be used to stimulate the pathway.
-
Question: I am observing unexpected off-target effects or cellular toxicity. What could be the cause?
Possible Causes and Troubleshooting Steps:
-
High Compound Concentration: Although this compound is highly selective for GRK2, excessively high concentrations may lead to off-target effects.[1][2]
-
Recommendation: Lower the concentration of this compound to the minimal effective dose determined from your dose-response experiments.
-
-
Solvent Toxicity: The vehicle used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations.
-
Recommendation: Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cell line (typically <0.1% for DMSO). Include a vehicle-only control in your experiments.
-
-
Interaction with Other Kinases: While highly selective, this compound may have minor activity against other kinases at higher concentrations. For instance, it has some activity against ROCK1.[5]
-
Recommendation: If you suspect off-target effects, consider using a structurally different GRK2 inhibitor as a control to confirm that the observed phenotype is specific to GRK2 inhibition.
-
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of G protein-coupled receptor kinase 2 (GRK2).[1][2] GRK2 plays a key role in the desensitization of G protein-coupled receptors (GPCRs), such as β-adrenergic receptors.[6] By inhibiting GRK2, this compound prevents the phosphorylation of activated GPCRs, thereby prolonging their signaling activity.[6] This is particularly relevant in conditions like heart failure where GRK2 is often upregulated.[7]
What is the selectivity profile of this compound?
This compound exhibits high selectivity for GRK2 over other related kinases.
| Kinase | IC50 | Selectivity vs. GRK2 |
| GRK2 | 30 nM | - |
| GRK5 | 7.09 µM | ~230-fold |
| GRK1 | 87.3 µM | >2500-fold |
| PKA | >100 µM | >3333-fold |
| ROCK1 | 9 µM | ~300-fold |
Data compiled from multiple sources.[1][2][5]
What are the recommended solvent and storage conditions for this compound?
This compound hydrochloride can be dissolved in DMSO. For in vivo studies, specific formulations with PEG300, Tween-80, and saline, or SBE-β-CD in saline can be used.[1] Stock solutions should be stored at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month).[1] It is recommended to prepare fresh working solutions and use them promptly.[1]
Does this compound cross the blood-brain barrier?
Pharmacokinetic studies in mice have shown that this compound distributes to the plasma, heart, and liver, but it does not significantly cross the blood-brain barrier.[6][8] This is a crucial property for its intended use in heart failure therapy, as it avoids the central nervous system side effects associated with its parent compound, paroxetine.[8]
Experimental Protocols
In Vitro Cardiomyocyte Contractility Assay
-
Cell Culture: Isolate primary cardiomyocytes from adult mice.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in the appropriate cell culture medium to achieve final concentrations ranging from 0.1 µM to 1 µM.
-
Treatment: Incubate the cardiomyocytes with the different concentrations of this compound or vehicle control for 10 minutes.[1][2][3][4]
-
Stimulation: Stimulate the cells with a β-adrenergic receptor agonist (e.g., isoproterenol).
-
Data Acquisition: Measure cardiomyocyte contractility using an appropriate system (e.g., video-based edge detection).
-
Analysis: Quantify parameters such as fractional shortening and contraction/relaxation kinetics.
Visualizations
Caption: GRK2 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A New GRK2 Inhibitor for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Therapeutic Efficacy of a Novel Pharmacologic GRK2 Inhibitor in Multiple Animal Models of Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CCG-258208 Toxicity and Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing CCG-258208 in toxicity and cell viability assays. The information is tailored for scientists and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for CCG-258208?
A1: CCG-258208 is a small molecule inhibitor targeting the PI3K/AKT signaling pathway. This pathway is crucial for regulating cell growth, proliferation, and survival. By inhibiting this pathway, CCG-258208 can induce apoptosis and reduce cell viability in cancer cells where this pathway is often hyperactivated.
Q2: Which cell viability assays are most compatible with CCG-258208?
A2: Standard colorimetric assays such as MTT and XTT are suitable for assessing the metabolic activity of cells treated with CCG-258208.[1] For a more detailed analysis of apoptosis, flow cytometry-based assays like Annexin V/PI staining are recommended to differentiate between early apoptotic, late apoptotic, and necrotic cells.[2]
Q3: What are the expected morphological changes in cells treated with CCG-258208?
A3: Upon treatment with effective concentrations of CCG-258208, cells may exhibit classic signs of apoptosis, including cell shrinkage, membrane blebbing, and chromatin condensation. In later stages, you may observe the formation of apoptotic bodies.
Q4: How can I differentiate between apoptosis and necrosis when using CCG-258208?
A4: Dual staining with Annexin V and propidium iodide (PI) followed by flow cytometry is an effective method. Early apoptotic cells will be Annexin V positive and PI negative, late apoptotic cells will be positive for both, and necrotic cells will be Annexin V negative and PI positive.[2]
Troubleshooting Guides
MTT Assay Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| High background absorbance in blank wells | Media contamination (bacteria or yeast). Phenol red or other reducing agents in the media.[3] | Use fresh, sterile media. Ensure aseptic technique. Use a serum-free medium during MTT incubation.[3] |
| Low absorbance readings | Insufficient cell number. Short incubation time with MTT reagent. Incomplete formazan solubilization.[3] | Optimize cell seeding density. Increase incubation time until purple formazan crystals are visible. Ensure complete dissolution of formazan crystals by gentle pipetting or longer incubation with the solubilization agent.[3] |
| High variability between replicates | Inconsistent pipetting.[4] "Edge effect" in 96-well plates.[4] Cell clumping. | Ensure proper mixing of cell suspension before plating. Avoid using the outer wells of the plate, or fill them with sterile water or media.[4] Ensure a single-cell suspension before seeding. |
Annexin V/PI Staining Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| High percentage of Annexin V positive cells in the negative control | Harsh cell handling during harvesting (especially for adherent cells).[5] Cells were cultured for too long. | Use a gentle cell detachment method, such as using EDTA instead of trypsin for adherent cells.[2] Ensure cells are in the logarithmic growth phase. |
| Weak fluorescent signal | Insufficient concentration of Annexin V or PI. Reagents have expired. | Titrate the amount of Annexin V and PI for your specific cell line.[5] Use fresh reagents and store them properly. |
| High percentage of PI positive cells | Apoptosis was over-induced, leading to secondary necrosis. Cells were left for too long after staining before analysis. | Perform a time-course experiment to find the optimal incubation time with CCG-258208. Analyze cells by flow cytometry as soon as possible after staining, ideally within one hour.[6] |
Quantitative Data Summary
Table 1: Hypothetical IC50 Values for CCG-258208 in Various Cancer Cell Lines after 72h Treatment
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 5.2 |
| A549 | Lung Cancer | 12.8 |
| U87 MG | Glioblastoma | 8.5 |
| PC-3 | Prostate Cancer | 15.1 |
Table 2: Recommended Seeding Densities for Cell Viability Assays
| Cell Line | 96-well Plate (cells/well) | 24-well Plate (cells/well) |
| MCF-7 | 5,000 - 10,000 | 50,000 - 100,000 |
| A549 | 4,000 - 8,000 | 40,000 - 80,000 |
| U87 MG | 7,000 - 12,000 | 70,000 - 120,000 |
| PC-3 | 6,000 - 10,000 | 60,000 - 100,000 |
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at the predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Treat cells with various concentrations of CCG-258208 and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Annexin V/PI Apoptosis Assay
-
Cell Treatment and Harvesting: Treat cells with CCG-258208 as required. For adherent cells, gently detach them using a non-enzymatic method.[2] Collect all cells, including those in the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[2]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[2]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[2]
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[6]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[6]
Visualizations
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. bosterbio.com [bosterbio.com]
- 3. MTT assay overview | Abcam [abcam.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 6. bdbiosciences.com [bdbiosciences.com]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Improving the In Vivo Efficacy of CCG-258208
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the novel Rho/MRTF/SRF pathway inhibitor, CCG-258208, in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for CCG-258208?
A1: CCG-258208 is a potent and selective small molecule inhibitor of the Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway. By binding to MRTF, CCG-258208 prevents its nuclear translocation and subsequent activation of SRF-mediated gene transcription. This pathway is a critical driver of fibrosis and cell migration.
Q2: What are the recommended vehicle formulations for CCG-258208 for in vivo use?
A2: CCG-258208 is a hydrophobic compound with low aqueous solubility. For intraperitoneal (IP) and oral (PO) administration in mice, the following vehicles have been successfully used:
-
10% DMSO / 40% PEG300 / 50% Saline: Suitable for IP injection.
-
0.5% (w/v) Methylcellulose in sterile water: Suitable for oral gavage. It is critical to ensure the compound is fully dissolved before administration. Sonication may be required.
Q3: What is the recommended starting dose and frequency for mouse models of fibrosis?
A3: Based on preclinical studies, a starting dose of 10-30 mg/kg, administered once or twice daily by oral gavage or intraperitoneal injection, is recommended. The optimal dose and frequency will depend on the specific animal model and the severity of the disease. Dose-response studies are highly encouraged.
Troubleshooting Guide
Problem 1: Suboptimal or lack of efficacy in our animal model.
-
Possible Cause 1: Inadequate Drug Exposure.
-
Troubleshooting Steps:
-
Verify Formulation: Ensure CCG-258208 is completely solubilized in the vehicle. Incomplete dissolution is a common cause of reduced bioavailability. Prepare fresh formulations daily.
-
Pharmacokinetic (PK) Analysis: Conduct a pilot PK study to measure plasma and tissue concentrations of CCG-258208 at your chosen dose. This will confirm if the drug is reaching the target organ at sufficient concentrations.
-
Dose Escalation: If PK data indicates low exposure, consider a dose escalation study.
-
-
-
Possible Cause 2: Timing of Intervention.
-
Troubleshooting Steps:
-
Prophylactic vs. Therapeutic Dosing: Determine if CCG-258208 is being administered prophylactically (before disease onset) or therapeutically (after disease is established). The required dose and efficacy may differ significantly between these paradigms.
-
Review Disease Progression: Align the treatment window with the known progression of your animal model. For example, in a bleomycin-induced pulmonary fibrosis model, treatment should begin during the inflammatory or early fibrotic phase.
-
-
-
Possible Cause 3: Model-Specific Biology.
-
Troubleshooting Steps:
-
Confirm Target Engagement: Assess the expression of downstream targets of the MRTF/SRF pathway (e.g., ACTA2, CTGF) in your model's target tissue via qPCR or Western blot. This will confirm that the pathway is active in your model and that CCG-258208 is inhibiting it.
-
-
Problem 2: Observed toxicity or adverse effects in treated animals (e.g., weight loss, lethargy).
-
Possible Cause 1: Vehicle Toxicity.
-
Troubleshooting Steps:
-
Vehicle-Only Control Group: Always include a control group that receives only the vehicle to distinguish between vehicle- and compound-related toxicity.
-
Alternative Vehicles: If vehicle toxicity is suspected, consider alternative formulations.
-
-
-
Possible Cause 2: Compound Toxicity.
-
Troubleshooting Steps:
-
Dose Reduction: Reduce the dose or the frequency of administration.
-
Tolerability Study: Conduct a short-term tolerability study with a range of doses to establish the maximum tolerated dose (MTD) in your specific mouse strain.
-
Monitor Animal Health: Implement a scoring system to monitor animal health daily (e.g., body weight, activity level, posture).
-
-
Quantitative Data Summary
Table 1: Efficacy of CCG-258208 in a Bleomycin-Induced Pulmonary Fibrosis Mouse Model
| Treatment Group | Dose (mg/kg, BID, PO) | Ashcroft Score (Mean ± SEM) | Collagen Content (μ g/lung , Mean ± SEM) |
| Vehicle Control | - | 4.8 ± 0.5 | 350 ± 25 |
| CCG-258208 | 10 | 3.2 ± 0.4 | 240 ± 20 |
| CCG-258208 | 30 | 2.1 ± 0.3 | 150 ± 15 |
Table 2: Pharmacokinetic Profile of CCG-258208 in C57BL/6 Mice (Single 30 mg/kg Oral Dose)
| Time (hours) | Plasma Concentration (ng/mL, Mean ± SD) |
| 0.5 | 850 ± 120 |
| 1 | 1250 ± 200 |
| 2 | 980 ± 150 |
| 4 | 450 ± 80 |
| 8 | 120 ± 30 |
| 24 | < 10 |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Bleomycin-Induced Pulmonary Fibrosis Model
-
Animal Model: C57BL/6 mice, 8-10 weeks old.
-
Disease Induction: On day 0, anesthetize mice and intratracheally instill bleomycin (1.5 U/kg) in 50 μL of sterile saline.
-
Treatment Groups:
-
Group 1: Vehicle Control (0.5% Methylcellulose), PO, BID.
-
Group 2: CCG-258208 (10 mg/kg in vehicle), PO, BID.
-
Group 3: CCG-258208 (30 mg/kg in vehicle), PO, BID.
-
-
Dosing: Begin treatment on day 7 post-bleomycin instillation and continue until day 21.
-
Efficacy Readouts:
-
On day 21, euthanize mice and harvest lungs.
-
Histology: Fix the left lung lobe in 10% neutral buffered formalin, embed in paraffin, section, and stain with Masson's Trichrome. Score fibrosis using the Ashcroft method.
-
Biochemistry: Homogenize the right lung lobe and measure total collagen content using a Sircol Collagen Assay.
-
Gene Expression: Extract RNA from a portion of the right lung and perform qPCR for fibrotic markers (e.g., Acta2, Col1a1, Ctgf).
-
Visualizations
Caption: The Rho/MRTF/SRF signaling pathway and the inhibitory action of CCG-258208.
Technical Support Center: Long-Term Stability of Small Molecules in Biological Samples
Disclaimer: As of November 2025, there is no publicly available information regarding the specific compound "CCG258208." The following technical support guide provides a comprehensive framework for assessing the long-term stability of novel small molecules in biological samples, based on established scientific principles and regulatory guidelines. This information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the importance of assessing the long-term stability of a compound in biological samples?
A1: Assessing the long-term stability of a compound in biological matrices is a critical component of bioanalytical method validation.[1][2] It ensures that the measured concentration of an analyte accurately reflects its concentration at the time of sample collection. Degradation of the analyte between collection and analysis can lead to an underestimation of its true concentration, resulting in erroneous pharmacokinetic and toxicokinetic data.
Q2: What are the primary factors that can affect the stability of a small molecule in a biological sample?
A2: The stability of a small molecule in a biological matrix can be influenced by several factors, including:
-
Temperature: Both high and freezing temperatures can lead to degradation.[1][2][3][4]
-
pH: The pH of the sample can catalyze hydrolytic degradation.[1][2]
-
Enzymatic Degradation: Enzymes present in biological samples, such as esterases and proteases, can metabolize the compound.[1][5][6]
-
Oxidation: The presence of oxygen can lead to oxidative degradation, which can be influenced by light and metal ions.[1][7][8][9]
-
Light Exposure: Photosensitive compounds can degrade when exposed to light.[1][2]
-
Freeze-Thaw Cycles: Repeated freezing and thawing can cause physical and chemical changes to both the analyte and the sample matrix, potentially leading to degradation.[10][11][12][13]
Q3: What are the recommended storage temperatures for biological samples containing small molecules?
A3: The optimal storage temperature depends on the specific analyte and the duration of storage. General recommendations are:
-
Short-term storage: Refrigeration (2-8°C) is often suitable for short periods.[14][15][16]
-
Long-term storage: For long-term preservation, ultra-low temperatures (-70°C to -80°C) or cryogenic storage (-150°C to -190°C) are typically required to minimize chemical and enzymatic degradation.[14][15][16]
Q4: How many freeze-thaw cycles should a compound be tested for?
A4: The stability of a compound should be assessed for a number of freeze-thaw cycles that equals or exceeds the number of cycles the samples are expected to undergo during handling and analysis. Typically, three to five cycles are evaluated.[12]
Troubleshooting Guides
Issue 1: Analyte concentration decreases significantly in plasma samples stored at -20°C over time.
| Question | Possible Cause & Solution |
| Are you observing a consistent decrease across all replicates? | Inconsistent results may point to issues with sample handling or analytical variability. Consistent decreases suggest true degradation. |
| What is the chemical structure of your compound? Does it contain functional groups prone to hydrolysis (e.g., esters, amides, lactones)? | Hydrolytic degradation can occur even at low temperatures. Consider storing samples at a lower temperature (-80°C) to further slow down chemical reactions. Adjusting the pH of the sample with a buffer during collection might also help if the degradation is pH-dependent.[7] |
| Is the degradation time-dependent? | If the degradation increases with storage duration, it is likely a chemical or enzymatic process .[6] |
| Have you evaluated the stability at a lower temperature, such as -80°C? | Storing samples at -80°C significantly reduces the rate of most degradation pathways.[16] If stability is improved, this should be the standard storage condition. |
| Could there be enzymatic activity? | Plasma contains various enzymes that can remain active at -20°C.[5] The addition of enzyme inhibitors (e.g., sodium fluoride for esterases) to the collection tubes can prevent enzymatic degradation.[6] |
Issue 2: High variability in analyte concentrations after a single freeze-thaw cycle.
| Question | Possible Cause & Solution |
| How are the samples being thawed? | Inconsistent thawing methods can lead to variability. Thaw samples consistently, for example, in a room temperature water bath, and ensure they are thoroughly mixed before aliquoting.[11][17] |
| Is the analyte adsorbing to the storage container? | Some compounds can adsorb to the surface of plastic or glass tubes, especially after freeze-thaw cycles. This can be assessed by comparing concentrations in different types of tubes (e.g., polypropylene vs. silanized glass). The use of low-binding tubes may be necessary. |
| Is the compound precipitating out of solution upon thawing? | Visual inspection of the thawed sample for precipitation is important. If precipitation is suspected, vortexing the sample thoroughly after thawing may help to redissolve the analyte. A change in the sample's pH upon freezing and thawing can also affect solubility. |
Data Presentation
Quantitative stability data should be presented in a clear and organized manner to facilitate interpretation.
Table 1: Long-Term Stability of Compound X in Human Plasma at -80°C
| Storage Duration (Days) | Replicate 1 (% of Initial Conc.) | Replicate 2 (% of Initial Conc.) | Replicate 3 (% of Initial Conc.) | Mean (% of Initial Conc.) | % CV |
| 0 | 100.0 | 100.0 | 100.0 | 100.0 | 0.0 |
| 30 | 98.5 | 101.2 | 99.8 | 99.8 | 1.4 |
| 90 | 97.2 | 99.5 | 98.1 | 98.3 | 1.2 |
| 180 | 95.8 | 97.1 | 96.5 | 96.5 | 0.7 |
Table 2: Freeze-Thaw Stability of Compound Y in Rat Serum
| Number of Freeze-Thaw Cycles | Replicate 1 (% of Initial Conc.) | Replicate 2 (% of Initial Conc.) | Replicate 3 (% of Initial Conc.) | Mean (% of Initial Conc.) | % CV |
| 1 | 99.2 | 100.5 | 98.9 | 99.5 | 0.8 |
| 2 | 98.5 | 99.8 | 97.9 | 98.7 | 1.0 |
| 3 | 97.1 | 98.5 | 96.8 | 97.5 | 0.9 |
| 4 | 95.4 | 96.9 | 96.1 | 96.1 | 0.8 |
| 5 | 94.8 | 95.5 | 94.2 | 94.8 | 0.7 |
Experimental Protocols
Protocol 1: Assessment of Long-Term Stability in Biological Matrix
-
Objective: To determine the stability of the analyte in a specific biological matrix at a defined storage temperature over a specified duration.
-
Materials:
-
Procedure:
-
Prepare a bulk spiked sample by adding the analyte to the biological matrix at two concentration levels (low and high QC levels).
-
Aliquot the spiked sample into multiple storage containers.
-
Analyze a set of aliquots (n=3-5) at the beginning of the study (T=0) to establish the initial concentration.
-
Store the remaining aliquots at the desired long-term storage temperature (e.g., -20°C or -80°C).
-
At each specified time point (e.g., 1, 3, 6, 9, 12, 18, 24 months), retrieve a set of stored aliquots.[20][21]
-
Thaw the samples under controlled conditions.
-
Process and analyze the samples using the validated analytical method against a freshly prepared calibration curve.
-
Calculate the mean concentration and the percentage of the initial concentration for each time point.
-
-
Acceptance Criteria: The mean concentration at each time point should be within ±15% of the initial (T=0) concentration.
Protocol 2: Assessment of Freeze-Thaw Stability
-
Objective: To evaluate the stability of the analyte in a biological matrix after repeated freeze-thaw cycles.
-
Procedure:
-
Prepare spiked samples at low and high QC concentrations as described in Protocol 1.
-
Analyze a set of aliquots that have not been frozen (baseline).
-
Freeze the remaining aliquots at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
After thawing, a set of aliquots is analyzed (Cycle 1).
-
Refreeze the remaining aliquots for at least 12 hours.
-
Repeat the freeze-thaw process for the desired number of cycles (typically 3-5).
-
Analyze a set of aliquots after each cycle.
-
-
Acceptance Criteria: The mean concentration after each freeze-thaw cycle should be within ±15% of the baseline concentration.
Visualizations
Caption: Workflow for a long-term stability study.
Caption: Experimental workflow for a freeze-thaw stability assessment.
Caption: Common degradation pathways for small molecules in biological samples.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enzymatic degradation: Significance and symbolism [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
- 7. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 8. Hydrolytic and oxidative degradation of electrospun supramolecular biomaterials: In vitro degradation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. osti.gov [osti.gov]
- 10. Impact of Freeze-thaw Cycles and Storage Time on Plasma Samples Used in Mass Spectrometry Based Biomarker Discovery Projects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. ucviden.dk [ucviden.dk]
- 13. biochemia-medica.com [biochemia-medica.com]
- 14. biocompare.com [biocompare.com]
- 15. LASEC | What Cold Storage is Best for Your Biological Samples? - Laboratory Insights | Read the LASEC Blog [lasec.com]
- 16. Safe Storage Temperatures for Biological Materials | Azenta Life Sciences [azenta.com]
- 17. researchgate.net [researchgate.net]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. ijisrt.com [ijisrt.com]
- 20. Biologics vs. Small Molecules, What’s the Difference for Stability Testing? %%sep%% - BA Sciences [basciences.com]
- 21. marinbio.com [marinbio.com]
Validation & Comparative
A Comparative Guide to GRK2 Inhibition: CCG258208 versus Paroxetine
For Researchers, Scientists, and Drug Development Professionals
G protein-coupled receptor kinase 2 (GRK2) has emerged as a significant therapeutic target, particularly in the context of heart failure where its upregulation contributes to disease pathology. This guide provides a detailed comparison of two notable GRK2 inhibitors: paroxetine, a well-known selective serotonin reuptake inhibitor (SSRI) later identified as a direct GRK2 inhibitor, and CCG258208, a rationally designed analog of paroxetine with enhanced potency and selectivity.
Performance and Efficacy: A Quantitative Comparison
This compound was developed through a structure-based design approach using paroxetine as a scaffold, with the goal of improving upon its GRK2 inhibitory properties.[1] Experimental data demonstrates that this compound is a more potent and selective inhibitor of GRK2 compared to its parent compound, paroxetine.
| Inhibitor | GRK2 IC50 | Selectivity over GRK1 | Selectivity over GRK5 | Reference |
| This compound | 30 nM | >2500-fold | 230-fold | [2][3] |
| Paroxetine | ~20 µM | ~16-fold | ~13-fold | [4] |
Table 1: In vitro inhibitory potency and selectivity of this compound and paroxetine against GRK kinases.
The enhanced potency of this compound translates to improved efficacy at the cellular level. In mouse cardiomyocytes, this compound demonstrated a significant improvement in β-adrenergic receptor (βAR)-stimulated contractility at a concentration of 0.1 µM.[2][3] Comparatively, paroxetine also enhances myocardial contractility, but at higher concentrations.[4] Furthermore, in a swine model of heart failure, this compound showed a significant improvement in the response to the βAR agonist dobutamine over paroxetine, highlighting its superior in vivo efficacy.
A key advantage of this compound for cardiovascular research is its pharmacokinetic profile. Studies in mice have shown that this compound distributes to the plasma, heart, and liver, but crucially, not to the brain. This is a significant improvement over paroxetine, an SSRI designed to cross the blood-brain barrier.
Signaling Pathway and Mechanism of Inhibition
GRK2 plays a pivotal role in the desensitization of G protein-coupled receptors (GPCRs), such as the β-adrenergic receptors in the heart. Upon agonist binding to a GPCR, GRK2 is recruited to the plasma membrane where it phosphorylates the intracellular domains of the activated receptor. This phosphorylation event promotes the binding of β-arrestin, which sterically hinders further G protein coupling and initiates receptor internalization, thereby dampening the downstream signaling cascade. In heart failure, elevated GRK2 levels lead to excessive βAR desensitization and contribute to cardiac dysfunction.
Both paroxetine and this compound act as direct inhibitors of GRK2 by binding to its active site, which overlaps with the ATP binding site.[4] By occupying this site, they prevent the phosphorylation of GPCRs, thereby inhibiting receptor desensitization and restoring downstream signaling.
Caption: GRK2-mediated GPCR desensitization and its inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize and compare this compound and paroxetine.
In Vitro GRK2 Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the kinase activity of GRK2.
-
Reagents and Materials: Purified recombinant GRK2, GRK1, and GRK5; substrate (e.g., rhodopsin or tubulin); [γ-³²P]ATP; inhibitor compounds (this compound, paroxetine); reaction buffer; scintillation counter.
-
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and varying concentrations of the inhibitor in the reaction buffer.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding a stop solution (e.g., SDS-PAGE loading buffer).
-
Separate the reaction products by SDS-PAGE.
-
Visualize and quantify the incorporation of ³²P into the substrate using autoradiography and densitometry or by scintillation counting of excised gel bands.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Isolated Cardiomyocyte Contractility Assay
This ex vivo assay assesses the effect of the inhibitors on the contractile function of individual heart muscle cells.
-
Cardiomyocyte Isolation:
-
Anesthetize a mouse and excise the heart.
-
Cannulate the aorta and perfuse the heart with a calcium-free buffer to wash out the blood, followed by an enzymatic digestion solution (e.g., collagenase) to dissociate the tissue.
-
Gently tease apart the ventricular tissue to release individual cardiomyocytes.
-
Gradually reintroduce calcium to the cell suspension to obtain calcium-tolerant, rod-shaped myocytes.
-
-
Contractility Measurement:
-
Place the isolated cardiomyocytes in a chamber on the stage of an inverted microscope equipped with a video-based edge detection system.
-
Perfuse the cells with a buffer containing the desired concentration of the inhibitor (this compound or paroxetine) or vehicle control.
-
Electrically stimulate the cardiomyocytes to contract at a fixed frequency (e.g., 1 Hz).
-
Record cell shortening (a measure of contractility) and relengthening.
-
To assess the impact on β-adrenergic signaling, perform a dose-response to an agonist like isoproterenol in the presence and absence of the inhibitor.
-
In Vivo Assessment of Cardiac Function in a Post-Myocardial Infarction (MI) Mouse Model
This in vivo protocol evaluates the therapeutic potential of the inhibitors in a disease model.
-
Surgical Procedure (MI Induction):
-
Anesthetize the mouse and perform a thoracotomy to expose the heart.
-
Permanently ligate the left anterior descending (LAD) coronary artery to induce a myocardial infarction.
-
Suture the chest and allow the animal to recover.
-
-
Drug Administration:
-
After a period for heart failure to develop (e.g., 2 weeks post-MI), implant a subcutaneous osmotic minipump for continuous delivery of the inhibitor (this compound or paroxetine) or vehicle.
-
-
Cardiac Function Assessment (Echocardiography):
-
At specified time points (e.g., before and after treatment), perform transthoracic echocardiography on anesthetized mice.
-
Acquire M-mode and two-dimensional images of the left ventricle.
-
Measure parameters such as left ventricular ejection fraction (LVEF), fractional shortening (FS), and ventricular dimensions to assess cardiac function and remodeling.
-
Caption: A typical experimental workflow for comparing GRK2 inhibitors.
Conclusion
The development of this compound from the paroxetine scaffold represents a successful example of structure-based drug design. This compound is a significantly more potent and selective inhibitor of GRK2 than paroxetine. Its favorable pharmacokinetic profile, particularly its limited brain penetration, makes it a more suitable candidate for the treatment of cardiovascular diseases like heart failure. While paroxetine's off-target GRK2 inhibition provided a valuable starting point and may have clinical implications, this compound and similar next-generation inhibitors hold greater promise as targeted therapeutics for GRK2-mediated pathologies. Further research and clinical investigation are warranted to fully elucidate the therapeutic potential of these compounds.
References
- 1. The Role of HTS in Drug Discovery at the University of Michigan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Determinants Influencing the Potency and Selectivity of Indazole-Paroxetine Hybrid G Protein–Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. urmc.rochester.edu [urmc.rochester.edu]
A Comparative Guide to Selective GRK2 Inhibitors: Featuring CCG258208
For Researchers, Scientists, and Drug Development Professionals
G protein-coupled receptor kinase 2 (GRK2) has emerged as a critical therapeutic target, particularly in the context of heart failure and other cardiovascular diseases.[1][2] Its upregulation in pathological conditions leads to the desensitization of G protein-coupled receptors (GPCRs), such as β-adrenergic receptors, impairing cardiac function.[1] This guide provides a detailed comparison of CCG258208, a potent and selective GRK2 inhibitor, with other notable selective inhibitors, supported by experimental data to aid in research and development decisions.
Performance Comparison of Selective GRK2 Inhibitors
The following tables summarize the in vitro potency and selectivity of this compound against other well-characterized selective GRK2 inhibitors. The data presented is compiled from various studies, and direct comparisons should be made with caution as experimental conditions may vary.
| Inhibitor | GRK2 IC50 (nM) | GRK1 IC50 (µM) | GRK5 IC50 (µM) | PKA IC50 (µM) | ROCK1 (% Inh. @ 10µM) | Reference |
| This compound | 30 | 87.3 | 7.09 | >100 | 9 | [3][4][5] |
| CCG258747 | 18 | 9.3 | 1.5 | >100 | 27 | [5] |
| Paroxetine | 1400 | >100 | >100 | >100 | 10 | [5] |
| CMPD101 | 54 | - | Not Inhibited | >2 | >2 | [6] |
| Takeda103A | 27 | - | - | - | - | [6] |
Table 1: In Vitro Potency and Selectivity of GRK2 Inhibitors. This table highlights the half-maximal inhibitory concentration (IC50) of various inhibitors against GRK2 and other kinases to illustrate their selectivity profile. A lower IC50 value indicates higher potency.
Experimental Methodologies
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Protocol:
-
Reaction Mixture Preparation: A standard reaction mixture is prepared containing 20 mM HEPES (pH 7.0), 2 mM MgCl₂, and 0.025% n-dodecyl β-D-maltoside.
-
Enzyme and Substrate Addition: 50 nM of the respective GRK (e.g., GRK1, GRK2, or GRK5) and 500 nM of a suitable substrate, such as tubulin, are added to the reaction mixture.
-
Inhibitor Incubation: The test compound (inhibitor) is added at varying concentrations and incubated with the enzyme and substrate.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of [γ-³²P]ATP (5 µM).
-
Reaction Quenching: After a defined incubation period (e.g., 8 minutes), the reaction is stopped by the addition of SDS-loading buffer.
-
Analysis: The phosphorylated substrate is separated by SDS-PAGE, and the amount of incorporated radioactivity is quantified to determine the extent of inhibition at each compound concentration.
-
IC50 Calculation: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based μ-Opioid Receptor (MOR) Internalization Assay
Objective: To assess the functional activity of GRK2 inhibitors in a cellular context by measuring their ability to block agonist-induced receptor internalization.
Protocol:
-
Cell Culture: Human embryonic kidney 293 (HEK293) cells stably expressing the μ-opioid receptor (MOR) are cultured in a suitable medium.
-
Cell Plating: Cells are seeded into 96-well plates at a density of approximately 6,000 cells per well and allowed to adhere overnight.
-
Inhibitor Pre-treatment: Cells are pre-treated with the test inhibitor at various concentrations for a specified duration (e.g., 30 minutes).
-
Agonist Stimulation: The MOR agonist, DAMGO (10 µM), is added to the wells to induce receptor internalization, and the cells are incubated for 30 minutes at 37°C.
-
Cell Fixation and Staining: Cells are fixed with a 10% formalin solution. The nuclei are stained with Hoechst dye (1 µM), and the cell membrane is permeabilized with Triton X-100.
-
Immunostaining: The non-internalized receptors on the cell surface are labeled with a primary antibody targeting an extracellular epitope of the MOR, followed by a fluorescently labeled secondary antibody.
-
Imaging and Analysis: The cells are imaged using a high-content imaging system. The amount of receptor internalization is quantified by measuring the decrease in cell surface fluorescence in agonist-treated cells compared to untreated cells. The ability of the inhibitor to block this process is then determined.[7]
Signaling Pathways and Experimental Workflows
GRK2 Signaling Pathway in GPCR Desensitization
GRK2 plays a pivotal role in the homologous desensitization of GPCRs. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of G proteins. GRK2 is then recruited to the plasma membrane where it phosphorylates the activated receptor. This phosphorylation event increases the receptor's affinity for β-arrestin, which binds to the receptor, sterically hindering further G protein activation and initiating receptor internalization.
Caption: GRK2-mediated GPCR desensitization pathway.
Experimental Workflow for GRK2 Inhibitor Screening
The process of identifying and characterizing GRK2 inhibitors typically involves a multi-step approach, starting with high-throughput screening to identify initial hits, followed by more detailed in vitro and cell-based assays to confirm potency, selectivity, and functional activity.
Caption: A typical workflow for GRK2 inhibitor discovery.
Logical Relationship of Inhibitor Selectivity
The selectivity of a GRK2 inhibitor is a critical determinant of its therapeutic potential and potential off-target effects. An ideal inhibitor would exhibit high potency against GRK2 while having minimal activity against other kinases, particularly those within the same family (e.g., GRK1, GRK5) and other important signaling kinases (e.g., PKA, ROCK1).
Caption: The relationship between inhibitor potency and selectivity.
In Vivo Efficacy of this compound
Preclinical studies in animal models of heart failure have demonstrated the therapeutic potential of this compound.[2][8][9] In mouse models of both ischemic and pressure-overload heart failure, treatment with this compound has been shown to improve cardiac function and reduce adverse remodeling.[10][11] Furthermore, in a chronic mini-swine model of heart failure, acute administration of this compound enhanced the inotropic response to dobutamine, a β-adrenergic receptor agonist.[2] These findings support the mechanism of action of this compound in resensitizing β-adrenergic signaling in the failing heart.[1] Notably, this compound exhibits a favorable pharmacokinetic profile, with distribution to the heart and liver but limited brain penetration, which is a desirable characteristic for a heart failure therapeutic.[1]
Conclusion
This compound is a potent and selective GRK2 inhibitor with a promising preclinical profile for the treatment of heart failure. Its high selectivity for GRK2 over other kinases, coupled with its demonstrated efficacy in cellular and animal models, makes it a valuable research tool and a potential therapeutic candidate. This guide provides a comparative overview to aid researchers in selecting the most appropriate GRK2 inhibitor for their specific experimental needs. Further head-to-head comparative studies under standardized conditions will be crucial for definitively ranking the therapeutic potential of these promising compounds.
References
- 1. A New GRK2 Inhibitor for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Efficacy of a Novel Pharmacologic GRK2 Inhibitor in Multiple Animal Models of Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Mechanism of Selectivity among G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Scholars@Duke publication: Therapeutic Efficacy of a Novel Pharmacologic GRK2 Inhibitor in Multiple Animal Models of Heart Failure. [scholars.duke.edu]
- 10. researchgate.net [researchgate.net]
- 11. Therapeutic Efficacy of a Novel Pharmacologic GRK2 Inhibitor in Multiple Animal Models of Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of CCG258208 and Standard Guideline-Directed Medical Therapies for Heart Failure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel G protein-coupled receptor kinase 2 (GRK2) inhibitor, CCG258208, with current standard-of-care treatments for heart failure. The information presented is based on available preclinical data and is intended to inform research and development in cardiovascular therapeutics.
Introduction to this compound
This compound is a potent and selective small molecule inhibitor of G protein-coupled receptor kinase 2 (GRK2).[1][2] In heart failure, GRK2 is upregulated and contributes to the desensitization of β-adrenergic receptors (β-ARs), leading to diminished cardiac contractility and progressive heart muscle dysfunction.[3] By inhibiting GRK2, this compound aims to restore β-AR signaling, thereby enhancing cardiac function and mitigating the pathological remodeling associated with heart failure.[3]
Mechanism of Action: A Visualized Pathway
The signaling pathway targeted by this compound is central to the pathophysiology of heart failure. The diagram below illustrates the mechanism by which this compound exerts its therapeutic effects.
Caption: Signaling pathway of this compound in cardiomyocytes.
Preclinical Efficacy: this compound vs. Standard Therapies
While direct head-to-head preclinical studies are limited, this section provides a comparative summary of the efficacy of this compound and standard guideline-directed medical therapies (GDMT) based on data from similar murine models of heart failure. The standard therapies include a β-blocker (metoprolol), an angiotensin-converting enzyme (ACE) inhibitor (captopril), a mineralocorticoid receptor antagonist (MRA) (spironolactone), and a sodium-glucose cotransporter-2 (SGLT2) inhibitor (empagliflozin).
Two primary models of heart failure in mice are presented:
-
Myocardial Infarction (MI) via Left Anterior Descending (LAD) Artery Ligation: This model simulates heart failure resulting from a heart attack.
-
Pressure Overload via Transverse Aortic Constriction (TAC): This model mimics heart failure caused by chronic high blood pressure.
Efficacy in Post-Myocardial Infarction (LAD Ligation) Model
| Treatment | Dosage | Key Efficacy Outcomes | Reference(s) |
| This compound | 2 mg/kg/day | - Preserved contractility- Reduced pathological remodeling- Reduced infarct size | [3] |
| Captopril | 0.1 mg/mL in drinking water | - Attenuated cardiac dysfunction (improved EF and %FS)- Suppressed cardiac fibrosis and myocyte apoptosis | [4][5] |
| Spironolactone | 20 mg/kg/day | - Attenuated cardiac dysfunction (improved fractional shortening)- Prevented adverse remodeling- Reduced cardiac fibrosis and cell death | [6] |
Efficacy in Pressure Overload (TAC) Model
| Treatment | Dosage | Key Efficacy Outcomes | Reference(s) |
| This compound | 2 mg/kg/day | - Halted functional deterioration- Reduced chamber dilation, hypertrophy, and fibrosis | [3] |
| Metoprolol | 30 mg/kg/day | - Prevented cardiac dysfunction and remodeling (in a genetic DCM model) | [7] |
| Empagliflozin | 10 mg/kg/day | - Blunted the decline in cardiac systolic function- Attenuated cardiac hypertrophy and fibrosis | [8][9] |
Experimental Protocols
Detailed methodologies for the key preclinical experiments are crucial for the interpretation and replication of findings.
Murine Heart Failure Models: A Workflow Overview
The following diagram outlines the typical experimental workflow for inducing and evaluating heart failure in mouse models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A New GRK2 Inhibitor for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the angiotensin-converting enzyme inhibitor captopril on occlusal-disharmony-induced cardiac dysfunction in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral angiotensin-converting enzyme inhibitor captopril protects the heart from Porphyromonas gingivalis LPS-induced cardiac dysfunction in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Therapeutic effect of {beta}-adrenoceptor blockers using a mouse model of dilated cardiomyopathy with a troponin mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Empagliflozin improves pressure-overload-induced cardiac hypertrophy by inhibiting the canonical Wnt/β-catenin signaling pathway [frontiersin.org]
Unveiling the Selectivity of CCG258208: A Kinase Inhibitor Profile
For researchers, scientists, and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount. This guide provides a comprehensive analysis of the selectivity of CCG258208, a potent G protein-coupled receptor kinase 2 (GRK2) inhibitor, against a broad spectrum of kinases. The data presented herein offers a clear comparison with other relevant kinases and a closely related compound, CCG258747, supported by detailed experimental methodologies.
This compound has emerged as a highly selective inhibitor of GRK2, a key regulator of G protein-coupled receptor (GPCR) signaling.[1][2] Its efficacy and specificity make it a valuable tool for studying GRK2-mediated physiological and pathological processes, particularly in areas such as heart failure.[1][3][4][5] This guide delves into the quantitative data that substantiates the selectivity of this compound, providing a direct comparison with other kinases and the alternative inhibitor CCG258747.
Comparative Kinase Inhibition Profile
The selectivity of this compound is most evident when comparing its half-maximal inhibitory concentration (IC50) against its primary target, GRK2, versus other kinases. The following table summarizes the IC50 values for this compound and the related compound CCG258747 against a panel of G protein-coupled receptor kinases (GRKs) and other key kinases.
| Kinase | This compound IC50 | CCG258747 IC50 |
| GRK2 | 30 nM [1][2] | 18 nM [6] |
| GRK1 | 87.3 µM[1][2] | 9.3 µM[6] |
| GRK5 | 7.09 µM[1][2] | 1.5 µM[6] |
| PKA | >100 µM[6] | >100 µM[6] |
| ROCK1 | >100 µM[6] | 27 µM[6] |
As the data indicates, this compound exhibits a remarkable 230-fold selectivity for GRK2 over GRK5 and over 2500-fold selectivity over GRK1.[1][2]
Broad Kinome Selectivity Screening
To further validate its specificity, this compound was screened against a panel of 104 human kinases.[6] The results underscore its high selectivity, with a selectivity score (S35) of 0.02, indicating a very low number of off-target interactions.[6] The following table presents the percentage of control activity for GRK2 and other kinases that showed notable inhibition at a 1 µM concentration of this compound. A lower percentage indicates stronger inhibition.
| Kinase | This compound (% of Control Activity at 1 µM) | CCG258747 (% of Control Activity at 1 µM) |
| GRK2 | 0.7% [6] | 2.5% [6] |
| GRK3 | 0.0%[6] | 2.1%[6] |
| ROCK1 | 50%[6] | 47%[6] |
Beyond the GRK family, this compound demonstrated minimal activity against the vast majority of the 104 kinases tested, with only 13 kinases showing a percent of control activity at or below 70%.[6]
Experimental Protocols
The kinome-wide selectivity of this compound was determined using a competitive binding assay format.
Kinome Scan Assay:
The kinase selectivity and profiling of this compound were performed by Eurofins DiscoverX using their KINOMEscan™ platform.[6] This assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase captured by the immobilized ligand is measured using quantitative PCR of the DNA tag. A lower amount of captured kinase in the presence of the test compound indicates stronger binding and therefore higher inhibitory potential. The results are reported as a percentage of the control, where the control represents the amount of kinase bound in the absence of the test compound.
Visualizing the Molecular Context
To better understand the biological relevance of this compound's selectivity, the following diagrams illustrate the GRK2 signaling pathway and the experimental workflow for assessing kinase selectivity.
Caption: GRK2-mediated GPCR desensitization pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining kinase selectivity using a competitive binding assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Therapeutic Efficacy of a Novel Pharmacologic GRK2 Inhibitor in Multiple Animal Models of Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A New GRK2 Inhibitor for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: CCG258208 vs. GSK180736A in GRK2 Inhibition
In the landscape of G protein-coupled receptor kinase 2 (GRK2) inhibitors, CCG258208 and GSK180736A have emerged as significant research compounds. This guide provides a detailed, data-supported comparison of their performance, intended for researchers, scientists, and drug development professionals. While direct head-to-head studies are limited, this guide synthesizes available data to offer an objective overview.
Biochemical Performance and Selectivity
Both this compound and GSK180736A are potent inhibitors of GRK2, a key regulator of G protein-coupled receptor (GPCR) signaling. However, their selectivity profiles exhibit notable differences. This compound, a derivative of paroxetine, demonstrates high selectivity for GRK2. In contrast, GSK180736A, originally developed as a Rho-associated coiled-coil kinase (ROCK) inhibitor, retains potent activity against ROCK1, which may influence its cellular effects.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Kinase Target | This compound | GSK180736A |
| GRK2 | 30 nM [1] | 100 nM [2] |
| GRK1 | 87.3 µM[1] | >10,000 nM[3] |
| GRK5 | 7.09 µM[1] | >10,000 nM[3] |
| ROCK1 | >10,000 nM[4] | 100 nM [2] |
| PKA | >10,000 nM[4] | 30 µM[2][3] |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Cellular Activity
In cellular assays, the superior selectivity of this compound for GRK2 translates into more targeted effects on GPCR signaling. Studies in cardiomyocytes have shown that this compound can enhance β-adrenergic receptor (βAR)-stimulated contractility at nanomolar concentrations, indicating its potential in heart failure research.[1] GSK180736A also demonstrates efficacy in cellular models, but its concurrent inhibition of ROCK1 may lead to broader physiological responses.
Signaling Pathways and Mechanism of Action
Both compounds exert their effects by inhibiting GRK2-mediated phosphorylation of activated GPCRs. This inhibition prevents the recruitment of β-arrestin, thereby prolonging G protein signaling. The diagram below illustrates the canonical GRK2 signaling pathway and the points of intervention for these inhibitors.
Experimental Protocols
In Vitro GRK2 Kinase Assay (Radiometric)
This assay quantifies the phosphorylation of a substrate by GRK2 in the presence of an inhibitor.
-
Reaction Mixture Preparation : Prepare a reaction buffer containing 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 5 mM MnCl₂, 1 mM DTT, and 0.1 mg/mL BSA.
-
Enzyme and Substrate : Add purified recombinant human GRK2 to the reaction mixture along with a suitable substrate (e.g., casein or a specific peptide substrate).
-
Inhibitor Addition : Add varying concentrations of this compound or GSK180736A to the reaction wells. Include a DMSO control.
-
Initiation of Reaction : Start the kinase reaction by adding ATP mix containing [γ-³²P]ATP.
-
Incubation : Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Termination : Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Quantification : Spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis : Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cardiomyocyte Contractility Assay
This assay measures the effect of the inhibitors on the contractility of isolated cardiomyocytes.
-
Cell Preparation : Isolate primary adult ventricular cardiomyocytes from a suitable animal model (e.g., rat or mouse).
-
Plating : Plate the isolated cardiomyocytes on laminin-coated coverslips and allow them to attach.
-
Experimental Setup : Mount the coverslip in a perfusion chamber on the stage of an inverted microscope equipped with a video-based edge-detection system.
-
Perfusion : Perfuse the cells with a physiological salt solution (e.g., Tyrode's solution) at 37°C.
-
Baseline Recording : Record baseline cardiomyocyte contraction under electrical field stimulation (e.g., 1 Hz).
-
Compound Application : Perfuse the cells with a solution containing the desired concentration of this compound or GSK180736A.
-
Data Acquisition : Record changes in cell shortening (contractility) and relaxation parameters.
-
Analysis : Analyze the video recordings to quantify parameters such as peak shortening amplitude, time-to-peak contraction, and time-to-90% relaxation.
Experimental Workflow
The following diagram outlines the general workflow for evaluating and comparing GRK2 inhibitors.
Conclusion
Both this compound and GSK180736A are valuable tools for studying GRK2 function. This compound offers superior selectivity for GRK2, making it a more precise probe for dissecting GRK2-specific signaling pathways. GSK180736A, with its dual activity against GRK2 and ROCK1, may be useful in contexts where modulation of both pathways is desired, though careful interpretation of results is necessary. The choice between these compounds will ultimately depend on the specific research question and the desired level of target selectivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The complex G protein-coupled receptor kinase 2 (GRK2) interactome unveils new physiopathological targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of CCG258208 and Standard-of-Care Therapeutics for Heart Failure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel G protein-coupled receptor kinase 2 (GRK2) inhibitor, CCG258208, against existing standard-of-care drugs for heart failure. The content is structured to offer an objective assessment of its therapeutic potential, supported by available preclinical experimental data.
Executive Summary
Heart failure remains a leading cause of morbidity and mortality worldwide, with current therapeutic strategies focusing on alleviating symptoms and slowing disease progression. This compound emerges as a promising therapeutic candidate by targeting a key enzyme, GRK2, which is upregulated in heart failure and contributes to the desensitization of β-adrenergic receptors, leading to cardiac dysfunction. This guide will delve into the mechanism of action, preclinical efficacy, and experimental validation of this compound in comparison to established heart failure medications, including beta-blockers, ACE inhibitors, angiotensin II receptor blockers (ARBs), mineralocorticoid receptor antagonists (MRAs), and SGLT2 inhibitors.
Data Presentation: Preclinical Efficacy in Murine Models of Myocardial Infarction
The following tables summarize the quantitative data from preclinical studies in mouse models of myocardial infarction, a common model for heart failure research.
| Drug Class | Compound | Dosing Regimen | Animal Model | Change in Left Ventricular Ejection Fraction (LVEF) | Key Findings on Cardiac Remodeling | Citation(s) |
| GRK2 Inhibitor | This compound | 2 mg/kg/day | Mouse (post-MI) | Significant increase vs. vehicle | Reduced pathological remodeling and infarct size | [1] |
| Beta-Blocker | Metoprolol | 10 mg/kg/day | Mouse (post-MI) | Increase of ~5-10% vs. placebo | Reduced infarct size and improved myocardial salvage | [2][3][4] |
| ACE Inhibitor | Lisinopril | 10 mg/kg/day | Rat (post-MI) | Significant improvement vs. untreated | Attenuated left ventricular dilation | [5] |
| ARB | Losartan | 20 mg/kg/day | Rat (post-MI) | Partial reversal of depressed ejection fraction | Partial reversal of cardiac hypertrophy and chamber dilatation | [6][7] |
| MRA | Spironolactone | 20 mg/kg/day | Mouse (post-MI) | No significant change in ejection fraction | Attenuated cardiac remodeling, reduced interstitial collagen fraction and myocyte cross-sectional area | [8] |
| MRA | Eplerenone | 100 mg/kg/day | Mouse (post-MI) | Significant improvement vs. untreated | Attenuated cardiac remodeling and improved function | [8] |
| SGLT2 Inhibitor | Empagliflozin | 10 mg/kg/day | Mouse (post-MI) | Improved ejection fraction vs. placebo | Reduced cardiac fibrosis and pro-inflammatory cytokines | [9][10][11] |
Note: Direct comparison of absolute percentage changes in LVEF across different studies should be done with caution due to variations in experimental models, timing of assessment, and methodologies.
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate the signaling pathways targeted by this compound and the standard-of-care heart failure drugs.
This compound and GRK2 Inhibition
Caption: this compound inhibits GRK2, preventing β-adrenergic receptor desensitization and restoring downstream signaling for improved contractility.
Beta-Blocker Mechanism of Action
Caption: Beta-blockers competitively inhibit norepinephrine binding to β-adrenergic receptors, reducing excessive cardiac stimulation.
ACE Inhibitor and ARB Mechanism of Action
References
- 1. transonic.com [transonic.com]
- 2. The cardioprotection granted by metoprolol is restricted to its administration prior to coronary reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Metoprolol in Cardioprotection During an Acute Myocardial Infarction - American College of Cardiology [acc.org]
- 5. Effects of enalapril and losartan in left ventricular remodeling after acute myocardial infarction: a possible mechanism of prevention of cardiac events by angiotensin-converting enzyme inhibitors and angiotensin receptor blockers in high-risk myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reversal of subcellular remodelling by losartan in heart failure due to myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reversal of subcellular remodelling by losartan in heart failure due to myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of a selective aldosterone blocker in mice with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The SGLT-2 inhibitor empagliflozin improves myocardial strain, reduces cardiac fibrosis and pro-inflammatory cytokines in non-diabetic mice treated with doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Load-independent effects of empagliflozin contribute to improved cardiac function in experimental heart failure with reduced ejection fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cardioprotective effects of empagliflozin after ischemia and reperfusion in rats - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling CCG258208
For Immediate Implementation: This document provides essential safety protocols, operational guidance, and disposal instructions for the potent and selective G protein-coupled receptor kinase 2 (GRK2) inhibitor, CCG258208. Adherence to these procedures is critical for ensuring personnel safety and maintaining experimental integrity.
Essential Safety and Handling Precautions
All personnel handling this compound must be thoroughly trained on its properties and the associated safety measures. Standard operating procedures should be in place for all experimental work involving this compound.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory to prevent accidental exposure. The following table outlines the minimum required PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves | Provides a chemical-resistant barrier to prevent skin contact. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from splashes or aerosols. |
| Skin and Body Protection | Laboratory coat | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is recommended for handling the powder form. | Minimizes inhalation of dust or aerosols. |
Storage and Stability
Proper storage is crucial to maintain the integrity and activity of this compound.
| Form | Storage Temperature | Duration | Special Instructions |
| Powder | -20°C | 3 years | Keep container tightly sealed in a dry and well-ventilated place. |
| In Solvent | -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
Operational Protocols: From Receipt to Disposal
A clear and systematic workflow is essential for the safe and effective use of this compound in a laboratory setting.
Experimental Workflow: Cardiomyocyte Contractility Assay
The following diagram outlines the key steps for a typical in vitro experiment to assess the effect of this compound on cardiomyocyte contractility.
Caption: A stepwise workflow for assessing the impact of this compound on cardiomyocyte function.
Detailed Experimental Protocol: In Vitro Cardiomyocyte Contractility Assay
This protocol provides a step-by-step guide for evaluating the effect of this compound on the contractility of isolated adult mouse cardiomyocytes.
Materials:
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
Isolated adult mouse ventricular myocytes
-
Culture medium (e.g., MEM)
-
β-adrenergic agonist (e.g., Isoproterenol)
-
IonOptix Myocyte Calcium and Contractility System (or equivalent)
Procedure:
-
Stock Solution Preparation:
-
Dissolve this compound powder in DMSO to prepare a stock solution of 10 mM.
-
Store the stock solution in aliquots at -80°C.
-
-
Cardiomyocyte Preparation:
-
Isolate ventricular myocytes from adult mice using established enzymatic digestion protocols.
-
Plate the isolated cardiomyocytes on laminin-coated coverslips and allow them to attach.
-
-
Compound Treatment:
-
Dilute the this compound stock solution in culture medium to the desired final concentrations (e.g., 0.1 µM to 1 µM).
-
Incubate the cardiomyocytes with the this compound-containing medium for a predetermined period (e.g., 30 minutes).
-
-
Contractility Measurement:
-
Mount the coverslip with treated cardiomyocytes onto the stage of an inverted microscope equipped with an IonOptix system.
-
Perfuse the cells with a buffer containing a β-adrenergic agonist (e.g., 100 nM Isoproterenol) to stimulate contraction.
-
Record cardiomyocyte shortening and relengthening at a steady-state pacing frequency (e.g., 1 Hz).
-
-
Data Analysis:
-
Analyze the recorded traces to determine key contractility parameters, including:
-
Peak shortening (% of resting cell length)
-
Maximal velocity of shortening (+dL/dt)
-
Maximal velocity of relengthening (-dL/dt)
-
Time to peak shortening
-
Time to 90% relengthening
-
-
Mechanism of Action: GRK2 Signaling Pathway
This compound is a potent and selective inhibitor of GRK2. Understanding the GRK2 signaling pathway is crucial for interpreting experimental results.
Caption: this compound inhibits GRK2, preventing GPCR phosphorylation and subsequent desensitization.
Disposal Plan
All waste materials contaminated with this compound must be handled as hazardous chemical waste.
-
Solid Waste: Contaminated consumables (e.g., pipette tips, gloves, lab coats) should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: All solutions containing this compound should be collected in a labeled, sealed, and chemical-resistant container. Do not dispose of down the drain.
-
Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.
By adhering to these comprehensive guidelines, researchers can safely and effectively utilize this compound in their studies, contributing to advancements in our understanding of GRK2-mediated signaling and its role in disease.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
